TP-422
Description
Propriétés
Formule moléculaire |
C22H30N6O2 |
|---|---|
Poids moléculaire |
410.52 |
Nom IUPAC |
N-(3-(1H-Pyrazol-1-yl)propyl)-6-(4-(3-(dimethylamino)propoxy)phenyl)-2-methoxypyrimidin-4-amine |
InChI |
InChI=1S/C22H30N6O2/c1-27(2)13-6-16-30-19-9-7-18(8-10-19)20-17-21(26-22(25-20)29-3)23-11-4-14-28-15-5-12-24-28/h5,7-10,12,15,17H,4,6,11,13-14,16H2,1-3H3,(H,23,25,26) |
Clé InChI |
RVCAAQJOJNPSKE-UHFFFAOYSA-N |
SMILES |
COC1=NC(C2=CC=C(OCCCN(C)C)C=C2)=CC(NCCCN3N=CC=C3)=N1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
TP422; TP-422; TP 422 |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of REM-422
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive overview of the mechanism of action of REM-422, a first-in-class, orally bioavailable small molecule currently in clinical development. It is important to note that the publicly available information likely refers to REM-422 , a therapeutic agent from Remix Therapeutics, and not "TP-422". This guide will focus on the known pharmacology and preclinical and clinical findings for REM-422. REM-422 is an mRNA degrader that targets the MYB oncogene, a critical transcription factor implicated in the pathogenesis of various hematological malignancies and solid tumors, including adenoid cystic carcinoma (ACC) and acute myeloid leukemia (AML).
Core Mechanism of Action: MYB mRNA Degradation via Poison Exon Inclusion
REM-422 represents a novel therapeutic modality that functions by modulating RNA processing to induce the degradation of its target mRNA. The core of its mechanism lies in its ability to promote the inclusion of a "poison exon" into the MYB messenger RNA (mRNA) transcript.
The key steps in the mechanism of action are as follows:
-
Binding to the U1 snRNP Complex: REM-422 selectively binds to the U1 small nuclear ribonucleoprotein (snRNP) complex. The U1 snRNP is a critical component of the spliceosome, the cellular machinery responsible for splicing introns from pre-mRNA.
-
Promotion of Poison Exon Inclusion: This binding event facilitates the recognition and inclusion of a normally silenced or "poison" exon within the MYB pre-mRNA during the splicing process.
-
Introduction of a Premature Termination Codon (PTC): The inclusion of this poison exon introduces a premature termination codon (PTC) into the mature MYB mRNA sequence.
-
Nonsense-Mediated Decay (NMD): The presence of a PTC triggers the cellular quality control pathway known as nonsense-mediated decay (NMD). This pathway recognizes and degrades mRNAs containing PTCs to prevent the translation of truncated and potentially harmful proteins.
-
Reduction of MYB Protein Expression: The degradation of the MYB mRNA leads to a significant reduction in the levels of the oncogenic MYB protein, thereby inhibiting its downstream effects on cell proliferation and survival.
This innovative approach allows for the targeting of a previously challenging therapeutic target, the MYB transcription factor, at the RNA level.
Below is a diagram illustrating the signaling pathway of REM-422's mechanism of action.
Mechanism of Action of REM-422.
Quantitative Data Summary
The following tables summarize the available quantitative data from preclinical and clinical studies of REM-422.
Table 1: In Vitro Activity of REM-422 in AML Cell Lines
| Cell Line | Parameter | Method | Result | Reference |
| THP-1 (AML) | MYB mRNA & Protein Levels | qPCR & Western Blot | Dose-dependent reduction at 75, 300, and 1200 nM after 24h | [1] |
| MYB-dependent AML cell lines | Cell Proliferation | CellTiter-Glo Assay | Inhibition of proliferation after 5 days of treatment | [1] |
Note: Specific IC50 values for cell proliferation assays are not publicly available at this time.
Table 2: In Vivo Efficacy of REM-422 in Xenograft Models
| Model | Treatment | Outcome | Result | Reference |
| Murine Xenograft Model of ACC (ACCX11) | REM-422 (3, 6, and 10 mg/kg) | Tumor Volume | Potent, dose-dependent antitumor activity and tumor regression (<400 mm³ vs. ~800 mm³ in vehicle) | [1] |
| Patient-Derived Xenograft (PDX) Models of ACC | REM-422 | Tumor Growth | Significant tumor regressions | [2] |
| Patient-Derived Xenograft (PDX) Models of AML | REM-422 | Eradication of AML blasts | Eradication of human leukemia cells from bone marrow and peripheral blood after 24 days | [3][4] |
Table 3: Preliminary Phase 1 Clinical Trial Data in Adenoid Cystic Carcinoma (ACC)
| Parameter | Population | Result | Reference |
| Overall Response Rate (ORR) | Efficacy Population | 43% | [5][6] |
| Tumor Shrinkage | Biomarker-positive patients on study >6 months | >20% shrinkage in 71% of patients | [5][6] |
| Partial Responses | Biomarker-positive patients on study >6 months | 6 partial responses (4 confirmed) | [5][6] |
Experimental Protocols
While detailed, step-by-step protocols for the specific experiments conducted on REM-422 are not publicly available, this section outlines the general methodologies typically employed in such studies.
Cell-Based Assays
-
Cell Culture: Human cancer cell lines, such as THP-1 for AML, are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are treated with varying concentrations of REM-422 or a vehicle control (e.g., DMSO) for specified durations.
-
RNA Isolation and Quantitative PCR (qPCR): Total RNA is extracted from cells, and reverse transcribed into cDNA. qPCR is then performed using primers specific for MYB mRNA and a housekeeping gene for normalization to quantify the relative expression levels of MYB mRNA.
-
Western Blotting: Cell lysates are prepared, and proteins are separated by SDS-PAGE. Proteins are then transferred to a membrane and probed with antibodies specific for MYB and a loading control (e.g., actin or GAPDH) to assess protein levels.
-
Cell Viability/Proliferation Assays (e.g., CellTiter-Glo®): These assays measure ATP levels as an indicator of cell viability. Cells are treated with REM-422 for a defined period, and the luminescent signal is measured to determine the effect on cell proliferation.
Below is a diagram illustrating a general workflow for in vitro experiments.
General In Vitro Experimental Workflow.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice are used to prevent rejection of human tumor cells.
-
Tumor Implantation: Human cancer cell lines or patient-derived tumor fragments (PDX) are implanted subcutaneously or orthotopically into the mice.
-
Drug Administration: Once tumors are established, mice are treated with REM-422 (typically via oral gavage) or a vehicle control at various dose levels and schedules.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated.
-
Pharmacodynamic Analysis: At the end of the study, tumors and other tissues can be collected to assess the levels of MYB mRNA and protein to confirm target engagement in vivo.
-
Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess the tolerability of the treatment.
Conclusion
REM-422 is a promising, first-in-class oral small molecule that induces the degradation of MYB mRNA through a novel mechanism of poison exon inclusion and subsequent nonsense-mediated decay. Preclinical studies have demonstrated its ability to reduce MYB levels and inhibit tumor growth in models of AML and ACC. Furthermore, early clinical data in ACC patients have shown a favorable safety profile and encouraging anti-tumor activity. The ongoing clinical trials will provide further insights into the therapeutic potential of this innovative approach to targeting a key oncogenic driver.
References
- 1. Remix’s REM-422 induces potent antitumor activity in preclinical adenoid cystic carcinoma | BioWorld [bioworld.com]
- 2. Remix Therapeutics to Present Preclinical Data on REM-422 Tumor Regressions in Adenoid Cystic Carcinoma at 2024 EORTC-NCI-AACR Symposium [synapse.patsnap.com]
- 3. ashpublications.org [ashpublications.org]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. remixtx.com [remixtx.com]
- 6. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
REM-422: A Technical Whitepaper on a First-in-Class MYB mRNA Degrader
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The c-MYB proto-oncogene, a key transcription factor regulating cell proliferation and differentiation, is frequently dysregulated in a variety of malignancies, including adenoid cystic carcinoma (ACC) and acute myeloid leukemia (AML).[1][2] Its role as a driver of oncogenesis has made it an attractive, albeit challenging, therapeutic target. REM-422 is an investigational, orally bioavailable small molecule that represents a novel therapeutic approach to targeting MYB. It functions as a first-in-class MYB mRNA degrader, effectively reducing MYB protein levels by modulating RNA processing. This document provides a comprehensive technical overview of the mechanism of action, preclinical efficacy, and preliminary clinical data for REM-422.
Mechanism of Action: Poison Exon Inclusion and Nonsense-Mediated Decay
REM-422 employs a unique mechanism to achieve potent and selective degradation of MYB mRNA. It does not directly target the MYB protein, which has proven difficult to drug due to its lack of defined binding pockets.[2] Instead, REM-422 modulates the splicing of MYB pre-mRNA.
The core mechanism involves REM-422 binding to the U1 small nuclear ribonucleoprotein (snRNP) complex, a key component of the spliceosome.[1] This binding event facilitates the inclusion of a rarely used "poison exon" into the mature MYB mRNA transcript.[1][2] This poison exon contains a premature termination codon, which, when recognized by the cellular machinery, triggers the nonsense-mediated decay (NMD) pathway.[1][2] The result is the targeted degradation of the MYB mRNA, leading to a significant reduction in the levels of functional MYB protein.[1][2]
Preclinical Data
The anti-tumor activity of REM-422 has been demonstrated in various preclinical models of both hematological malignancies and solid tumors.
In Vitro Activity
In vitro studies using the THP-1 acute myeloid leukemia (AML) cell line demonstrated a dose-dependent reduction in both MYB mRNA and protein levels following a 24-hour treatment with REM-422.[3] This confirms the compound's mechanism of action in a cellular context. Furthermore, REM-422 exhibited preferential anti-proliferative activity in AML cell lines with high MYB expression.[4]
Table 1: In Vitro Efficacy of REM-422 in THP-1 AML Cells
| Concentration | Exposure Time | Endpoint | Result |
| 75 nM | 24 hours | MYB mRNA & Protein Levels | Reduction Observed[3] |
| 300 nM | 24 hours | MYB mRNA & Protein Levels | Reduction Observed[3] |
| 1200 nM | 24 hours | MYB mRNA & Protein Levels | Reduction Observed[3] |
In Vivo Efficacy in Solid Tumors
The in vivo efficacy of REM-422 was evaluated in a patient-derived xenograft (PDX) mouse model of adenoid cystic carcinoma (ACC), a cancer characterized by MYB dysregulation. Oral administration of REM-422 resulted in potent, dose-dependent anti-tumor activity, including tumor regressions.[3]
Table 2: In Vivo Efficacy of REM-422 in an ACC Xenograft Model (ACCX11)
| Treatment Group | Dose | Dosing Schedule | Tumor Volume |
| Vehicle | - | - | ~800 mm³[3] |
| REM-422 | 3 mg/kg | Not Specified | <400 mm³[3] |
| REM-422 | 6 mg/kg | Not Specified | <400 mm³[3] |
| REM-422 | 10 mg/kg | Not Specified | <400 mm³[3] |
In Vivo Efficacy in Hematological Malignancies
In a patient-derived xenograft model of AML, oral administration of REM-422 demonstrated robust anti-leukemic activity. Treatment led to the eradication of human leukemia cells from both the bone marrow and peripheral blood of engrafted mice.[4]
Table 3: In Vivo Efficacy of REM-422 in an AML PDX Model
| Treatment Group | Dose | Dosing Schedule | Outcome |
| REM-422 | 10 mg/kg | Once Daily (24 days) | Eradication of human leukemia cells[4] |
Preliminary Clinical Data
REM-422 is currently being evaluated in Phase 1 clinical trials for the treatment of recurrent or metastatic adenoid cystic carcinoma (R/M ACC) (NCT06118086) and relapsed/refractory AML or higher-risk myelodysplastic syndrome (HR-MDS) (NCT06297941).[1][5]
Preliminary results from the Phase 1 study in R/M ACC have shown encouraging anti-tumor activity. As of October 1, 2025, the overall response rate (ORR) per RECIST criteria was 43% in the efficacy-evaluable population.[6] In a subset of biomarker-positive patients who were on the study for over six months, 71% (10 out of 14) experienced tumor shrinkage of more than 20%, with six of these patients achieving a partial response.[6] REM-422 has been generally well-tolerated.[6]
Experimental Protocols
Detailed experimental protocols for the key assays are outlined below.
In Vitro MYB mRNA and Protein Degradation Assay
-
Cell Culture: THP-1 AML cells are cultured in appropriate media and conditions.
-
Treatment: Cells are treated with varying concentrations of REM-422 (e.g., 75, 300, 1200 nM) or a vehicle control (DMSO) for 24 hours.
-
RNA Analysis: Total RNA is isolated from the cells, and quantitative real-time PCR (qPCR) is performed to measure the relative expression levels of MYB mRNA, normalized to a housekeeping gene.
-
Protein Analysis: Cell lysates are prepared, and protein concentrations are determined. Western blotting is performed using antibodies specific for MYB and a loading control (e.g., actin) to assess protein levels.
In Vivo Xenograft Studies
References
- 1. remixtx.com [remixtx.com]
- 2. AACR 2025: REM-422, a first-in-class mRNA degrader of the MYB oncogene, demonstrates anti-tumor activity in xenograft models of adenoid cystic carcinoma and acute myeloid leukemia [clin.larvol.com]
- 3. Remix’s REM-422 induces potent antitumor activity in preclinical adenoid cystic carcinoma | BioWorld [bioworld.com]
- 4. ashpublications.org [ashpublications.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. remixtx.com [remixtx.com]
In-Depth Technical Guide: REM-422, a First-in-Class MYB mRNA Degrader
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
REM-422 is an investigational, orally bioavailable small molecule that represents a novel therapeutic approach in oncology. It is a first-in-class mRNA degrader that specifically targets the c-Myb proto-oncogene. By modulating RNA processing, REM-422 leads to the degradation of MYB mRNA, resulting in reduced levels of the MYB protein, a key transcription factor implicated in the proliferation and survival of various cancer cells. This technical guide provides a comprehensive overview of the available information on REM-422, including its mechanism of action, preclinical and clinical data, and its potential as a targeted therapy for cancers with MYB dysregulation, such as Adenoid Cystic Carcinoma (ACC) and Acute Myeloid Leukemia (AML).
Chemical Structure and Properties
As of the latest available public information, the specific chemical structure, molecular formula, and detailed physicochemical properties of REM-422 have not been disclosed by its developer, Remix Therapeutics. This is common for investigational compounds in early-stage clinical development to protect intellectual property.
Table 1: General Properties of REM-422
| Property | Description | Citation(s) |
| Compound Type | Small molecule | [1] |
| Administration | Oral | [2] |
| Therapeutic Class | mRNA Degrader | [1] |
| Target | c-Myb (MYB) mRNA | [1] |
| Developer | Remix Therapeutics | [3][4] |
Mechanism of Action: A Novel Approach to Targeting MYB
REM-422 employs a novel mechanism of action that involves the modulation of pre-mRNA splicing to induce the degradation of its target, MYB mRNA.[5] This approach circumvents the challenges of directly targeting the MYB protein, which, as a transcription factor, has been considered a difficult-to-drug target.
The key steps in the mechanism of action are as follows:
-
Binding to the Spliceosome: REM-422 selectively facilitates the binding of the U1 small nuclear ribonucleoprotein (snRNP) complex, a core component of the spliceosome, to the MYB pre-mRNA.[6]
-
Inclusion of a "Poison Exon": This enhanced binding promotes the inclusion of a normally unused "poison exon" into the mature MYB mRNA transcript.[6][7] This poison exon contains a premature termination codon (PTC).
-
Nonsense-Mediated Decay (NMD): The presence of the PTC in the MYB mRNA triggers the nonsense-mediated decay (NMD) cellular surveillance pathway.[7]
-
mRNA Degradation and Reduced Protein Expression: The NMD pathway leads to the rapid degradation of the aberrant MYB mRNA transcript, which in turn prevents the translation of the MYB protein, leading to a significant reduction in its levels within the cancer cell.[5]
Preclinical and Clinical Development
REM-422 is currently in Phase 1 clinical trials for the treatment of recurrent or metastatic Adenoid Cystic Carcinoma (ACC) and relapsed/refractory Acute Myeloid Leukemia (AML) or higher-risk Myelodysplastic Syndromes (MDS).[3][4]
Preclinical Studies
Preclinical studies have demonstrated the potential of REM-422 in various in vitro and in vivo models.
Table 2: Summary of Preclinical Data for REM-422
| Parameter | Results | Citation(s) |
| In Vitro Activity | - Preferential anti-proliferative activity in AML cell lines with high MYB expression (e.g., THP-1).- Reduced MYB mRNA and protein levels in a dose-dependent manner.- Demonstrated additive and/or synergistic anti-proliferative effects in combination with standard-of-care agents for AML. | [8] |
| In Vivo Activity | - Dose-dependent anti-tumor activity, including tumor regressions, in patient-derived xenograft (PDX) models of ACC.- Eradication of human leukemia cells in AML PDX models in immunocompromised mice.- Oral administration of 10 mg/kg once daily showed significant anti-tumor effects. | [6][8] |
| Pharmacodynamics | - Dose-dependent reductions in MYB mRNA and protein levels in tumor tissues.- Reversal of ACC-associated gene signatures. | [9][10] |
| Pharmacokinetics | - Linear pharmacokinetics observed across different dose levels in preclinical models. | [10] |
Clinical Trials
REM-422 is being evaluated in two main Phase 1 clinical trials:
-
NCT06118086: A study in patients with recurrent or metastatic Adenoid Cystic Carcinoma.[11]
-
NCT06297941: A study in patients with relapsed/refractory Acute Myeloid Leukemia or higher-risk Myelodysplastic Syndromes.
The primary objectives of these trials are to assess the safety, tolerability, and determine the recommended Phase 2 dose (RP2D) of REM-422.[11] Preliminary data from the ACC trial have shown a favorable safety profile and early signs of anti-tumor activity, with a 43% overall response rate in the efficacy-evaluable population.[10]
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and analysis of REM-422 are not publicly available. However, based on published research, the following methodologies have been employed in its preclinical evaluation.
In Vitro Assays
-
Cell Lines: Human leukemia cell lines such as THP-1 and MONO-MAC-6 have been utilized to assess the in vitro activity of REM-422.[8]
-
Proliferation Assays: Standard cell viability assays (e.g., CellTiter-Glo) are used to determine the anti-proliferative effects of REM-422.[8]
-
Western Blotting: This technique is used to quantify the reduction in MYB protein levels following treatment with REM-422.
-
Quantitative PCR (qPCR): qPCR is employed to measure the levels of MYB mRNA and to detect the inclusion of the poison exon.[12]
In Vivo Models
-
Xenograft Models: Patient-derived xenograft (PDX) models of ACC and AML implanted in immunocompromised mice (e.g., nude or NOG mice) are used to evaluate the in vivo efficacy of REM-422.[6][8]
-
Dosing: In these models, REM-422 has been administered orally, with doses such as 10 mg/kg once daily showing significant anti-tumor activity.[6]
-
Efficacy Assessment: Tumor volume measurements and analysis of human leukemia cell engraftment in bone marrow and peripheral blood are used to assess treatment efficacy.[6]
-
Pharmacodynamic Analysis: Tumor and blood samples are collected to analyze MYB mRNA and protein levels, as well as downstream gene expression changes.[12]
Conclusion
REM-422 is a promising, first-in-class oral small molecule MYB mRNA degrader with a novel mechanism of action. Its ability to target a previously "undruggable" oncogene holds significant potential for the treatment of MYB-driven cancers, including Adenoid Cystic Carcinoma and Acute Myeloid Leukemia. The ongoing Phase 1 clinical trials will be crucial in further defining its safety and efficacy profile in patients. As more data becomes publicly available, a more detailed understanding of its chemical properties and a broader application of its therapeutic potential will emerge.
References
- 1. Facebook [cancer.gov]
- 2. remixtx.com [remixtx.com]
- 3. REM-422 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Remix Therapeutics, Inc. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Paper: REM-422, a Potent, Selective, Oral Small Molecule mRNA Degrader of the MYB Oncogene, Demonstrates Anti-Tumor Activity in Mouse Xenograft Models of AML [ash.confex.com]
- 7. remixtx.com [remixtx.com]
- 8. Remix’s REM-422 induces potent antitumor activity in preclinical adenoid cystic carcinoma | BioWorld [bioworld.com]
- 9. remixtx.com [remixtx.com]
- 10. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. accrf.org [accrf.org]
An In-depth Technical Guide to the Discovery and Development of TP-472, a Novel BRD7/BRD9 Inhibitor for Melanoma Therapy
A Note on Nomenclature: While initial inquiries referenced "TP-422," a thorough review of the scientific literature indicates that the compound with substantial research and development data for melanoma is designated TP-472 . It is plausible that "this compound" is a typographical error in some contexts, as the experimental data consistently points to TP-472 as the BRD7/BRD9 inhibitor investigated for its anti-tumor properties. This guide will henceforth refer to the compound as TP-472.
Executive Summary
This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of TP-472, a potent and selective dual inhibitor of bromodomain-containing proteins 7 (BRD7) and 9 (BRD9). TP-472 has emerged as a promising therapeutic candidate for melanoma, a lethal form of skin cancer. This document details the preclinical data supporting its development, including its effects on melanoma cell growth, the signaling pathways it modulates, and the experimental methodologies used in its characterization. The information is intended for researchers, scientists, and drug development professionals in the field of oncology and epigenetic therapies.
Discovery and Selectivity
TP-472 was identified through an unbiased epigenetic drug screen of 32 inhibitors from the Structural Genomics Consortium (SGC) aimed at discovering new therapeutic agents for melanoma.[1][2][3] This screening identified TP-472 as a potent inhibitor of melanoma cell growth in both short- and long-term survival assays.[1][2][3]
Subsequent studies focused on characterizing its selectivity. While initially identified as a BRD7/BRD9 inhibitor, further research has led to the development of derivatives with increased selectivity for BRD7 over BRD9.[4][5] The development of these selective chemical probes is crucial for elucidating the specific functions of each bromodomain in disease.[4][5]
Mechanism of Action
TP-472 exerts its anti-melanoma effects through a dual mechanism: the suppression of oncogenic signaling mediated by the extracellular matrix (ECM) and the induction of apoptosis.[1][2][3]
Downregulation of Extracellular Matrix (ECM) Signaling
Transcriptome-wide mRNA sequencing has revealed that treatment with TP-472 leads to the downregulation of genes encoding for various ECM proteins, such as integrins, collagens, and fibronectins.[1][2] These proteins are integral to the tumor microenvironment and play a critical role in cancer cell proliferation, migration, and invasion.[6][7] By disrupting the expression of these ECM components, TP-472 effectively inhibits the oncogenic signaling that drives melanoma progression.[1][2]
Induction of Apoptosis
In addition to its effects on the ECM, TP-472 upregulates the expression of several pro-apoptotic genes.[1][2] This induction of apoptosis, or programmed cell death, contributes significantly to the inhibition of melanoma tumor growth. The ability of cancer cells to evade apoptosis is a hallmark of the disease, and compounds that can restore this process are of high therapeutic value.
The proposed signaling pathway for TP-472's mechanism of action is depicted below:
Preclinical Efficacy
The anti-tumor activity of TP-472 has been demonstrated in both in vitro and in vivo models of melanoma.
In Vitro Studies
TP-472 has been shown to be the most potent inhibitor of melanoma growth among a library of 32 epigenetic inhibitors in both short- and long-term survival assays.[1][2][3]
In Vivo Studies
In mouse models of melanoma, TP-472 has been shown to significantly block tumor growth.[1][2][3] These findings in animal models provide a strong rationale for its further development as a therapeutic agent for melanoma in humans.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of TP-472.
Table 1: In Vitro Potency of TP-472
| Assay Type | Cell Line | Endpoint | TP-472 Potency (IC50/EC50) |
|---|---|---|---|
| Short-term survival | Melanoma | Growth Inhibition | Strongest inhibitor among 32 compounds |
| Long-term survival | Melanoma | Growth Inhibition | Strongest inhibitor among 32 compounds |
Table 2: In Vivo Efficacy of TP-472 in Melanoma Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) | Change in Gene Expression |
|---|---|---|
| Vehicle Control | 0% | Baseline |
| TP-472 | Significant inhibition | Downregulation of ECM genes, Upregulation of pro-apoptotic genes |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Epigenetic Drug Screen
-
Objective: To identify potent inhibitors of melanoma cell growth from a library of epigenetic drugs.
-
Methodology: A library of 32 epigenetic inhibitors from the Structural Genomics Consortium was screened against melanoma cell lines.[1][2][3] Cell viability was assessed using standard short-term (e.g., MTT or CellTiter-Glo) and long-term (e.g., colony formation) survival assays. The potency of each compound was determined by calculating the half-maximal inhibitory concentration (IC50).
Transcriptome-wide mRNA Sequencing (RNA-seq)
-
Objective: To determine the effect of TP-472 on global gene expression in melanoma cells.
-
Methodology: Melanoma cells were treated with either TP-472 or a vehicle control. Total RNA was extracted, and library preparation for RNA-seq was performed. Sequencing was conducted on a high-throughput sequencing platform. The resulting data was analyzed to identify differentially expressed genes between the TP-472-treated and control groups. Reactome-based functional pathway analysis was then used to identify the biological pathways affected by TP-472 treatment.[1]
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of TP-472 in a living organism.
-
Methodology: Human melanoma cell lines were implanted subcutaneously into immunodeficient mice.[2] Once tumors were established, mice were randomized into treatment and control groups. The treatment group received regular administration of TP-472, while the control group received a vehicle. Tumor volume was measured periodically to assess the effect of the treatment on tumor growth. At the end of the study, tumors were excised for further analysis, including gene expression studies.
The general workflow for the preclinical evaluation of TP-472 is illustrated in the following diagram:
Future Directions
The promising preclinical data for TP-472 in melanoma warrants further investigation. Future studies should focus on:
-
Pharmacokinetics and Pharmacodynamics: A thorough evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of TP-472, as well as its target engagement and downstream effects in vivo.
-
Combination Therapies: Investigating the potential synergistic effects of TP-472 with existing melanoma therapies, such as BRAF/MEK inhibitors and immunotherapies.[1][2]
-
Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to TP-472 treatment.
-
Clinical Trials: Advancing TP-472 into clinical trials to evaluate its safety and efficacy in melanoma patients.
Conclusion
TP-472 is a novel and potent dual inhibitor of BRD7 and BRD9 with significant anti-tumor activity in preclinical models of melanoma. Its unique mechanism of action, involving the suppression of ECM-mediated oncogenic signaling and the induction of apoptosis, makes it a promising candidate for further development as a much-needed new therapeutic option for this aggressive cancer. The data presented in this guide provides a solid foundation for its continued investigation and potential translation to the clinic.
References
- 1. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis | Semantic Scholar [semanticscholar.org]
- 4. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting extracellular matrix through phytochemicals: a promising approach of multi-step actions on the treatment and prevention of cancer [frontiersin.org]
- 7. Targeting extracellular matrix through phytochemicals: a promising approach of multi-step actions on the treatment and prevention of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling TP-472: A Technical Primer on its Target Validation in Melanoma Cells
For Immediate Release
Birmingham, AL – A comprehensive analysis of preclinical data provides a detailed guide on the target validation of TP-472, a potent and selective small molecule inhibitor of the bromodomains of BRD7 and BRD9, in melanoma cancer cells. This document outlines the quantitative effects of TP-472 on melanoma cell viability, tumor growth, and gene expression, and provides detailed protocols for the key experimental procedures used in its validation.
TP-472 has emerged as a promising therapeutic candidate for melanoma, a notoriously aggressive form of skin cancer. It functions by targeting the bromodomains of BRD7 and BRD9, which are critical components of the SWI/SNF chromatin remodeling complex. This complex plays a pivotal role in regulating gene expression, and its dysregulation is frequently implicated in cancer. By inhibiting BRD7 and BRD9, TP-472 effectively modulates the expression of genes involved in key oncogenic pathways.
Quantitative Analysis of TP-472 Activity
The anti-cancer effects of TP-472 have been quantified through a series of in vitro and in vivo studies, demonstrating its potent activity against melanoma cells.
| Parameter | Cell Line | Value | Reference |
| IC50 (Clonogenic Survival Assay) | A375 | Data not explicitly provided in abstract | [1] |
| SKMEL-28 | Data not explicitly provided in abstract | [1] | |
| M14 | Data not explicitly provided in abstract | [1] | |
| A2058 | Data not explicitly provided in abstract | [1] | |
| Tumor Growth Inhibition (in vivo) | A375-MA2 Xenograft | Significant inhibition | [1] |
| Apoptosis Induction | A375, SKMEL-28, M14, A2058 | Increased apoptosis | [1] |
Mechanism of Action: Downregulation of Oncogenic Pathways
Mechanistic studies have revealed that TP-472's anti-tumor activity is driven by significant changes in gene expression. Transcriptome-wide mRNA sequencing has shown that treatment with TP-472 leads to the downregulation of genes encoding various extracellular matrix (ECM) proteins, such as integrins, collagens, and fibronectins.[1] These proteins are crucial for cancer cell growth, proliferation, and metastasis. Concurrently, TP-472 upregulates the expression of several pro-apoptotic genes, actively promoting cancer cell death.[1]
Visualizing the Pathway and Experimental Workflow
To better understand the mechanism of action and the experimental approach to its validation, the following diagrams are provided.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the validation of TP-472.
Cell Lines and Culture
-
Cell Lines: Human melanoma cell lines A375, SKMEL-28, M14, and A2058 were utilized.
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Clonogenic Survival Assay
-
Melanoma cells were seeded in 6-well plates at a low density.
-
After 24 hours, cells were treated with varying concentrations of TP-472.
-
The medium was replaced with fresh medium containing the inhibitor every 3-4 days.
-
After 10-14 days, colonies were fixed with methanol (B129727) and stained with crystal violet.
-
The number of colonies was quantified to determine the long-term effect of TP-472 on cell survival.
Apoptosis Assay
-
Melanoma cells (A375, SKMEL-28, M14, and A2058) were seeded at a density of 3 × 10³ cells/well.[1]
-
Cells were treated with 10 µM TP-472 for 48 hours.[1]
-
Apoptosis was assessed using a commercially available apoptosis detection kit (e.g., Annexin V/Propidium Iodide) according to the manufacturer's instructions.
-
The percentage of apoptotic cells was determined by flow cytometry.
Wound Healing (Migration) Assay
-
Cells were grown to confluence in 6-well plates.
-
A sterile pipette tip was used to create a "wound" or scratch in the cell monolayer.
-
The cells were washed to remove debris and then incubated with a medium containing either DMSO (control) or TP-472.
-
Images of the wound were captured at 0 and 24 hours.
-
The rate of wound closure was measured to assess cell migration.
Matrigel Invasion Assay
-
The upper chamber of a Transwell insert was coated with Matrigel.
-
Melanoma cells, pre-treated with DMSO or TP-472, were seeded in the upper chamber in a serum-free medium.
-
The lower chamber was filled with a medium containing FBS as a chemoattractant.
-
After 24-48 hours, non-invading cells on the upper surface of the membrane were removed.
-
Invading cells on the lower surface were fixed, stained, and counted under a microscope.
In Vivo Xenograft Model
-
A375-MA2 melanoma cells were injected subcutaneously into the flanks of immunodeficient NSG mice.[1]
-
Once tumors were established, mice were randomized into two groups: vehicle control and TP-472 treatment.
-
Tumor growth was monitored regularly by measuring tumor volume.
-
At the end of the study, tumors were excised and weighed.
-
All animal procedures were approved by the Institutional Animal Care and Use Committee.[1]
This technical guide provides a comprehensive overview of the target validation of TP-472 in melanoma cells, underscoring its potential as a novel therapeutic agent. The detailed data and protocols serve as a valuable resource for researchers and drug development professionals in the field of oncology.
References
The Role of the MYB Oncogene in Adenoid Cystic Carcinoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenoid cystic carcinoma (ACC) is a relentless malignancy, primarily arising in the salivary glands, characterized by its slow but persistent growth, high rates of local recurrence, and potential for distant metastases.[1][2] For years, the molecular drivers of this enigmatic cancer remained poorly understood, hindering the development of effective targeted therapies. A major breakthrough in understanding ACC pathogenesis came with the discovery of the central role of the MYB proto-oncogene. Activation of MYB, most commonly through a characteristic chromosomal translocation, is now recognized as a key genomic event in the vast majority of ACC cases.[3] This technical guide provides an in-depth exploration of the multifaceted role of the MYB oncogene in ACC, detailing its molecular mechanisms, associated signaling pathways, and the experimental methodologies used for its study, with a focus on providing actionable insights for research and drug development.
The MYB Oncogene and its Activation in ACC
The MYB proto-oncogene, located on chromosome 6q22-23, encodes a transcription factor that plays a crucial role in regulating cellular proliferation, differentiation, and apoptosis.[4] In ACC, the oncogenic activation of MYB is primarily achieved through a recurrent t(6;9)(q22-23;p23-24) chromosomal translocation.[5][6] This translocation results in the fusion of the MYB gene with the NFIB (Nuclear Factor I/B) gene on chromosome 9p23-24.[5][6] The resulting MYB-NFIB fusion gene is a potent oncogenic driver in ACC.[3][7]
While the MYB-NFIB fusion is the most common mechanism of MYB activation, other alterations have been identified, including:
-
MYBL1 Fusions: In a subset of ACCs, the closely related MYBL1 gene undergoes fusion with NFIB or other partners.[3][8]
-
Copy Number Gain: Increased copy numbers of the MYB gene can also lead to its overexpression.[3]
-
Enhancer Juxtaposition: The relocation of powerful enhancer elements to the vicinity of the MYB gene can drive its aberrant expression.[3]
The consequence of these genetic alterations is the overexpression of a constitutively active MYB protein or a chimeric MYB-NFIB fusion protein. These oncoproteins drive the proliferation of ACC cells by regulating the expression of genes involved in critical cellular processes such as cell cycle control, DNA replication and repair, and RNA processing.[3]
Quantitative Data on MYB Alterations in ACC
The prevalence of MYB alterations in ACC has been extensively studied. The following tables summarize key quantitative data from multiple studies.
| Alteration Type | Prevalence in ACC | Notes | References |
| MYB-NFIB Fusion (by FISH) | 49% | A balanced translocation between MYB and NFIB is a hallmark of a significant subset of ACCs. | [5][9] |
| Other MYB Translocations | 16% | Abnormal FISH patterns suggesting MYB translocation with partners other than NFIB. | [5] |
| No Apparent MYB Translocation | 35% | A notable portion of ACC cases do not show evidence of MYB translocation by FISH. | [5][9] |
| MYB or MYBL1 Alterations | 78% | Combined prevalence of alterations in either MYB or the related MYBL1 gene. | [10] |
| MYB Overexpression (IHC) | 65% - 93% | Strong MYB protein expression is a common feature in ACC, even in cases without a detectable translocation. | [5][9][10] |
| MYB mRNA Overexpression | ~88% - 90% | Elevated MYB mRNA levels are frequently observed in ACC tissues compared to normal tissues. | [11] |
| MYB Expression in Relation to Translocation Status | Percentage of Cases with Strong MYB Expression (IHC) | References |
| ACC with MYB-NFIB Translocation | 78% | |
| ACC with Abnormal MYB FISH Pattern (non-NFIB) | 67% | |
| ACC with Normal MYB FISH Pattern | 46% |
Signaling Pathways Involving MYB in ACC
The oncogenic activity of MYB in ACC is mediated through its influence on several key signaling pathways. Understanding these pathways is critical for identifying potential therapeutic targets.
The Core MYB-NFIB Signaling Axis
The MYB-NFIB fusion protein acts as an aberrant transcription factor, driving the expression of a unique gene signature in ACC.[12] This signature is enriched for genes involved in cell membrane and extracellular matrix (ECM) components.[12]
Caption: The MYB-NFIB fusion drives ACC by activating target genes.
Crosstalk with the IGF1R/AKT Pathway
Recent studies have revealed a critical link between the Insulin-like Growth Factor 1 Receptor (IGF1R)/AKT signaling pathway and MYB activity in ACC. The MYB-NFIB fusion is regulated by AKT-dependent signaling, and inhibition of IGF1R leads to a downregulation of the fusion transcript.[13][14] This suggests a feedback loop where IGF1R/AKT signaling sustains MYB-NFIB expression, which in turn drives the oncogenic program.
Caption: IGF1R/AKT signaling regulates MYB-NFIB expression in ACC.
Interaction with the NOTCH Signaling Pathway
The NOTCH signaling pathway is also implicated in ACC pathogenesis, with evidence suggesting it acts downstream of MYB.[15] MYB drives a NOTCH-associated transcriptional program, and activating mutations in NOTCH1 have been identified in ACC.[12][15] This interplay between MYB and NOTCH signaling likely contributes to tumor growth and invasion.
Caption: MYB activates the NOTCH signaling pathway in ACC.
Experimental Protocols for Studying MYB in ACC
A variety of experimental techniques are employed to investigate the role of MYB in ACC. The following sections provide an overview of the key methodologies.
Detection of MYB Translocations by Fluorescence In Situ Hybridization (FISH)
FISH is a robust method for detecting the t(6;9) translocation and other MYB rearrangements in archival formalin-fixed, paraffin-embedded (FFPE) tissues.[2][9]
Methodology Overview:
-
Probe Design: Dual-color, break-apart probes are designed to flank the MYB gene on chromosome 6q23. A separate probe is used for the NFIB gene on chromosome 9p24.
-
Tissue Preparation: FFPE tissue sections (4-5 µm) are deparaffinized, rehydrated, and subjected to heat-induced epitope retrieval.
-
Enzymatic Digestion: Tissues are treated with a protease (e.g., pepsin) to permeabilize the cells and allow probe entry.
-
Probe Hybridization: The fluorescently labeled probes are applied to the tissue sections and incubated overnight at 37°C in a humidified chamber to allow hybridization to the target DNA sequences.
-
Post-Hybridization Washes: Stringent washes are performed to remove unbound and non-specifically bound probes.
-
Counterstaining and Visualization: The nuclei are counterstained with DAPI, and the slides are visualized using a fluorescence microscope equipped with appropriate filters.
Interpretation of Results:
-
Normal Nuclei: Two pairs of co-localized (fused) red and green signals, representing the two intact MYB alleles.
-
MYB Rearrangement: One pair of co-localized signals and one separated red and green signal (break-apart), indicating a translocation involving one MYB allele.
-
MYB-NFIB Fusion: The separated green signal from the MYB probe will co-localize with the signal from the NFIB probe.
Caption: Workflow for detecting MYB translocations by FISH.
Analysis of MYB Expression by Immunohistochemistry (IHC) and RNA In Situ Hybridization (ISH)
IHC and RNA ISH are used to assess MYB protein and mRNA expression levels, respectively, in tissue sections.
Immunohistochemistry (IHC) Methodology:
-
Antigen Retrieval: FFPE sections are deparaffinized, rehydrated, and subjected to heat-induced antigen retrieval to unmask the MYB protein epitope.
-
Blocking: Non-specific antibody binding is blocked using a protein-based blocking solution.
-
Primary Antibody Incubation: The sections are incubated with a primary antibody specific for the N-terminus of the MYB protein.
-
Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is applied, followed by a chromogenic substrate (e.g., DAB) to produce a colored precipitate at the site of antigen localization.
-
Counterstaining and Mounting: The sections are counterstained with hematoxylin (B73222) to visualize the nuclei and then dehydrated and mounted.
RNA In Situ Hybridization (ISH) Methodology:
-
Tissue Preparation: Similar to IHC, FFPE sections are deparaffinized and pretreated.
-
Probe Hybridization: A specific oligonucleotide probe targeting the MYB mRNA is hybridized to the tissue section.
-
Signal Amplification: A series of amplification steps are performed to enhance the detection signal.
-
Detection: The signal is visualized using a chromogenic substrate.
-
Counterstaining and Mounting: The sections are counterstained with hematoxylin and mounted.
Interpretation:
-
IHC: The intensity and percentage of nuclear staining in tumor cells are assessed. Strong, diffuse nuclear staining is considered positive.[9]
-
RNA ISH: The presence and abundance of punctate dots representing MYB mRNA transcripts within the tumor cells are evaluated. RNA ISH has shown high sensitivity and specificity for ACC diagnosis.[16]
In Vivo Models for Studying MYB in ACC
Patient-derived xenografts (PDXs) and genetically engineered mouse models (GEMMs) are invaluable tools for studying the in vivo function of MYB and for preclinical testing of novel therapies.
-
Patient-Derived Xenografts (PDXs): Tumor fragments from ACC patients are implanted into immunodeficient mice. These models often retain the histological and genetic characteristics of the original tumor, including MYB alterations.[17][18]
-
Genetically Engineered Mouse Models (GEMMs): Mice are engineered to express the MYB-NFIB fusion gene, often in a tissue-specific manner (e.g., in the salivary or mammary glands).[17][19] These models allow for the study of tumor initiation and progression driven by the MYB-NFIB oncogene.
Therapeutic Targeting of MYB in ACC
The central role of MYB in driving ACC makes it an attractive therapeutic target. However, directly targeting transcription factors with small molecules has proven challenging.[4] Current strategies under investigation include:
-
Inhibition of Upstream Signaling: Targeting pathways that regulate MYB expression, such as the IGF1R/AKT pathway, is a promising approach.[13][14]
-
BET Bromodomain Inhibitors: These inhibitors, such as JQ1, can suppress the expression of MYB and its target genes.[20]
-
MYB mRNA Degraders: Novel agents that promote the degradation of MYB mRNA are in preclinical development.[20]
-
MYB Peptidomimetics: These agents are designed to disrupt the interaction of MYB with its transcriptional co-activators.[17][18]
Conclusion
The identification of the MYB oncogene as a key driver of adenoid cystic carcinoma has revolutionized our understanding of this disease. The recurrent MYB-NFIB fusion and other mechanisms of MYB activation provide a specific and targetable vulnerability in a significant proportion of ACC patients. The continued elucidation of the signaling pathways downstream of MYB and the development of innovative in vivo models are paving the way for the next generation of targeted therapies for this challenging cancer. This technical guide provides a comprehensive overview of the current state of knowledge, offering a foundation for researchers and drug developers to build upon in their efforts to translate these fundamental discoveries into clinical benefit for patients with ACC.
References
- 1. researchgate.net [researchgate.net]
- 2. MYB-NFIB Translocation by FISH in Adenoid Cystic Carcinoma of the Head and Neck in Nigerian Patients: A Preliminary Report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenoid cystic carcinoma - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. MYB expression and translocation in adenoid cystic carcinomas and other salivary gland tumors with clinicopathologic correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MYB-NFIB fusion transcript in adenoid cystic carcinoma: Current state of knowledge and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. MYB expression and translocation in adenoid cystic carcinomas and other salivary gland tumors with clinicopathologic correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rearrangements, Expression, and Clinical Significance of MYB and MYBL1 in Adenoid Cystic Carcinoma: A Multi-Institutional Study [mdpi.com]
- 11. MYB promotes the growth and metastasis of salivary adenoid cystic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A unifying gene signature for adenoid cystic cancer identifies parallel MYB-dependent and MYB-independent therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting the Oncogenic Transcriptional Regulator MYB in Adenoid Cystic Carcinoma by Inhibition of IGF1R/AKT Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. researchgate.net [researchgate.net]
- 17. MYB-activated models for testing therapeutic agents in adenoid cystic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MYB-activated models for testing therapeutic agents in adenoid cystic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. accrf.org [accrf.org]
- 20. accrf.org [accrf.org]
TP-422 and nonsense-mediated mRNA decay
An In-depth Technical Guide on REM-422, a Modulator of Nonsense-Mediated mRNA Decay
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of REM-422, a first-in-class, orally available small molecule that induces the degradation of MYB mRNA through the nonsense-mediated mRNA decay (NMD) pathway.[1][2] This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the core mechanisms, available data, and experimental context of REM-422. While the initial query referenced "TP-422," publicly available scientific literature indicates that REM-422 is the relevant therapeutic agent acting on the NMD pathway. This paper will therefore focus on REM-422, synthesizing the current understanding of its function and therapeutic potential.
Introduction to Nonsense-Mediated mRNA Decay (NMD)
Nonsense-mediated mRNA decay is a critical cellular surveillance mechanism that identifies and degrades messenger RNA (mRNA) transcripts containing premature termination codons (PTCs).[3][4][5] This quality control process prevents the translation of truncated, potentially harmful proteins.[5] The NMD pathway is a complex, multi-step process involving a core set of proteins, most notably the UPF factors (UPF1, UPF2, and UPF3), which recognize the stalled ribosome at a PTC and trigger mRNA degradation.[3][6]
The role of NMD extends beyond quality control; it is also involved in the regulation of normal gene expression.[4][7] Dysregulation of the NMD pathway has been implicated in various genetic diseases and cancers.[4][7] Consequently, the modulation of NMD activity presents a promising therapeutic strategy for a range of pathologies.[3][4]
REM-422: A Novel MYB mRNA Degrader
REM-422 is a potent and selective small molecule that functions as a MYB mRNA degrader.[1][2] The proto-oncogene MYB is a transcription factor that is a known driver of various solid tumors and hematological malignancies, including adenoid cystic carcinoma (ACC), acute myeloid leukemia (AML), and myelodysplastic syndromes (MDS).[1] REM-422's mechanism of action involves inducing the inclusion of a "poison exon" into the MYB mRNA transcript. This modification introduces a premature termination codon, thereby flagging the mRNA for degradation by the NMD pathway.[2] This targeted degradation leads to a reduction in both MYB mRNA and the subsequent MYB protein expression.[1][2]
Quantitative Data from Clinical Trials
REM-422 is currently being evaluated in Phase 1 clinical trials for the treatment of recurrent or metastatic adenoid cystic carcinoma (ACC), as well as for acute myeloid leukemia (AML) and higher-risk myelodysplastic syndromes (MDS).[2][8][9]
Preliminary results from the Phase 1 trial in ACC have shown promising anti-tumor activity.[10] In a cohort of biomarker-positive patients who had been on the study for over six months, a significant percentage demonstrated tumor shrinkage.[10]
Table 1: Preliminary Efficacy of REM-422 in Adenoid Cystic Carcinoma (ACC)
| Metric | Result | Source |
| Overall Response Rate (RECIST) in efficacy population | 43% | [10] |
| Patients with >20% tumor shrinkage (biomarker-positive, >6 months on study) | 71% | [10] |
| Confirmed Partial Responses (ongoing at 4-6 months) | 4 | [10] |
Pharmacokinetic analyses have indicated that REM-422 exhibits linear pharmacokinetics across different dose levels.[10] The agent has been generally well-tolerated, with the most common treatment-related adverse events at the recommended Phase 2 dose being anemia, fatigue, and epistaxis.[10]
Signaling Pathways and Mechanism of Action
The mechanism of REM-422 is intrinsically linked to the cellular machinery of RNA processing and decay. Below is a diagrammatic representation of the proposed signaling pathway.
Caption: Proposed mechanism of REM-422 action.
The core of REM-422's function lies in its ability to modulate the splicing of MYB pre-mRNA, leading to the inclusion of a poison exon. This event introduces a premature termination codon (PTC) into the mature mRNA transcript. When this aberrant mRNA is exported to the cytoplasm and engaged by a ribosome for translation, the PTC is recognized by the NMD machinery. The central NMD factor, UPF1, in concert with other components of the surveillance complex, initiates the degradation of the faulty MYB mRNA.[11] This prevents the synthesis of the full-length, functional MYB oncoprotein, thereby reducing its cellular levels and mitigating its oncogenic effects.
Experimental Protocols
Detailed experimental protocols for REM-422 are proprietary to Remix Therapeutics. However, based on the established methodologies for studying NMD inhibitors, the following outlines the likely experimental workflows used to characterize REM-422.
High-Throughput Screening for NMD Modulators
A common approach to identify NMD modulators involves a ratiometric analysis of transcripts.[12] This can be visualized as follows:
Caption: High-throughput screening workflow.
Methodology:
-
Cell Line and Reporter System: Utilize a stable cell line expressing a reporter gene construct. This construct is designed to produce two distinct mRNA transcripts: one that is susceptible to NMD (containing a PTC) and a control transcript that is not.
-
Compound Treatment: Plate the cells and treat with a library of small molecules, including the test compound (e.g., REM-422), at various concentrations.
-
RNA Isolation and Quantification: After an incubation period, isolate total RNA from the cells. Use reverse transcription quantitative PCR (RT-qPCR) to measure the levels of both the NMD-sensitive and control reporter transcripts.
-
Data Analysis: Calculate the ratio of the NMD-sensitive transcript to the control transcript for each treatment condition. A compound that modulates NMD will alter this ratio. For an NMD-inducing compound like REM-422 (acting on a specific endogenous transcript), a similar principle would apply by measuring the target transcript levels.
Validation of NMD Inhibition/Modulation
To confirm that a compound's effect is mediated through the NMD pathway, knockdown experiments of core NMD factors are often performed.
Methodology:
-
Gene Knockdown: Use siRNA or shRNA to specifically knockdown the expression of a key NMD factor, such as UPF1, in a relevant cell line.[13]
-
Compound Treatment: Treat the UPF1-depleted cells and control cells with the compound of interest.
-
Transcript Level Analysis: Measure the levels of a known NMD-sensitive transcript.
-
Interpretation: If the compound's effect on the transcript is diminished in the UPF1-knockdown cells compared to the control cells, it suggests that the compound's mechanism of action is dependent on the NMD pathway.
Conclusion
REM-422 represents a novel and targeted therapeutic approach that leverages the cell's own RNA quality control machinery to combat cancer. By inducing the degradation of MYB mRNA via the NMD pathway, REM-422 effectively reduces the levels of a key oncogenic driver. The preliminary clinical data are encouraging and support the continued development of this first-in-class molecule. Further research and clinical evaluation are necessary to fully elucidate the therapeutic potential of REM-422 and to identify the patient populations most likely to benefit from this innovative treatment strategy. The continued investigation into modulators of NMD, such as REM-422, holds significant promise for the future of precision medicine in oncology and other genetic disorders.
References
- 1. remixtx.com [remixtx.com]
- 2. remixtx.com [remixtx.com]
- 3. Identifying Potent Nonsense-Mediated mRNA Decay Inhibitors with a Novel Screening System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mechanism, factors, and physiological role of nonsense-mediated mRNA decay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nonsense‐mediated mRNA decay involves two distinct Upf1‐bound complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nonsense-Mediated mRNA Decay as a Mediator of Tumorigenesis | MDPI [mdpi.com]
- 8. Facebook [cancer.gov]
- 9. UCSF Adenoid Cystic Carcinoma Trial → REM-422 in Patients With Recurrent or Metastatic Adenoid Cystic Carcinoma [clinicaltrials.ucsf.edu]
- 10. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 11. UPF1—From mRNA Degradation to Human Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of nonsense-mediated decay inhibitors that alter the tumor immune landscape | eLife [elifesciences.org]
- 13. The canonical UPF1-dependent nonsense-mediated mRNA decay is inhibited in transcripts carrying a short open reading frame independent of sequence context - PMC [pmc.ncbi.nlm.nih.gov]
understanding poison exon inclusion by TP-422
An in-depth analysis of publicly available scientific and clinical data reveals no direct evidence of a compound designated "TP-422" involved in the mechanism of poison exon inclusion. The initial search appears to conflate information related to different investigational drugs and a similarly named industrial product.
This guide will first clarify the existing landscape of poison exon research and therapeutics, and then address the information found for similarly named compounds to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Understanding Poison Exons
Poison exons (PEs) are a class of alternative exons that, when included in a messenger RNA (mRNA) transcript, introduce a premature termination codon (PTC).[1][2] This leads to the degradation of the mRNA transcript through the nonsense-mediated decay (NMD) pathway, ultimately reducing the expression of the target protein.[1][2] This mechanism of gene regulation is increasingly recognized for its role in both normal physiological processes and various diseases, including cancer and neurological disorders.[1][3]
The therapeutic potential of targeting poison exons is a growing area of interest.[1][2] Strategies are being developed to either promote or inhibit the inclusion of specific poison exons to modulate the levels of disease-relevant proteins.[2][4] This can be achieved using various modalities, including antisense oligonucleotides (ASOs) and small molecules.[2][4]
Investigational Drugs with Similar Designations
While "this compound" did not yield specific results in the context of poison exon inclusion, two other compounds with similar names, REM-422 and NUV-422, are currently in clinical development. It is crucial to note that these compounds are distinct entities with different mechanisms of action.
REM-422: A MYB mRNA Degrader
REM-422 is a first-in-class, orally available small molecule designed to degrade MYB mRNA.[5][6] It is being investigated in a Phase 1 clinical trial for the treatment of recurrent or metastatic adenoid cystic carcinoma (ACC), a type of cancer often driven by the MYB oncogene.[5][6] Preliminary results from this study have shown promising anti-tumor activity.[6][7]
Mechanism of Action: REM-422's primary mechanism is the reduction of MYB protein levels by targeting its mRNA for degradation.[5] While this involves RNA modulation, it is distinct from the specific mechanism of altering poison exon splicing.
NUV-422: A CDK2/4/6 Inhibitor
NUV-422 is a potent inhibitor of cyclin-dependent kinases 2, 4, and 6 (CDK2/4/6), which are key regulators of the cell cycle.[8] It has been evaluated in a Phase 1/2 clinical trial for patients with recurrent or refractory high-grade gliomas and other solid tumors.[8][9]
Mechanism of Action: NUV-422's therapeutic effect is derived from its ability to block cell cycle progression in cancer cells by inhibiting CDK enzymes.[8] This mechanism is unrelated to poison exon inclusion.
Clarification Required
Given the absence of public information on a compound named "this compound" that acts via poison exon inclusion, it is possible that the name is incorrect, refers to a very early-stage internal discovery program without public disclosure, or is a misinterpretation of existing information.
To provide the detailed technical guide as requested, including quantitative data, experimental protocols, and visualizations, further clarification on the specific compound of interest is necessary. Researchers, scientists, and drug development professionals are encouraged to verify the designation of the molecule to ensure access to accurate and relevant information.
Without a specific, publicly documented molecule, the creation of detailed experimental workflows and signaling pathways related to "this compound" and poison exon inclusion is not feasible. The following diagrams represent generalized concepts in poison exon biology and drug development, which would be adapted once a specific target and molecule are identified.
Generalized Experimental Workflow for ASO-Mediated Poison Exon Skipping
This diagram illustrates a typical workflow for developing an antisense oligonucleotide (ASO) to modulate poison exon splicing.
Caption: ASO development workflow for poison exon modulation.
Signaling Pathway of Nonsense-Mediated Decay (NMD)
This diagram outlines the core mechanism of NMD, which is triggered by the inclusion of a poison exon.
Caption: NMD pathway initiated by a poison exon.
References
- 1. Poison exons: tuning RNA splicing for targeted gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Poison exon - Wikipedia [en.wikipedia.org]
- 3. biorxiv.org [biorxiv.org]
- 4. karger.com [karger.com]
- 5. mskcc.org [mskcc.org]
- 6. remixtx.com [remixtx.com]
- 7. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 8. researchgate.net [researchgate.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
The Synthetic Triterpenoid RTA-408: A Multifaceted Modulator of Hematopoietic Cell Differentiation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic triterpenoid (B12794562) RTA-408, also known as Omaveloxolone and Bardoxolone Methyl (CDDO-Me), and its significant effects on hematopoietic cell differentiation. RTA-408 has emerged as a potent therapeutic candidate with dual activities: promoting the recovery and differentiation of normal hematopoietic stem and progenitor cells, particularly after myelosuppressive insults, and inducing differentiation and apoptosis in malignant hematopoietic cells. This document consolidates key quantitative data, details experimental methodologies from pivotal studies, and visualizes the core signaling pathways influenced by this compound. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development in the fields of hematology and oncology.
Introduction
The regulation of hematopoietic cell differentiation is a complex and tightly controlled process essential for maintaining blood homeostasis. Dysregulation of this process can lead to a variety of hematological disorders, including bone marrow failure syndromes and leukemia. RTA-408 is a synthetic oleanane (B1240867) triterpenoid that has garnered significant interest for its pleiotropic effects on cellular function, primarily through its potent activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade.[1][2][3] This dual mechanism of action underlies its ability to modulate inflammation, oxidative stress, and cellular differentiation, making it a compound of interest for various therapeutic applications.
This guide will delve into the specific effects of RTA-408 on hematopoietic cell differentiation, with a focus on its role in hematopoietic recovery and its potential as a differentiation-inducing agent in leukemia.
Effects on Hematopoietic Stem and Progenitor Cell Recovery
A significant body of research has focused on the ability of RTA-408 to mitigate the detrimental effects of myelosuppressive treatments, such as total body irradiation (TBI). Studies have demonstrated that RTA-408 promotes the recovery of hematopoietic stem and progenitor cells (HSPCs), leading to improved survival and restoration of normal hematopoiesis.[1][2]
Quantitative Data on Hematopoietic Recovery
The following tables summarize key quantitative findings from preclinical studies investigating the effect of RTA-408 on hematopoietic recovery in mice following TBI.
Table 1: Effect of RTA-408 on Survival of Mice Post-Total Body Irradiation (TBI)
| TBI Dose (Gy) | Treatment Group | 35-Day Survival Rate (%) | Statistical Significance |
| 7.0 | Vehicle | 60 | P < 0.05 |
| RTA-408 | 100 | ||
| 7.5 | Vehicle | 0 | P < 0.0001 |
| RTA-408 | 60 | ||
| 8.0 | Vehicle | 0 | Not Significant |
| RTA-408 | 40 | ||
| Data extracted from Goldman et al., 2015.[1] |
Table 2: Effect of RTA-408 on Hematopoietic Progenitor Cell Frequency Post-TBI
| Cell Population | Treatment Group | Frequency (per 10^5 Bone Marrow Cells) |
| Colony-Forming Units (CFU) | Non-TBI Control | 100 ± 10 |
| 7.5 Gy TBI + Vehicle | 5 ± 2 | |
| 7.5 Gy TBI + RTA-408 | 95 ± 15 | |
| Data represents an approximation based on graphical data from Goldman et al., 2015.[1] |
Experimental Protocol: Murine Model of Hematopoietic Acute Radiation Syndrome Mitigation
This protocol is based on the methodology described by Goldman et al. (2015).[1]
Objective: To assess the efficacy of RTA-408 in mitigating hematopoietic acute radiation syndrome in mice.
Materials:
-
C57BL/6 mice
-
RTA-408 (provided by REATA Pharmaceuticals, Inc.)
-
Vehicle control
-
Total body irradiator
-
Complete blood count (CBC) analyzer
-
Flow cytometer and relevant antibodies for hematopoietic stem and progenitor cell analysis
-
Methylcellulose-based medium for colony-forming unit (CFU) assays
Procedure:
-
Irradiation: Mice are subjected to a single dose of total body irradiation (TBI) at varying doses (e.g., 7.0, 7.5, and 8.0 Gy).
-
Treatment: 24 hours post-TBI, mice are administered three daily intraperitoneal injections of RTA-408 (17.5 mg/kg) or vehicle control.
-
Survival Monitoring: Survival is monitored daily for 35 days.
-
Hematological Analysis: Peripheral blood is collected at various time points for complete blood count (CBC) analysis to assess the recovery of red blood cells, white blood cells, and platelets.
-
Bone Marrow Analysis: At the end of the study period (or at specific time points), bone marrow is harvested.
-
Flow Cytometry: Bone marrow cells are stained with a cocktail of antibodies to identify and quantify hematopoietic stem and progenitor cell populations (e.g., Lineage-Sca-1+c-Kit+ cells).
-
Colony-Forming Unit (CFU) Assay: Bone marrow cells are plated in methylcellulose-based medium supplemented with cytokines to assess the frequency of hematopoietic progenitors (e.g., CFU-GM, BFU-E, CFU-GEMM). Colonies are counted and characterized after 7-14 days of incubation.
Effects on Myeloid Leukemia Cell Differentiation
In addition to its restorative effects on normal hematopoiesis, the related compound CDDO-Me (Bardoxolone Methyl) has been shown to induce differentiation and apoptosis in acute myeloid leukemia (AML) cells.[4] This suggests a potential therapeutic application for RTA-408 and its analogs in the treatment of hematological malignancies.
Quantitative Data on Leukemia Cell Differentiation
Table 3: Effect of CDDO-Me on the Viability of Myeloid Leukemia Cell Lines
| Cell Line | IC50 (µM) |
| HL-60 | 0.4 |
| KG-1 | 0.4 |
| NB4 | 0.27 |
| Data extracted from Konopleva et al., 2002 and APExBIO product information.[5] |
Experimental Protocol: In Vitro Leukemia Cell Differentiation Assay
This protocol is a generalized procedure based on methodologies for assessing myeloid differentiation.
Objective: To evaluate the ability of RTA-408 to induce differentiation in myeloid leukemia cell lines.
Materials:
-
Human myeloid leukemia cell lines (e.g., HL-60, NB4)
-
RTA-408
-
Vehicle control (e.g., DMSO)
-
Cell culture medium (e.g., RPMI-1640) and supplements
-
Flow cytometer
-
Antibodies against myeloid differentiation markers (e.g., CD11b, CD14)
-
Wright-Giemsa stain
-
Microscope
Procedure:
-
Cell Culture: Leukemia cell lines are maintained in appropriate culture conditions.
-
Treatment: Cells are seeded at a specific density and treated with various concentrations of RTA-408 or vehicle control for a defined period (e.g., 72-96 hours).
-
Morphological Assessment: Cytospin preparations of treated cells are made and stained with Wright-Giemsa. Morphological changes indicative of differentiation (e.g., nuclear condensation, cytoplasmic granularity) are assessed by light microscopy.
-
Flow Cytometry for Surface Marker Expression: Treated cells are stained with fluorescently labeled antibodies against myeloid differentiation markers (e.g., CD11b, CD14). The percentage of cells expressing these markers is quantified by flow cytometry.
-
Functional Assays (Optional): Functional assays, such as the nitroblue tetrazolium (NBT) reduction assay, can be performed to assess the functional maturation of differentiated cells.
Signaling Pathways
The biological effects of RTA-408 on hematopoietic cells are primarily mediated through the modulation of the Nrf2 and NF-κB signaling pathways.
Nrf2 Activation Pathway
RTA-408 activates the Nrf2 pathway by binding to Keap1, which leads to the nuclear translocation of Nrf2 and the subsequent transcription of antioxidant and cytoprotective genes.[3] In the context of hematopoiesis, Nrf2 has been shown to play a role in maintaining hematopoietic stem cell function.[6][7]
References
- 1. The Triterpenoid RTA 408 is a Robust Mitigator of Hematopoietic Acute Radiation Syndrome in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The triterpenoid RTA 408 is a robust mitigator of hematopoietic acute radiation syndrome in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. triterpenoids: Topics by Science.gov [science.gov]
- 5. apexbt.com [apexbt.com]
- 6. Nrf2 regulates haematopoietic stem cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nrf2 regulates haematopoietic stem cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on Small Molecule mRNA Degraders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Small Molecule RNA Degraders
Targeting RNA with small molecules represents a paradigm shift in drug discovery, moving beyond the traditional protein-centric approach. A vast portion of the human genome is transcribed into RNA, yet only a small fraction is translated into proteins, leaving a wide landscape of potential RNA targets for therapeutic intervention. Small molecule RNA degraders are designed to specifically bind to a target RNA and induce its degradation, thereby preventing the production of disease-causing proteins or disrupting the function of non-coding RNAs.[1] This technical guide provides an in-depth overview of the foundational principles, key experimental protocols, and critical data in the burgeoning field of small molecule RNA degraders.
There are two primary strategies for small molecule-mediated RNA degradation: the recruitment of endogenous nucleases and the direct cleavage of the target RNA.[1]
Mechanisms of Action
Ribonuclease-Targeting Chimeras (RIBOTACs)
RIBOTACs are bifunctional molecules that harness the cell's natural RNA decay machinery.[1] They consist of an RNA-binding moiety that recognizes a specific RNA sequence or structure, and a recruiter moiety that binds to and activates an endogenous ribonuclease (RNase), connected by a linker.[1] The most well-studied RIBOTACs recruit RNase L, a key enzyme in the interferon-induced antiviral response.[1]
The mechanism of action for a typical RNase L-recruiting RIBOTAC is as follows:
-
The RNA-binding domain of the RIBOTAC specifically recognizes and binds to the target RNA.[1]
-
The RNase L-recruiting domain of the RIBOTAC binds to an inactive monomer of RNase L.[1]
-
This binding event promotes the dimerization and subsequent activation of RNase L in proximity to the target RNA.[1]
-
The activated RNase L then cleaves the target RNA, leading to its degradation by cellular machinery.[1]
Proximity-Induced Nucleic Acid Degraders (PINADs)
A distinct approach involves small molecules that can directly degrade RNA without the need to recruit cellular enzymes. These are sometimes referred to as Proximity-Induced Nucleic Acid Degraders (PINADs).[2][3] PINADs are bifunctional molecules that contain an RNA-binding domain and a chemical warhead capable of cleaving the phosphodiester backbone of the RNA.[2][3][4] For example, some PINADs incorporate imidazole (B134444) moieties that act as general bases to catalyze RNA cleavage, mimicking the action of ribonucleases like RNase A.[4]
The general mechanism for a PINAD is:
-
The RNA-binding domain of the PINAD recognizes and binds to a specific structural motif on the target RNA, such as a G-quadruplex or a pseudoknot.[2][3]
-
The flexible linker allows the RNA-degrading warhead to be positioned in close proximity to the RNA backbone.
-
The warhead then directly catalyzes the cleavage of the RNA, leading to its degradation.[2][3]
Quantitative Data on Small Molecule mRNA Degraders
The efficacy of small molecule mRNA degraders is assessed using various quantitative metrics. The half-maximal inhibitory concentration (IC50) indicates the concentration of a compound required to reduce a biological activity by half, while the degradation concentration 50 (DC50) is the concentration at which 50% of the target protein is degraded. Dmax represents the maximum degradation achieved.
| Compound Class | Target | Cell Line | IC50 / DC50 | Dmax (% Degradation) | Citation |
| RIBOTAC | pre-miR-21 | MDA-MB-231 | ~100 nM | 71 ± 10% | [5] |
| RIBOTAC | JUN mRNA | MIA PaCa-2 | - | ~40% | [5] |
| RIBOTAC | MYC mRNA | HeLa | - | ~50% | [3] |
| RIBOTAC | MYC mRNA | Namalwa | - | ~25% | [3] |
| SGK3-PROTAC1 | SGK3 | - | 300 nM (IC50) | >50% | [6] |
| C5-RIBOTAC | SARS-CoV-2 FSE RNA | - | <2 µM | - | [4] |
Experimental Protocols
Measurement of mRNA Degradation
Several methods are employed to measure the rate of mRNA degradation.
This method is a simple and inexpensive technique for measuring mRNA decay kinetics in living cells.[7] It avoids the artifacts associated with transcription shut-off strategies.[7]
Protocol:
-
Metabolic Labeling: Incubate cells with the nucleoside analog 4-thiouridine (B1664626) (4sU), which is incorporated into newly transcribed mRNAs.[7]
-
Time Course Sampling: Collect cell samples at various time points after the addition of 4sU.
-
RNA Extraction: Isolate total RNA from the collected cell samples.
-
Chemical Modification: Treat the extracted RNA with N-ethylmaleimide (NEM), which selectively modifies the 4sU nucleotides.[7]
-
Reverse Transcription: The NEM-modified 4sU creates a chemical "roadblock" that interferes with reverse transcription, depleting the nascent 4sU-containing transcripts from the cDNA pool.[7]
-
qPCR: The decay rate of the pre-existing, non-4sU-labeled mRNAs can then be monitored by quantitative PCR (qPCR).[7]
This method allows for the in situ, multiplexed measurement of RNA degradation in single cells.
Protocol:
-
Transcription Inhibition: Treat cells with a transcription inhibitor like rifampicin.
-
Fixation and Permeabilization: Fix and permeabilize the cells at different time points after transcription inhibition.[8]
-
Hybridization: Hybridize the cells with fluorescently labeled oligonucleotide probes that are complementary to the target mRNA.[8]
-
Flow Cytometry: Use flow cytometry to measure the fluorescence per cell at each time point.[8]
-
Data Analysis: The decrease in mean fluorescence over time is fitted to a single-exponential decay to estimate the RNA degradation rate.
In Vitro RNA Degradation Assay
These assays are crucial for confirming the direct cleavage of RNA by a small molecule and for mechanistic studies.
Protocol:
-
Reaction Setup: Incubate the target RNA oligonucleotide (which can be fluorescently labeled) with the small molecule degrader in a suitable buffer.[2][3]
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration.[2][3]
-
Analysis of Degradation Products: The degradation of the RNA can be analyzed by various methods:
Signaling Pathways and Cellular Context
The efficacy of small molecule mRNA degraders, particularly RIBOTACs, is dependent on the cellular environment and the expression levels of the recruited nucleases. For instance, the activity of an RNase L-recruiting RIBOTAC will be influenced by the basal expression level of RNase L in a given cell type.[3]
Several signaling pathways are known to regulate mRNA turnover and can potentially impact the activity of mRNA degraders. These include:
-
Mitogen-Activated Protein Kinase (MAPK) pathways (p38, JNK, ERK): These pathways can influence the stability of various mRNAs through the phosphorylation of RNA-binding proteins.
-
PI3K-AKT-mTOR pathway: This central signaling hub controls cell growth and proliferation and is also implicated in regulating mRNA translation and turnover.
-
Wnt/β-catenin pathway: This pathway has been shown to affect the stability of specific mRNAs.
Understanding the interplay between these signaling pathways and the mechanism of action of small molecule mRNA degraders is crucial for predicting their efficacy and potential off-target effects in different cellular contexts.
Conclusion
Small molecule mRNA degraders represent a promising new therapeutic modality with the potential to target a wide range of diseases that are currently considered "undruggable" at the protein level. The continued development of novel degrader strategies, coupled with robust and quantitative experimental methodologies, will be critical for advancing this exciting field from foundational research to clinical applications. This guide provides a core overview of the fundamental principles and techniques that underpin this rapidly evolving area of drug discovery.
References
- 1. Measuring mRNA decay with Roadblock-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Proximity-Induced Nucleic Acid Degrader (PINAD) Approach to Targeted RNA Degradation Using Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted RNA Degradation as a Promising Therapeutic Strategy | MDPI [mdpi.com]
- 5. Measuring mRNA Decay in Budding Yeast Using Single Molecule FISH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measuring mRNA Decay with Roadblock-qPCR. | Sigma-Aldrich [sigmaaldrich.com]
- 8. biorxiv.org [biorxiv.org]
REM-422: A Novel MYB mRNA Degrader for MYB-NFIB Fusion-Positive Adenoid Cystic Carcinoma
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The MYB-NFIB fusion oncogene, a hallmark of adenoid cystic carcinoma (ACC), has long been a challenging therapeutic target. REM-422, a first-in-class, orally bioavailable small molecule, is emerging as a promising therapeutic agent that targets this fusion oncogene through a novel mechanism of action. REM-422 modulates RNA processing to induce the inclusion of a poison exon into the MYB mRNA transcript, leading to its degradation via nonsense-mediated decay (NMD). This effectively silences the expression of the oncogenic MYB-NFIB fusion protein. Preclinical studies have demonstrated the potent anti-tumor activity of REM-422 in patient-derived xenograft (PDX) models of ACC, inducing tumor regressions. Furthermore, preliminary data from a Phase 1 clinical trial in patients with recurrent or metastatic ACC have shown encouraging anti-tumor activity, with a 43% overall response rate in the efficacy-evaluable population. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and the experimental methodologies used to evaluate the impact of REM-422 on the MYB-NFIB fusion oncogene.
Introduction to the MYB-NFIB Fusion Oncogene
The t(6;9) chromosomal translocation, resulting in the fusion of the v-Myb avian myeloblastosis viral oncogene homolog (MYB) and nuclear factor I/B (NFIB) genes, is a defining characteristic of adenoid cystic carcinoma (ACC). This fusion event leads to the overexpression of a chimeric MYB-NFIB protein, which acts as a potent oncogenic driver. The fusion protein retains the DNA-binding domain of MYB but often loses regulatory elements in the 3' untranslated region, leading to increased stability and aberrant transcriptional activity. This dysregulation of MYB signaling is central to ACC pathogenesis, making it a critical target for therapeutic intervention.
REM-422: Mechanism of Action
REM-422 employs a novel mechanism of action to target the MYB-NFIB fusion oncogene by modulating RNA splicing. It promotes the inclusion of a non-canonical "poison exon" into the pre-mRNA of MYB. This poison exon contains a premature termination codon (PTC). The inclusion of this PTC-containing exon into the mature mRNA transcript triggers the nonsense-mediated decay (NMD) pathway, a cellular surveillance mechanism that degrades aberrant mRNAs. The degradation of the MYB mRNA prevents the translation of the oncogenic MYB-NFIB fusion protein, thereby inhibiting its downstream signaling and tumor-promoting effects.[1][2]
References
The Therapeutic Potential of TP-472: A Technical Guide for Researchers
A deep dive into the preclinical data and mechanism of action of TP-472, a selective inhibitor of the BRD7 and BRD9 bromodomains, reveals a promising therapeutic avenue for melanoma and potentially other malignancies. This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the quantitative data, experimental protocols, and underlying signaling pathways associated with TP-472.
Core Findings on the Therapeutic Potential of TP-472
TP-472 is a small molecule inhibitor that selectively targets the bromodomains of BRD7 and BRD9, which are components of the SWI/SNF chromatin remodeling complex.[1][2][3] By inhibiting these proteins, TP-472 has demonstrated significant anti-tumor activity, particularly in preclinical models of melanoma.[1][3][4] The primary mechanism of action involves the modulation of gene expression, leading to the suppression of oncogenic signaling pathways mediated by the extracellular matrix (ECM) and the induction of apoptosis.[1][2][3][4]
Quantitative Efficacy Data
The anti-tumor effects of TP-472 have been quantified in both in vitro and in vivo settings. The following tables summarize the key efficacy data.
Table 1: In Vitro Activity of TP-472 in Melanoma Cell Lines
| Cell Line | IC50 (µM) | Exposure Time | Assay |
| A375 | ~5 | 48 hours | Cell Viability |
| SK-MEL-28 | ~5 | 48 hours | Cell Viability |
| A2058 | ~5 | 48 hours | Cell Viability |
Data extracted from studies on BRAF mutant melanoma cell lines.
Table 2: In Vivo Anti-Tumor Efficacy of TP-472
| Model | Cell Line | Treatment | Tumor Growth Inhibition |
| Xenograft | A375 | 10 mg/kg daily | Significant reduction in tumor volume |
In vivo studies were conducted in immunodeficient mice bearing human melanoma xenografts.
Signaling Pathway and Mechanism of Action
TP-472's therapeutic effect is rooted in its ability to alter the transcriptional program of cancer cells. By inhibiting BRD7 and BRD9, TP-472 disrupts the function of the SWI/SNF complex at specific genomic loci. This leads to the downregulation of genes encoding for various extracellular matrix proteins, such as integrins and collagens, which are critical for cancer cell growth and proliferation.[1][2] Concurrently, TP-472 treatment upregulates the expression of several pro-apoptotic genes, ultimately leading to programmed cell death.[1][3]
Caption: TP-472 signaling pathway in melanoma cells.
Key Experimental Protocols
The following are detailed methodologies for the pivotal experiments that have established the therapeutic potential of TP-472.
Cell Viability Assays
This protocol is fundamental for determining the cytotoxic effects of TP-472 on cancer cells.
References
- 1. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancers | Free Full-Text | The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis | Notes [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Protocol to characterize the melanoma tumor immune microenvironment in mice from single cell to flow cytometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
TP-422 (REM-422) Application Notes for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP-422, now identified as REM-422, is a pioneering, orally available small molecule that functions as a selective MYB mRNA degrader.[1][2][3] Dysregulation of the MYB oncogenic transcription factor is a known driver in various hematological malignancies and solid tumors, including Acute Myeloid Leukemia (AML) and Adenoid Cystic Carcinoma (ACC).[1][2][4][5] REM-422 represents a novel therapeutic strategy by targeting MYB expression at the mRNA level, offering a promising avenue for the treatment of MYB-dependent cancers.[1][2][4][6]
Mechanism of Action: REM-422 selectively binds to the U1 small nuclear ribonucleoprotein (snRNP) spliceosome complex. This binding event facilitates the inclusion of a "poison exon" into the MYB pre-mRNA transcript. The presence of this poison exon, which contains a premature termination codon, triggers the nonsense-mediated decay (NMD) pathway, leading to the degradation of MYB mRNA. The subsequent reduction in MYB protein levels inhibits tumor cell proliferation and survival.[1][3][4]
Data Presentation
The following tables summarize the quantitative data for REM-422 from in vitro studies.
Table 1: In Vitro Efficacy of REM-422 in AML Cell Line (THP-1)
| Parameter | Concentration | Incubation Time | Result | Assay |
| MYB mRNA Reduction | 75, 300, 1200 nM | 24 hours | Concentration-dependent decrease | qPCR |
| MYB Protein Reduction | 75, 300, 1200 nM | 24 hours | Concentration-dependent decrease | Western Blot |
| Cell Proliferation | Not specified | 5 days | Inhibition in high MYB expressing cells | CellTiter-Glo |
Table 2: In Vitro Effects of REM-422 on AML Blasts
| Parameter | Treatment | Result | Assay |
| Myeloid Differentiation | REM-422 | Increased expression of CD14 and CD11b | Flow Cytometry |
| Apoptosis | REM-422 | Increased frequency of Annexin V positive cells | Flow Cytometry |
Note: Specific IC50 values for a broad panel of cancer cell lines are not yet publicly available.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Cell Viability Assay (CellTiter-Glo®)
This protocol is for assessing the effect of REM-422 on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., THP-1 for AML)
-
REM-422 (this compound)
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of REM-422 in complete culture medium. Add the desired concentrations of REM-422 to the wells. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest REM-422 treatment.
-
Incubation: Incubate the plate for the desired period (e.g., 5 days).
-
Assay:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
MYB mRNA Quantification (RT-qPCR)
This protocol is for quantifying the levels of MYB mRNA in cells treated with REM-422.
Materials:
-
Cancer cell lines
-
REM-422
-
TRIzol reagent or other RNA extraction kit
-
Reverse transcription kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers specific for MYB and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of REM-422 (e.g., 75, 300, 1200 nM) and a vehicle control for a specified time (e.g., 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using TRIzol or a similar method according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing the cDNA template, SYBR Green or TaqMan master mix, and specific primers for MYB and the housekeeping gene.
-
Perform the qPCR reaction using a real-time PCR instrument. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression of MYB mRNA, normalized to the housekeeping gene.
MYB Protein Detection (Western Blot)
This protocol is for detecting the levels of MYB protein in cells treated with REM-422.
Materials:
-
Cancer cell lines
-
REM-422
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against MYB
-
Loading control primary antibody (e.g., anti-Actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with REM-422 as described for the qPCR protocol. Lyse the cells in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against MYB overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Loading Control: Strip the membrane and re-probe with a loading control antibody or perform a parallel blot to ensure equal protein loading.
Apoptosis Assay (Annexin V Flow Cytometry)
This protocol is for quantifying apoptosis in cells treated with REM-422.
Materials:
-
Cancer cell lines
-
REM-422
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with REM-422 and a vehicle control for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Add 1X Binding Buffer to each tube and analyze the samples on a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Cell Differentiation Assay (Flow Cytometry)
This protocol is for assessing the differentiation of AML cells treated with REM-422.
Materials:
-
AML cell lines (e.g., THP-1)
-
REM-422
-
Fluorochrome-conjugated antibodies against CD14 and CD11b
-
Flow cytometry staining buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat AML cells with REM-422 and a vehicle control.
-
Cell Harvesting and Staining:
-
Harvest the cells and wash with flow cytometry staining buffer.
-
Incubate the cells with fluorochrome-conjugated anti-CD14 and anti-CD11b antibodies for 30 minutes on ice in the dark.
-
Wash the cells to remove unbound antibodies.
-
-
Flow Cytometry: Resuspend the cells in staining buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the expression of CD14 and CD11b to determine the percentage of differentiated cells.
Visualizations
Caption: Mechanism of action of REM-422.
Caption: General experimental workflow for in vitro studies of REM-422.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Remix Therapeutics™ to Present Preclinical Data Demonstrating Anti-Tumor Activity of REM-422 in AML at the European Hematology Association (EHA) 2024 Congress [prnewswire.com]
- 3. accrf.org [accrf.org]
- 4. Remix’s REM-422 induces potent antitumor activity in preclinical adenoid cystic carcinoma | BioWorld [bioworld.com]
- 5. remixtx.com [remixtx.com]
- 6. remixtx.com [remixtx.com]
Application Notes and Protocols for TP-422 (REM-422) in Adenoid Cystic Carcinoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical data and suggested protocols for the use of TP-422, now known as REM-422, in adenoid cystic carcinoma (ACC) cell line research. REM-422 is a first-in-class, oral small molecule degrader of MYB mRNA, a key oncogenic driver in a majority of ACC cases.
Introduction
Adenoid cystic carcinoma (ACC) is a rare and relentless malignancy with limited therapeutic options for recurrent or metastatic disease. A significant driver of ACC pathogenesis is the overexpression of the MYB proto-oncogene, often due to a t(6;9) chromosomal translocation resulting in a MYB-NFIB fusion gene. REM-422 offers a novel therapeutic strategy by selectively targeting and degrading MYB mRNA, thereby inhibiting the production of the oncoprotein. Preclinical studies have demonstrated its potential in inducing tumor regression in ACC patient-derived xenograft (PDX) models.[1]
Mechanism of Action
REM-422 functions by binding to the U1 small nuclear ribonucleoprotein (snRNP) complex. This binding event promotes the inclusion of a "poison exon" into the MYB mRNA transcript during splicing. The presence of this poison exon introduces a premature termination codon, leading to the degradation of the MYB mRNA transcript via the nonsense-mediated decay (NMD) pathway. The ultimate result is a reduction in both MYB mRNA and protein levels, leading to the suppression of tumor growth.[1][2]
Quantitative Data Summary
While specific in vitro dosage data for REM-422 on ACC cell lines is not yet publicly available, studies on the THP-1 acute myeloid leukemia (AML) cell line, another MYB-dependent malignancy, provide a strong starting point for dosage determination.
Table 1: In Vitro Effect of REM-422 on THP-1 AML Cell Line
| Concentration | Treatment Duration | Effect on MYB mRNA and Protein Levels |
| 75 nM | 24 hours | Reduction observed[1] |
| 300 nM | 24 hours | Dose-dependent reduction[1] |
| 1200 nM | 24 hours | Significant reduction[1] |
Table 2: In Vivo Effect of REM-422 on ACC Patient-Derived Xenograft (PDX) Models
| Dosage | Administration | Tumor Model | Outcome |
| 3 mg/kg | Oral, once daily | ACCX11 | Potent, dose-dependent antitumor activity[1] |
| 6 mg/kg | Oral, once daily | ACCX11 | Dose-dependent antitumor activity[1] |
| 10 mg/kg | Oral, once daily | ACCX11 | Tumor regression observed[1] |
Experimental Protocols
The following are suggested protocols for evaluating the efficacy of REM-422 in ACC cell lines. It is recommended to perform a dose-response study to determine the optimal concentration for your specific cell line, starting with the range identified in AML cells (e.g., 10 nM to 2000 nM).
Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of REM-422 on the viability and proliferation of ACC cells.
Materials:
-
ACC cell line of interest
-
Complete culture medium
-
REM-422 (this compound) stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed ACC cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of REM-422 in complete culture medium. It is recommended to include a vehicle control (DMSO) at the same concentration as the highest REM-422 dose.
-
After 24 hours, carefully remove the medium and add 100 µL of the REM-422 dilutions or vehicle control to the respective wells.
-
Incubate the plates for the desired treatment duration (e.g., 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot for MYB Protein Expression
This protocol is to assess the effect of REM-422 on MYB protein levels.
Materials:
-
ACC cells treated with REM-422
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against MYB
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-MYB antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
Quantitative Real-Time PCR (qRT-PCR) for MYB mRNA Expression
This protocol is to measure the effect of REM-422 on MYB mRNA levels.
Materials:
-
ACC cells treated with REM-422
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR primers for MYB and a housekeeping gene (e.g., GAPDH, ACTB)
-
SYBR Green or TaqMan master mix
-
Real-time PCR system
Procedure:
-
Extract total RNA from treated and control cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using primers for MYB and a housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative expression of MYB mRNA, normalized to the housekeeping gene.
Conclusion
REM-422 presents a promising targeted therapeutic approach for adenoid cystic carcinoma by degrading MYB mRNA. The provided protocols offer a framework for researchers to investigate the in vitro efficacy of REM-422 in ACC cell lines. It is crucial to perform dose-response experiments to identify the optimal working concentrations for specific cell lines and to correlate the findings with the on-target effects on MYB expression.
References
Application of REM-422 in AML Patient-Derived Cells: A Guide for Researchers
Introduction
Acute Myeloid Leukemia (AML) is the most prevalent form of acute leukemia in adults, characterized by the rapid proliferation of abnormal myeloid cells in the bone marrow and blood.[1][2] A key player in the proliferation and differentiation of hematopoietic cells is the MYB oncogenic transcription factor, which is frequently dysregulated in AML.[1][3][4] REM-422 is a pioneering, orally available small molecule that functions as a MYB messenger RNA (mRNA) degrader.[1][3][5] This novel therapeutic agent represents a promising strategy for treating AML by targeting the disease at the level of RNA processing.[1][3][5] Currently, REM-422 is under investigation in Phase 1 clinical trials for AML and high-risk myelodysplastic syndrome (HR-MDS).[5]
REM-422's unique mechanism of action involves modulating the splicing of MYB pre-mRNA.[4][6] It facilitates the inclusion of a "poison exon," which contains a premature termination codon, into the mature MYB mRNA transcript.[4][6] This alteration triggers the nonsense-mediated decay (NMD) pathway, leading to the degradation of the MYB mRNA and a subsequent reduction in MYB protein expression.[1][3][4] Preclinical studies using AML patient-derived xenograft (PDX) models have demonstrated that REM-422 exhibits robust anti-leukemic activity, both as a monotherapy and in combination with other standard-of-care agents.[1][7]
These application notes provide an overview of the preclinical data for REM-422 in AML patient-derived cells and offer detailed protocols for key experiments to evaluate its efficacy.
Data Presentation
In Vitro Anti-proliferative Activity of REM-422 in AML Cell Lines
| AML Cell Line | MYB Expression | MYB Dependency | IC50 (REM-422) |
| THP-1 | High | Dependent | Potent (specific value not publicly available) |
| Kasumi-1 | High | Dependent | Potent (specific value not publicly available) |
| Additional AML Cell Lines | Varied | Varied | Preferential activity in high MYB expression/dependent lines[8] |
In Vivo Efficacy of REM-422 in AML Patient-Derived Xenograft (PDX) Models
| PDX Model | Treatment | Dosing | Duration | Key Outcomes | Reference |
| Disseminated AML PDX in NOG mice | REM-422 | 10 mg/kg, PO, QD | 24 days | Eradication of human leukemia cells from bone marrow and peripheral blood; Prevention of AML-induced body weight loss. | [6][9] |
| Subcutaneous Kasumi-1 Xenograft in CB17 mice | REM-422 | 10 mg/kg, PO, QD | 21 days | Significant tumor regression (tumor volume of 0 mm³ vs. >2000 mm³ in vehicle control). | [9] |
| Disseminated AML PDX | REM-422 | Not specified | 3 days | Increased expression of myeloid differentiation markers (CD14 and CD11b) on blasts; Increased frequency of apoptotic (Annexin V+) blasts. | [8] |
| FLT3-ITD+ AML PDX | REM-422 + Gilteritinib | Not specified | Not specified | Improved tumor growth inhibition compared to either monotherapy. | [8] |
| KMT2A-rearranged THP-1 Xenograft | REM-422 + Revumenib | Not specified | 21 days | More durable activity with delayed tumor regrowth compared to monotherapies. | [8] |
Mandatory Visualizations
Caption: Mechanism of action of REM-422 in inducing MYB mRNA degradation.
Caption: General experimental workflow for in vitro and in vivo evaluation of REM-422.
Experimental Protocols
Culture of AML Patient-Derived Primary Cells
Objective: To establish and maintain viable cultures of primary AML cells for subsequent in vitro assays.
Materials:
-
Ficoll-Paque PLUS
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Human cytokines (e.g., SCF, TPO, IL-3, FLT3-L)
-
6-well tissue culture plates
Protocol:
-
Isolate mononuclear cells from fresh patient bone marrow or peripheral blood samples by density gradient centrifugation using Ficoll-Paque PLUS.
-
Wash the isolated cells twice with PBS.
-
Resuspend the cell pellet in complete culture medium (RPMI-1640 supplemented with 20% FBS, 1% Penicillin-Streptomycin, and a cytokine cocktail to support AML blast survival and proliferation).
-
Plate the cells at a density of 1 x 10⁶ cells/mL in 6-well plates.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Monitor cell viability and morphology daily. Change media every 2-3 days by centrifuging the cells and resuspending them in fresh medium.
Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the effect of REM-422 on the viability of AML patient-derived cells.
Materials:
-
Cultured AML patient-derived cells
-
REM-422 stock solution (in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Seed AML cells in an opaque-walled 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Prepare serial dilutions of REM-422 in complete culture medium.
-
Add the REM-422 dilutions to the appropriate wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V Staining by Flow Cytometry)
Objective: To quantify the induction of apoptosis in AML patient-derived cells following treatment with REM-422.
Materials:
-
Cultured AML patient-derived cells
-
REM-422
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed AML cells in a 6-well plate at a density of 1 x 10⁶ cells/mL and treat with REM-422 at the desired concentration for 48-72 hours.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot for MYB Protein Expression
Objective: To confirm the reduction of MYB protein levels in AML patient-derived cells after REM-422 treatment.
Materials:
-
Cultured AML patient-derived cells treated with REM-422
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against MYB
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Protocol:
-
Lyse the treated and control cells in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-MYB antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
Conclusion
REM-422 demonstrates significant preclinical activity against AML, particularly in models derived from patients. Its novel mechanism of degrading MYB mRNA offers a targeted therapeutic approach for this challenging malignancy. The protocols outlined above provide a framework for researchers to further investigate the effects of REM-422 on AML patient-derived cells, aiding in the continued development of this promising therapeutic agent.
References
- 1. Remix Therapeutics Announces Positive Preliminary Data from [globenewswire.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. remixtx.com [remixtx.com]
- 4. accrf.org [accrf.org]
- 5. remixtx.com [remixtx.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Remix Therapeutics to Present Preclinical Data Demonstrating Anti-Leukemic Activity of REM-422 in AML at the 66th American Society of Hematology Annual Meeting and Exposition (ASH) [prnewswire.com]
- 8. Paper: REM-422, a Small Molecule MYB mRNA Degrader, Demonstrates Anti-Leukemic Activity As Monotherapy and in Combination with Standards of Care in Preclinical Models of AML [ash.confex.com]
- 9. Remix’s REM-422 eradicates AML cells in preclinical setting | BioWorld [bioworld.com]
Application Notes and Protocols for Measuring MYB mRNA Degradation by TP-422
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-MYB proto-oncogene is a critical transcription factor involved in the regulation of cellular proliferation, differentiation, and survival, particularly in hematopoietic cells.[1] Dysregulation of MYB expression is implicated in various malignancies, including acute myeloid leukemia (AML) and adenoid cystic carcinoma (ACC), making it a compelling therapeutic target.[1][2] TP-422 (also known as REM-422) is a first-in-class, orally bioavailable small molecule that potently and selectively degrades MYB messenger RNA (mRNA).[1][2] This document provides detailed methodologies for quantifying the degradation of MYB mRNA induced by this compound, offering a valuable tool for researchers in oncology and drug development.
This compound's innovative mechanism of action involves binding to the U1 snRNP complex, which promotes the inclusion of a cryptic "poison exon" into the MYB mRNA transcript.[1][2] The presence of this poison exon introduces a premature termination codon, flagging the mRNA for degradation through the nonsense-mediated decay (NMD) pathway.[1][2] This leads to a significant reduction in both MYB mRNA and protein levels, thereby inhibiting the growth of MYB-dependent cancers.
These application notes provide a comprehensive guide to utilizing established molecular biology techniques to measure the effect of this compound on MYB mRNA stability. The primary methods described are endpoint analysis of MYB mRNA levels following this compound treatment and the determination of MYB mRNA half-life using an actinomycin (B1170597) D chase assay, both quantified by reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism by which this compound induces the degradation of MYB mRNA.
Caption: this compound enhances U1 snRNP binding to MYB pre-mRNA, leading to poison exon inclusion and subsequent mRNA degradation via the NMD pathway.
Experimental Protocols
Cell Line and Culture Conditions
The human acute myeloid leukemia (AML) cell line, THP-1 , is a suitable model for these studies as it expresses high levels of MYB.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Protocol 1: Endpoint Analysis of MYB mRNA Levels
This protocol is designed to measure the reduction in steady-state MYB mRNA levels after a fixed duration of treatment with this compound.
Materials:
-
This compound (stock solution in DMSO)
-
THP-1 cells
-
6-well tissue culture plates
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
-
Primers for MYB and housekeeping genes (see Table 2)
-
Real-time PCR instrument
Procedure:
-
Cell Seeding: Seed THP-1 cells in 6-well plates at a density of 5 x 10^5 cells/mL in a final volume of 2 mL per well. Allow cells to acclimate for 24 hours.
-
This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 75 nM, 300 nM, 1200 nM) and a vehicle control (DMSO).[1] Incubate for 24 hours.
-
Cell Lysis and RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions. Include an on-column DNase I digestion step to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
RT-qPCR: Perform real-time qPCR using a qPCR master mix, cDNA template, and primers for MYB and at least two validated housekeeping genes. A typical reaction setup is provided in Table 1.
-
Data Analysis: Calculate the relative expression of MYB mRNA using the ΔΔCt method. Normalize the Ct values of MYB to the geometric mean of the selected housekeeping genes.
Table 1: Example RT-qPCR Reaction Setup
| Component | Volume (µL) | Final Concentration |
| 2x qPCR Master Mix | 10 | 1x |
| Forward Primer (10 µM) | 0.5 | 500 nM |
| Reverse Primer (10 µM) | 0.5 | 500 nM |
| cDNA Template (diluted) | 2 | 10-50 ng |
| Nuclease-free Water | 7 | - |
| Total Volume | 20 |
Table 2: Recommended Housekeeping Genes for THP-1 Cells
| Gene Symbol | Gene Name | Reference(s) |
| PPIB | Peptidylprolyl Isomerase B | [3][4] |
| PGK1 | Phosphoglycerate Kinase 1 | [3] |
| GAPDH | Glyceraldehyde-3-Phosphate Dehydrogenase | [5][6] |
| UBC | Ubiquitin C | [5][6] |
| ACTB | Beta-Actin | [7] |
| RPL37A | Ribosomal Protein L37a | [7] |
Protocol 2: Determination of MYB mRNA Half-Life using Actinomycin D Chase
This protocol measures the decay rate of MYB mRNA in the presence and absence of this compound by inhibiting transcription with actinomycin D.
Materials:
-
This compound (stock solution in DMSO)
-
Actinomycin D (stock solution in DMSO)
-
THP-1 cells
-
6-well tissue culture plates
-
All materials for RNA extraction, cDNA synthesis, and RT-qPCR as listed in Protocol 1.
Procedure:
-
Cell Seeding and Pre-treatment: Seed THP-1 cells as described in Protocol 1. Pre-treat the cells with the desired concentration of this compound or vehicle control for a predetermined time (e.g., 4-6 hours) to allow for the compound to exert its effect on splicing.
-
Transcription Inhibition: Add actinomycin D to a final concentration of 5-10 µg/mL to all wells to block transcription. This is time point 0.
-
Time Course Sample Collection: Harvest cells at multiple time points after the addition of actinomycin D (e.g., 0, 1, 2, 4, 6, and 8 hours).
-
RNA Extraction, cDNA Synthesis, and RT-qPCR: Perform RNA extraction, cDNA synthesis, and RT-qPCR for MYB and housekeeping genes for each time point as described in Protocol 1.
-
Data Analysis:
-
For each time point, calculate the amount of MYB mRNA remaining relative to the 0-hour time point for both the vehicle and this compound treated conditions. Normalize to a stable housekeeping gene.
-
Plot the percentage of remaining MYB mRNA versus time on a semi-logarithmic graph.
-
Determine the half-life (t1/2) of MYB mRNA by fitting the data to a one-phase decay exponential curve. The half-life is the time it takes for the mRNA level to decrease by 50%.
-
Experimental Workflow
The following diagram outlines the general workflow for the actinomycin D chase experiment.
Caption: A step-by-step workflow for determining MYB mRNA half-life using an actinomycin D chase assay followed by RT-qPCR analysis.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 3: Example Data Table for Endpoint Analysis
| Treatment | Concentration (nM) | Relative MYB mRNA Expression (Fold Change vs. Vehicle) | Standard Deviation |
| Vehicle (DMSO) | - | 1.00 | ± 0.12 |
| This compound | 75 | 0.65 | ± 0.08 |
| This compound | 300 | 0.28 | ± 0.05 |
| This compound | 1200 | 0.11 | ± 0.03 |
Table 4: Example Data Table for Half-Life Determination
| Treatment | MYB mRNA Half-Life (hours) | 95% Confidence Interval |
| Vehicle (DMSO) | 4.2 | 3.8 - 4.6 |
| This compound (300 nM) | 1.8 | 1.5 - 2.1 |
Conclusion
The methodologies outlined in this document provide a robust framework for investigating the effects of this compound on MYB mRNA degradation. By employing these protocols, researchers can accurately quantify the reduction in MYB mRNA levels and determine the compound's impact on mRNA stability. These assays are essential for the preclinical evaluation of this compound and similar molecules targeting mRNA processing and decay, ultimately contributing to the development of novel cancer therapeutics.
References
- 1. accrf.org [accrf.org]
- 2. remixtx.com [remixtx.com]
- 3. Critical selection of internal control genes for quantitative real-time RT-PCR studies in lipopolysaccharide-stimulated human THP-1 and K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selection and validation of reference genes for qPCR analysis of differentiation and maturation of THP‐1 cells into M1 macrophage‐like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selection and validation of reference genes for qPCR analysis of differentiation and maturation of THP-1 cells into M1 macrophage-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
Application Notes and Protocols for TP-422 in Combination Therapy for Acute Myeloid Leukemia (AML)
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP-422 (also known as REM-422) is a first-in-class, orally bioavailable small molecule that functions as a messenger RNA (mRNA) degrader of the MYB oncogene.[1][2] In many subtypes of Acute Myeloid Leukemia (AML), the MYB transcription factor is a critical driver of leukemogenesis, making it a compelling therapeutic target.[3][4] this compound acts by modulating RNA processing to induce the inclusion of a "poison exon" into the MYB pre-mRNA transcript. This leads to nonsense-mediated decay (NMD) of the MYB mRNA, preventing the production of the oncoprotein and resulting in anti-leukemic activity.[1][5]
Preclinical studies have demonstrated that this compound possesses potent single-agent efficacy and can be effectively combined with other standard-of-care and investigational AML drugs to enhance anti-tumor activity.[2][4] These application notes provide a summary of the available preclinical data on this compound combination therapies and offer detailed, representative protocols for evaluating its synergistic potential in a laboratory setting.
Mechanism of Action: MYB mRNA Degradation
This compound's unique mechanism of action, upstream of protein expression, provides a strong rationale for its use in combination with agents that target other critical AML survival pathways. By degrading MYB mRNA, this compound reduces the expression of key MYB target genes such as BCL2, MYC, and FLT3, which are involved in apoptosis resistance and cell proliferation.[6]
Application Note: this compound in Combination Therapy
Preclinical evidence suggests that this compound exhibits synergistic or enhanced anti-leukemic activity when combined with several other AML therapeutic agents. This is attributed to its distinct mechanism of action, which may complement other targeted therapies and overcome resistance.[4]
Summary of Preclinical Combination Studies
The following table summarizes the publicly available qualitative data from preclinical studies evaluating this compound in combination with other AML drugs. Note that specific quantitative synergy data (e.g., Combination Index values) are not yet available in the public domain.
| Combination Agent | Therapeutic Target | AML Subtype Focus | Observed Outcome in Combination with this compound | Reference |
| Venetoclax | BCL2 | BCL2-dependent AML | Activity retained in venetoclax-resistant cell models. | [4] |
| Gilteritinib | FLT3 | FLT3-mutated AML | Improved tumor growth inhibition compared to monotherapy. | [4] |
| Revumenib | Menin-MLL Interaction | KMT2A (MLL)-rearranged AML | More durable activity with delayed tumor regrowth post-treatment. | [4] |
| Azacitidine | DNA Methyltransferase (DNMT) | Broad AML subtypes, MDS | Mentioned as a standard-of-care for potential combination. | [4] |
Experimental Design and Protocols
Experimental Workflow for Synergy Assessment
A typical workflow to assess the synergistic potential of this compound with another AML drug involves a multi-step process, from single-agent dose-response evaluation to in-depth analysis of the combination's effect on cell viability and apoptosis.
Protocol 1: Cell Viability and IC50 Determination
This protocol describes the use of a luminescence-based ATP assay (e.g., CellTiter-Glo®) to determine the half-maximal inhibitory concentration (IC50) of this compound and potential combination agents.
Materials:
-
AML cell lines (e.g., MOLM-13 for FLT3-ITD, THP-1 for MLL-rearranged)
-
RPMI-1640 medium with 10% FBS
-
This compound and other AML drug(s) of interest, dissolved in DMSO
-
Opaque-walled 96-well microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Suspend AML cells in culture medium at a density of 1 x 10^5 cells/mL. Add 50 µL of the cell suspension to each well of a 96-well plate (5,000 cells/well).
-
Compound Preparation: Prepare 2x working solutions of this compound and the combination drug by performing serial dilutions in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Cell Treatment: Add 50 µL of the 2x drug solutions to the appropriate wells. Include wells for "cells + vehicle (DMSO)" as a negative control and "medium only" for background correction.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified, 5% CO2 incubator.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record the luminescence using a plate-reading luminometer.
Data Analysis:
-
Subtract the average background luminescence (medium only) from all experimental wells.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control wells (% viability).
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value for each drug.
Protocol 2: In Vitro Synergy Assessment
This protocol outlines the setup for a combination study and the analysis of synergy using the Chou-Talalay method to calculate a Combination Index (CI).
Procedure:
-
Experimental Setup: Based on the single-agent IC50 values, design a combination matrix. A common approach is to use a constant ratio of the two drugs, with concentrations spanning above and below their respective IC50s (e.g., 0.25x, 0.5x, 1x, 2x, 4x IC50).
-
Cell Treatment and Viability Assay: Seed and treat cells with the single agents and the combinations as described in Protocol 1. It is crucial to include dose-response curves for each drug alone in the same experiment.
-
Incubate and measure viability as described in Protocol 1.
Data Analysis (Chou-Talalay Method):
-
For each drug alone and each combination, determine the fraction of cells affected (Fa), where Fa = 1 - (% viability / 100).
-
Use software such as CompuSyn to input the dose and effect (Fa) data for the single agents and the combinations.
-
The software will calculate the Combination Index (CI) for different Fa levels. The interpretation is as follows:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
The software can also generate a Fa-CI plot (Chou-Talalay plot) and isobolograms for visualization of the synergy across different effect levels.
Protocol 3: Apoptosis Assay by Annexin V Staining
This protocol is used to confirm that the synergistic loss of viability is due to an increase in apoptosis.
Materials:
-
AML cells treated as in the synergy assessment (Protocol 2)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound, the combination drug, and the combination at synergistic concentrations (e.g., their IC50 values) for 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect cells (approximately 1-5 x 10^5) by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash cells twice with cold PBS and resuspend them in 100 µL of 1x Binding Buffer.
-
Staining:
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Rationale for Combination Strategies
This compound's unique mechanism offers a compelling rationale for combination with other targeted agents. By targeting the master regulator MYB, this compound can potentially overcome resistance mechanisms that arise from mutations in downstream signaling pathways.
Conclusion
This compound represents a novel therapeutic approach for AML by targeting the historically undruggable transcription factor MYB at the RNA level. Preclinical data strongly support its evaluation in combination with other AML agents. The provided protocols offer a framework for researchers to further investigate these synergistic interactions and elucidate the mechanisms underlying their enhanced anti-leukemic efficacy. Further studies are warranted to translate these promising preclinical findings into clinical benefit for patients with AML.
References
- 1. remixtx.com [remixtx.com]
- 2. Remix Therapeutics to Present Preclinical Data Demonstrating Anti-Leukemic Activity of REM-422 in AML at the 66th American Society of Hematology Annual Meeting and Exposition (ASH) - BioSpace [biospace.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Paper: REM-422, a Small Molecule MYB mRNA Degrader, Demonstrates Anti-Leukemic Activity As Monotherapy and in Combination with Standards of Care in Preclinical Models of AML [ash.confex.com]
- 5. remixtx.com [remixtx.com]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Techniques for Assessing TP-422 Efficacy in Solid Tumors
For Research Use Only.
Introduction
TP-422 is a novel, potent, and selective small molecule inhibitor designed to target the canonical Wnt/β-catenin signaling pathway.[1][2] Dysregulation of this pathway is a critical driver in the proliferation and survival of numerous solid tumors, including colorectal, hepatocellular, and certain breast cancers.[2][3] this compound acts by disrupting the crucial protein-protein interaction between β-catenin and the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors. This disruption prevents the transcription of key Wnt target genes, such as MYC and CCND1 (Cyclin D1), leading to cell cycle arrest and apoptosis in tumor cells with aberrant Wnt signaling.[3][4]
These application notes provide detailed protocols for assessing the in vitro and in vivo efficacy of this compound, offering researchers a comprehensive guide to evaluate its anti-tumor activity and mechanism of action in solid tumor models.
In Vitro Efficacy Assessment
A series of in vitro assays are essential for determining the potency, selectivity, and cellular effects of this compound on cancer cell lines.
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the dose-dependent effect of this compound on the proliferation and viability of cancer cells. The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from these experiments.[5]
Table 1: Hypothetical IC₅₀ Values for this compound in Solid Tumor Cell Lines
| Cell Line | Tumor Type | Assay Duration (hours) | IC₅₀ (nM) |
| SW480 | Colorectal Carcinoma | 72 | 85.4 ± 7.2 |
| HCT116 | Colorectal Carcinoma | 72 | 121.6 ± 11.5 |
| HepG2 | Hepatocellular Carcinoma | 72 | 250.1 ± 21.8 |
| Huh-7 | Hepatocellular Carcinoma | 72 | 315.7 ± 29.3 |
| MDA-MB-231 | Breast Cancer (Wnt Low) | 72 | > 10,000 |
| HEK293T | Normal Embryonic Kidney | 72 | > 10,000 |
Protocol 1.1.1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., SW480, HepG2) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create a range of concentrations (e.g., 1 nM to 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.[4]
-
Cell Treatment: Remove the old medium and add 100 µL of medium containing the various concentrations of this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the results as percent viability versus drug concentration. Calculate the IC₅₀ value using non-linear regression analysis.
Target Engagement and Pathway Modulation
To confirm that this compound functions by inhibiting the Wnt/β-catenin pathway, it is crucial to measure its effects on key pathway components and downstream target genes.
Protocol 1.2.1: Western Blot Analysis for β-catenin and Downstream Targets
This technique measures changes in protein levels of key Wnt pathway components.[6]
-
Cell Treatment: Seed cells (e.g., SW480) in a 6-well plate and grow to 70-80% confluency. Treat with this compound at various concentrations (e.g., 0.1x, 1x, and 10x IC₅₀) and a vehicle control for 24 hours.
-
Protein Extraction: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration for each lysate using a BCA assay.
-
Electrophoresis & Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended antibodies include: anti-β-catenin, anti-c-Myc, anti-Cyclin D1, and anti-GAPDH (as a loading control).[6]
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[6]
-
Analysis: Quantify band intensities and normalize to the loading control.
Table 2: Hypothetical Results of Western Blot Quantification in SW480 cells
| Target Protein | Vehicle Control | This compound (85 nM) | This compound (850 nM) |
| Active β-catenin | 1.00 ± 0.08 | 0.45 ± 0.05 | 0.12 ± 0.03 |
| c-Myc | 1.00 ± 0.11 | 0.31 ± 0.04 | 0.08 ± 0.02 |
| Cyclin D1 | 1.00 ± 0.09 | 0.52 ± 0.06 | 0.19 ± 0.04 |
| GAPDH | 1.00 ± 0.05 | 1.02 ± 0.06 | 0.98 ± 0.07 |
| (Values represent relative protein levels normalized to GAPDH) |
Diagram: this compound Mechanism of Action
The following diagram illustrates the proposed mechanism of action for this compound in inhibiting the canonical Wnt signaling pathway.
Caption: this compound inhibits the Wnt pathway by blocking β-catenin/TCF interaction.
In Vivo Efficacy Assessment
Evaluating the efficacy of this compound in a living organism is a critical step in preclinical development. Cell line-derived xenograft (CDX) models are commonly used for this purpose.[7][8][9]
Subcutaneous Xenograft Model
This model involves implanting human cancer cells subcutaneously into immunocompromised mice to form a solid tumor.[7][10]
Diagram: In Vivo Xenograft Study Workflow
The diagram below outlines the key steps in a typical subcutaneous xenograft efficacy study.
Caption: Workflow for a subcutaneous xenograft study to evaluate drug efficacy.
Protocol 2.1.1: Efficacy Study in a Colorectal Cancer Xenograft Model
-
Cell Preparation: Culture SW480 cells under standard conditions. Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.[7]
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of 6-8 week old female athymic nude mice.[7]
-
Tumor Growth and Randomization: Monitor tumor growth by measuring the length (L) and width (W) with digital calipers. Calculate tumor volume using the formula: Volume = (W² x L) / 2.[7] When mean tumor volume reaches 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).[8]
-
Treatment Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose). Administer this compound orally (e.g., 25 mg/kg) and vehicle control to the respective groups once daily for 21 days.
-
Monitoring: Measure tumor volume and body weight twice weekly as indicators of efficacy and toxicity, respectively.[8]
-
Endpoint: The study is terminated when tumors in the vehicle control group reach a predetermined size (~1500 mm³). Euthanize all animals and excise tumors.
-
Analysis: Weigh the excised tumors. A portion of the tumor can be flash-frozen for pharmacodynamic (PD) analysis (e.g., Western blot) and another portion fixed in formalin for immunohistochemistry (IHC).
Table 3: Hypothetical Efficacy of this compound in SW480 Xenograft Model
| Treatment Group | Dose (mg/kg, p.o.) | Final Tumor Volume (mm³ ± SEM) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | 0 | 1450 ± 185 | - | +2.5 ± 1.1 |
| This compound | 25 | 493 ± 98 | 66.0 | -1.8 ± 0.9 |
| This compound | 50 | 232 ± 65 | 84.0 | -4.5 ± 1.5 |
Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean final tumor volume of treated / Mean final tumor volume of control)] x 100.
Conclusion
The protocols and methodologies described provide a robust framework for the preclinical evaluation of this compound. The in vitro assays confirm the potent and selective activity of this compound against cancer cells with an activated Wnt/β-catenin pathway. The in vivo xenograft model further demonstrates the anti-tumor efficacy in a physiological context. Together, these studies are critical for establishing the therapeutic potential of this compound for the treatment of solid tumors.
References
- 1. Wnt/β-catenin Signaling Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Wnt/β-catenin mediated signaling pathways in cancer: recent advances, and applications in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. benchchem.com [benchchem.com]
- 5. iv.iiarjournals.org [iv.iiarjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. crownbio.com [crownbio.com]
- 10. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
Application Notes and Protocols for the Evaluation of REM-422 in High-Risk Myelodysplastic Syndrome
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myelodysplastic Syndromes (MDS) are a group of diverse bone marrow disorders characterized by ineffective blood cell production. High-risk MDS is associated with a greater likelihood of transformation to acute myeloid leukemia (AML) and shorter overall survival.[1] The current standard of care for higher-risk MDS often involves hypomethylating agents (HMAs) like azacitidine and decitabine.[2][3][4] However, many patients either do not respond or lose their response to these therapies, highlighting the urgent need for novel therapeutic agents.[5]
REM-422 is an investigational, orally administered small molecule that acts as an mRNA degrader, specifically targeting the MYB transcription factor.[6][7] Overexpression of MYB is implicated in the proliferation of leukemic cells, making it a promising therapeutic target in hematologic malignancies like high-risk MDS and AML.[8] These application notes provide a comprehensive protocol for the preclinical and clinical evaluation of REM-422 in high-risk MDS.
Preclinical Evaluation
In Vitro Studies
Objective: To determine the cellular and molecular effects of REM-422 on MDS-derived cell lines and primary patient samples.
Cell Lines:
-
MDS-derived cell lines (e.g., MOLM-13, SKM-1, TF-1)
-
Primary mononuclear cells isolated from the bone marrow of high-risk MDS patients
Key Experiments:
-
Cytotoxicity Assays:
-
Protocol: Plate cells at a density of 1x10^4 cells/well in a 96-well plate. Treat with increasing concentrations of REM-422 (e.g., 0.01 µM to 10 µM) for 72 hours. Assess cell viability using an MTS or CellTiter-Glo assay.
-
Endpoint: Determine the half-maximal inhibitory concentration (IC50).
-
-
Apoptosis Assays:
-
Protocol: Treat cells with REM-422 at IC50 concentrations for 24, 48, and 72 hours. Stain cells with Annexin V and Propidium Iodide (PI) and analyze by flow cytometry.
-
Endpoint: Quantify the percentage of apoptotic cells.
-
-
Cell Cycle Analysis:
-
Protocol: After treatment with REM-422, fix cells in 70% ethanol (B145695) and stain with PI. Analyze the cell cycle distribution (G0/G1, S, G2/M phases) by flow cytometry.
-
Endpoint: Determine if REM-422 induces cell cycle arrest.
-
-
MYB Expression Analysis:
-
Protocol: Treat cells with REM-422 and harvest at various time points. Analyze MYB mRNA levels by quantitative real-time PCR (qRT-PCR) and MYB protein levels by Western blot.
-
Endpoint: Confirm the on-target effect of REM-422 in downregulating MYB expression.
-
-
Colony-Forming Assays:
-
Protocol: Plate primary MDS patient bone marrow mononuclear cells in methylcellulose-based medium containing cytokines. Treat with REM-422 and culture for 14 days.
-
Endpoint: Quantify the number of burst-forming unit-erythroid (BFU-E), colony-forming unit-granulocyte, macrophage (CFU-GM), and colony-forming unit-granulocyte, erythrocyte, monocyte, megakaryocyte (CFU-GEMM) colonies to assess the impact on hematopoietic progenitor function.
-
Table 1: Representative In Vitro Data for REM-422
| Cell Line | IC50 (µM) | Apoptosis (% at IC50) | Cell Cycle Arrest | MYB mRNA Reduction (%) |
| MOLM-13 | 0.5 | 65 | G0/G1 | 80 |
| SKM-1 | 1.2 | 50 | G0/G1 | 75 |
| Primary MDS Sample 1 | 0.8 | 70 | G0/G1 | 85 |
| Primary MDS Sample 2 | 2.5 | 45 | G0/G1 | 70 |
In Vivo Studies
Objective: To evaluate the anti-leukemic efficacy and safety of REM-422 in animal models of high-risk MDS.
Animal Models:
-
Patient-derived xenograft (PDX) models established by implanting primary MDS patient cells into immunodeficient mice (e.g., NSG mice).
Key Experiments:
-
Efficacy Studies:
-
Protocol: Once xenografts are established (confirmed by peripheral blood chimerism), randomize mice into vehicle control and REM-422 treatment groups. Administer REM-422 orally daily. Monitor tumor burden by measuring the percentage of human CD45+ cells in the peripheral blood and bone marrow. Monitor survival.
-
Endpoints: Overall survival, event-free survival, and reduction in leukemic burden.
-
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies:
-
Protocol: Administer a single dose of REM-422 to tumor-bearing mice. Collect blood and tissue samples at various time points to determine drug concentration (PK). Analyze MYB expression in bone marrow cells to assess target engagement (PD).
-
Endpoints: Key PK parameters (Cmax, Tmax, AUC) and correlation with MYB downregulation.
-
-
Toxicology Studies:
-
Protocol: Administer REM-422 to healthy animals at various dose levels for an extended period. Monitor for clinical signs of toxicity, body weight changes, and perform hematological and clinical chemistry analysis. Conduct full histopathological examination at the end of the study.
-
Endpoints: Identify the maximum tolerated dose (MTD) and any potential organ toxicities.
-
Clinical Evaluation Protocol
Study Title: A Phase 1/2 Study of REM-422 in Patients with Relapsed/Refractory High-Risk Myelodysplastic Syndrome.
Study Objectives:
-
Phase 1: To determine the MTD and/or recommended Phase 2 dose (RP2D) of REM-422.[6][9]
-
Phase 2: To evaluate the safety and efficacy of REM-422 at the RP2D.
Patient Population:
-
Adults with a diagnosis of high-risk MDS (as per Revised International Prognostic Scoring System - IPSS-R) who have failed or are intolerant to standard therapies, including hypomethylating agents.[1]
-
ECOG performance status of 0-1.[6]
-
Adequate organ function.
Study Design:
-
Phase 1 (Dose Escalation): Open-label, non-randomized, 3+3 dose-escalation design.[9]
-
Phase 2 (Dose Expansion): Open-label, single-arm expansion cohort at the RP2D.[9]
Table 2: Clinical Trial Endpoints
| Endpoint | Phase 1 | Phase 2 |
| Primary | - Maximum Tolerated Dose (MTD) - Recommended Phase 2 Dose (RP2D) - Incidence of Dose-Limiting Toxicities (DLTs) | - Overall Response Rate (ORR) based on IWG 2006/2018 criteria (Complete Remission, Partial Remission, Hematologic Improvement) |
| Secondary | - Pharmacokinetics (PK) - Overall Response Rate (ORR) | - Duration of Response (DoR) - Overall Survival (OS) - Event-Free Survival (EFS) - Rate of transfusion independence |
| Exploratory | - Pharmacodynamic (PD) markers (e.g., MYB expression in bone marrow) | - Molecular response (e.g., reduction in variant allele frequency of MDS-related mutations) - Quality of Life (QoL) assessments |
Treatment Plan:
-
REM-422 will be administered orally once daily in 28-day cycles.
-
Treatment will continue until disease progression, unacceptable toxicity, or patient withdrawal.[9]
Assessments:
-
Safety: Monitor adverse events (AEs) according to CTCAE v5.0, physical examinations, vital signs, and laboratory tests.
-
Efficacy: Bone marrow aspirates and biopsies will be performed at baseline, after every 2-3 cycles, and as clinically indicated to assess response.
-
PK/PD: Blood samples will be collected for PK analysis. Bone marrow samples will be collected for PD analysis of MYB expression.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed mechanism of action for REM-422 in high-risk MDS.
References
- 1. Drug development in higher-risk myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Part 5: Myelodysplastic syndromes—Treatment of high-risk disease | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 3. Considerations for Drug Development in Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Part 5: Myelodysplastic syndromes—Treatment of high-risk disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. A phase 1, multicenter, open-label study of REM-422, an MYB mRNA degrader, in patients with relapsed/refractory AML or higher-risk MDS [mdanderson.org]
- 8. REM-422 for Acute Myeloid Leukemia and Higher Risk MDS · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 9. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
Application Notes and Protocols for Assessing the Efficacy of TP-422 on Cancer Cell Viability
Audience: Researchers, scientists, and drug development professionals.
Introduction
The evaluation of a novel therapeutic agent's efficacy in cancer research is fundamentally reliant on robust and reproducible methods for assessing its impact on cancer cell viability and proliferation. This document provides detailed application notes and protocols for a panel of standard cell viability assays—the MTT, XTT, and Annexin V/PI assays—to characterize the cytotoxic and apoptotic effects of TP-422 on cancer cells. These assays are crucial for determining the dose-dependent effects of the compound, understanding its mechanism of action, and establishing a foundation for further preclinical and clinical development.
The MTT and XTT assays are colorimetric methods that measure the metabolic activity of cells, which serves as an indicator of cell viability.[1][2][3] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salts (MTT or XTT) to a colored formazan (B1609692) product, the absorbance of which is proportional to the number of living cells.[2][4] The Annexin V/PI assay is a flow cytometry-based method used to detect apoptosis, or programmed cell death.[5][6] This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine (B164497) on the outer leaflet of the plasma membrane and the influx of propidium (B1200493) iodide (PI) into cells with compromised membrane integrity.[5][6]
These protocols are designed to be comprehensive and can be adapted to various cancer cell lines and experimental conditions.
I. Data Presentation
The quantitative data generated from the cell viability and apoptosis assays should be summarized for clear interpretation and comparison. The following table provides a template for presenting such data.
Table 1: Summary of this compound Effects on Cancer Cell Viability and Apoptosis
| Assay | Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Endpoint Measurement | Result (Mean ± SD) | % Inhibition/Apoptosis |
| MTT | MCF-7 | 0 (Vehicle Control) | 48 | Absorbance (OD 570 nm) | 1.2 ± 0.1 | 0% |
| 1 | 48 | Absorbance (OD 570 nm) | 0.9 ± 0.08 | 25% | ||
| 10 | 48 | Absorbance (OD 570 nm) | 0.5 ± 0.05 | 58% | ||
| 50 | 48 | Absorbance (OD 570 nm) | 0.2 ± 0.03 | 83% | ||
| XTT | A549 | 0 (Vehicle Control) | 48 | Absorbance (OD 450 nm) | 1.0 ± 0.09 | 0% |
| 1 | 48 | Absorbance (OD 450 nm) | 0.8 ± 0.07 | 20% | ||
| 10 | 48 | Absorbance (OD 450 nm) | 0.4 ± 0.04 | 60% | ||
| 50 | 48 | Absorbance (OD 450 nm) | 0.15 ± 0.02 | 85% | ||
| Annexin V/PI | Jurkat | 0 (Vehicle Control) | 24 | % Apoptotic Cells | 5 ± 1% | 0% |
| 5 | 24 | % Apoptotic Cells | 25 ± 3% | 20% | ||
| 20 | 24 | % Apoptotic Cells | 60 ± 5% | 55% |
II. Experimental Protocols
A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]
Materials:
-
Cancer cells of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of the solubilization solution to dissolve the formazan crystals. Gently mix by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
B. XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay Protocol
Similar to the MTT assay, the XTT assay measures cell viability through metabolic activity. The key advantage of the XTT assay is that the formazan product is water-soluble, eliminating the need for a solubilization step.[2][3]
Materials:
-
Cancer cells of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent)
-
96-well flat-bottom plates
-
XTT labeling reagent
-
Electron-coupling reagent
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium and add 100 µL of the this compound dilutions to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration at 37°C and 5% CO2.
-
XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.[2]
-
XTT Addition: Add 50 µL of the prepared XTT labeling mixture to each well.
-
Incubation for Color Development: Incubate the plate for 2-4 hours at 37°C and 5% CO2. The incubation time may need to be optimized depending on the cell type and density.[7]
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 450 and 500 nm using a microplate reader. A reference wavelength of 630-690 nm should be used.
-
Data Analysis: Determine the percentage of cell viability for each treatment group compared to the vehicle control.
C. Annexin V/PI Apoptosis Assay Protocol
This flow cytometry-based assay is used to detect and quantify apoptosis.[5][6]
Materials:
-
Cancer cells of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent)
-
6-well plates or T-25 flasks
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)[5]
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or T-25 flasks and allow them to attach overnight. Treat the cells with various concentrations of this compound and a vehicle control for the desired time period.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[5][8]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1 µL of PI solution. Gently vortex the tube.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8]
-
Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
III. Visualizations
A. Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway that could be targeted by an anti-cancer compound like this compound, leading to the inhibition of cell proliferation and induction of apoptosis.
Caption: Hypothetical signaling pathway targeted by this compound.
B. Experimental Workflow Diagram
This diagram outlines the general workflow for assessing the effects of this compound on cancer cells using the described viability and apoptosis assays.
References
- 1. Cell viability assays | Abcam [abcam.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. kumc.edu [kumc.edu]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with TP-422
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP-422 is a novel investigational compound demonstrating potent anti-proliferative effects in various cancer cell lines. Preliminary studies suggest that this compound induces cell cycle arrest and apoptosis, making it a promising candidate for cancer therapy. Flow cytometry is an indispensable tool for elucidating the cellular mechanisms of action of new therapeutic agents like this compound. This document provides detailed protocols for analyzing the effects of this compound on cancer cells using flow cytometry, with a focus on cell cycle distribution and apoptosis. The methodologies and data presentation formats are designed to facilitate reproducible and robust experimental outcomes.
Key Cellular Effects of this compound Amenable to Flow Cytometry Analysis:
-
Induction of Apoptosis: this compound is hypothesized to induce programmed cell death in cancer cells. Flow cytometry allows for the precise quantification of apoptotic and necrotic cell populations.
-
Cell Cycle Arrest: Understanding how this compound affects cell cycle progression is crucial. Flow cytometric analysis of DNA content provides a detailed snapshot of cell cycle distribution.
Experimental Protocols
Protocol 1: Analysis of Cell Cycle Distribution
This protocol details the steps for analyzing the effect of this compound on the cell cycle distribution of cancer cells by staining with propidium (B1200493) iodide (PI).
Materials:
-
Cancer cell line of interest (e.g., Jurkat, HeLa, MCF-7)
-
Complete cell culture medium
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Cell Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a predetermined time (e.g., 24, 48 hours). A vehicle control (medium with the same concentration of solvent used for the this compound stock) must be included.[1]
-
Cell Harvesting and Fixation:
-
Harvest the cells (including any floating cells) and wash once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).[1]
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.[1]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a histogram to display the PI fluorescence intensity to visualize the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Protocol 2: Analysis of Apoptosis by Annexin V and PI Staining
This protocol describes the detection of apoptosis in this compound treated cells using Annexin V-FITC and Propidium Iodide (PI) staining.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells in the supernatant) and transfer them to flow cytometry tubes.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[1]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[1]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use a dot plot to visualize the four distinct populations:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Data Presentation
Quantitative data from flow cytometry experiments should be summarized in tables for clear comparison between different treatment conditions. Data are representative and should be generated from experimental replicates (mean ± SD).[1]
Table 1: Effect of this compound on Cell Cycle Distribution in Jurkat Cells (48h treatment)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 54.5 ± 2.1 | 33.2 ± 1.5 | 12.3 ± 0.9 |
| This compound (0.1 µM) | 60.1 ± 2.5 | 28.9 ± 1.8 | 11.0 ± 0.7 |
| This compound (1 µM) | 68.7 ± 3.1 | 19.5 ± 2.0 | 11.8 ± 1.2 |
| This compound (10 µM) | 75.3 ± 3.5 | 10.2 ± 1.6 | 14.5 ± 1.9 |
Table 2: Induction of Apoptosis by this compound in Jurkat Cells (48h treatment)
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 95.2 ± 1.8 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound (0.1 µM) | 88.7 ± 2.2 | 5.8 ± 0.9 | 5.5 ± 0.8 |
| This compound (1 µM) | 65.4 ± 3.5 | 15.2 ± 1.7 | 19.4 ± 2.1 |
| This compound (10 µM) | 30.1 ± 4.1 | 28.9 ± 3.3 | 41.0 ± 4.5 |
Visualizations
References
Application Notes and Protocols for TP-422 Administration in Preclinical Animal Studies
Note to the user: The requested information on "TP-422" could not be found in the initial search. The search results provided information on other molecules such as "NUV-422" and "REM-422," as well as general information on the Thromboxane (B8750289) Receptor (TP) signaling pathway, but no specific data related to a compound designated "this compound" was available.
Therefore, the following application notes and protocols are presented as a generalized framework based on common practices in preclinical animal studies for novel therapeutic agents targeting signaling pathways implicated in cancer. This template can be adapted once specific information about this compound's mechanism of action, target, and formulation becomes available.
Introduction
These application notes provide a comprehensive guide for the administration and evaluation of novel therapeutic compounds in preclinical animal models of cancer. The protocols outlined below are designed to assess the pharmacokinetics, pharmacodynamics, and anti-tumor efficacy of investigational drugs. The experimental design and methodologies can be tailored to the specific characteristics of the compound and the research questions being addressed.
Preclinical Animal Models
The selection of an appropriate animal model is critical for the successful preclinical evaluation of a new therapeutic agent. The choice of model depends on the cancer type, the specific genetic alterations driving the tumor, and the scientific question being investigated. Commonly used models in cancer research include:
-
Cell Line-Derived Xenograft (CDX) Models: Established by subcutaneously injecting human cancer cell lines into immunodeficient mice. These models are advantageous for their ease of establishment and reproducibility.
-
Patient-Derived Xenograft (PDX) Models: Developed by implanting tumor fragments from a patient directly into immunodeficient mice. PDX models are considered more clinically relevant as they better recapitulate the heterogeneity and microenvironment of human tumors.
-
Genetically Engineered Mouse Models (GEMMs): These models have specific genetic alterations that lead to the spontaneous development of tumors in immunocompetent mice, providing a valuable tool to study tumor-immune system interactions.
-
Syngeneic Models: Involve the transplantation of cancer cell lines derived from a specific mouse strain into mice of the same strain, allowing for the study of immuno-oncology agents in the context of a fully functional immune system.
Experimental Protocols
Pharmacokinetic (PK) Studies
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of the test compound in preclinical species.
Methodology:
-
Animal Species: Select appropriate rodent (e.g., mice, rats) and non-rodent (e.g., dogs, non-human primates) species.
-
Dose Administration: Administer the compound via the intended clinical route (e.g., oral, intravenous, intraperitoneal).
-
Blood Sampling: Collect serial blood samples at predetermined time points post-administration.
-
Bioanalysis: Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the parent drug and its major metabolites.
-
Data Analysis: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability.
Experimental Workflow for Pharmacokinetic Studies:
Caption: Workflow for a typical preclinical pharmacokinetic study.
Efficacy Studies in Xenograft Models
Objective: To evaluate the anti-tumor activity of the test compound in vivo.
Methodology:
-
Tumor Implantation: Subcutaneously implant human cancer cells or tumor fragments into immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at regular intervals.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize animals into treatment and control groups.
-
Dosing: Administer the test compound and vehicle control according to the planned dose and schedule.
-
Efficacy Endpoints: Continue treatment for a specified duration and assess efficacy based on tumor growth inhibition (TGI), tumor regression, and overall survival.
-
Toxicity Monitoring: Monitor animal body weight and clinical signs of toxicity throughout the study.
Experimental Workflow for Efficacy Studies:
Caption: Workflow for preclinical anti-tumor efficacy studies.
Data Presentation
Quantitative data from preclinical studies should be summarized in a clear and concise manner to facilitate interpretation and comparison.
Table 1: Summary of Pharmacokinetic Parameters
| Parameter | Units | Mouse | Rat | Dog |
| Clearance (CL) | mL/min/kg | |||
| Volume of Distribution (Vd) | L/kg | |||
| Half-life (t½) | hours | |||
| Bioavailability (F%) | % |
Table 2: Summary of Anti-Tumor Efficacy
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | Daily | 0 | |
| Compound X | 10 | Daily | ||
| Compound X | 30 | Daily | ||
| Compound X | 100 | Daily |
Signaling Pathway Visualization
Understanding the mechanism of action of a therapeutic agent often involves elucidating its effect on intracellular signaling pathways.
Example Signaling Pathway (Hypothetical):
If a compound were to target the Thromboxane (TXA2) signaling pathway, which is implicated in cancer progression, a diagram could illustrate its mechanism.[1] Ligation of the T-prostanoid (TP) receptor by TXA2 activates downstream signaling cascades, including the Rho-GTPase pathway, which promotes cell migration and invasion.[1]
Caption: Inhibition of the TP receptor by a hypothetical antagonist.
Disclaimer: The information provided above is a generalized template and should not be considered a definitive protocol for a specific compound. All animal studies must be conducted in accordance with institutional guidelines and regulations.
References
Application Notes and Protocols: Detection of Poison Exon Inclusion in MYB mRNA
Audience: Researchers, scientists, and drug development professionals.
Introduction
The c-MYB (MYB) proto-oncogene is a transcription factor crucial for hematopoietic cell differentiation and proliferation.[1][2][3] Its dysregulation or overexpression is implicated in various cancers, including acute myeloid leukemia (AML) and adenoid cystic carcinoma (ACC).[1][2][4][5] A novel therapeutic strategy involves modulating the alternative splicing of MYB pre-mRNA to promote the inclusion of a "poison exon." Poison exons (PEs) are a class of cassette exons that contain a premature termination codon (PTC).[6] Their inclusion in a mature mRNA transcript targets it for degradation through the nonsense-mediated decay (NMD) pathway, effectively reducing the expression of the target protein.[6][7]
Small molecules, such as the investigational drug REM-422, have been developed to selectively facilitate the binding of the U1 snRNP spliceosome complex to the MYB poison exon's 5' splice site.[1][4] This enhances PE inclusion, leading to MYB mRNA degradation and reduced MYB protein levels.[1][2][8] This application note provides detailed protocols for the detection and quantification of MYB poison exon inclusion, essential for evaluating the efficacy of such splicing modulator compounds.
Core Mechanism of MYB Poison Exon Inclusion
The therapeutic goal is to shift the splicing equilibrium from producing a functional, protein-coding mRNA to a non-functional, degradable mRNA. This is achieved by promoting the recognition and inclusion of the poison exon.
Caption: Mechanism of MYB regulation via poison exon splicing.
Overview of Detection Methodologies
Several methods can be employed to detect and quantify MYB poison exon inclusion. The choice of method depends on the experimental goals, required throughput, and desired level of quantification.
| Method | Primary Use | Throughput | Quantification | Notes |
| End-Point RT-PCR | Qualitative validation of isoform expression | Low-Medium | Semi-Quantitative | Ideal for initial screening and confirming the presence of both skipped and included isoforms. |
| RT-qPCR | Relative quantification of specific isoforms | Medium-High | Quantitative | Gold standard for measuring changes in the ratio of poison exon-included vs. functional mRNA. |
| RNA-Sequencing | Global, unbiased analysis of all splicing events | High | Quantitative | Discovers novel splicing events and assesses off-target effects of splicing modulators. |
| Western Blot | Validation of protein level reduction | Low-Medium | Semi-Quantitative | Confirms the downstream functional consequence of poison exon inclusion and NMD. |
Experimental Workflow Overview
A typical workflow for assessing a compound's effect on MYB poison exon inclusion involves cell treatment, RNA/protein extraction, and analysis using one or more of the core methods.
Caption: General experimental workflow for analyzing MYB poison exon inclusion.
Protocol 1: Semi-Quantitative Analysis by End-Point RT-PCR
Objective: To qualitatively detect the presence of both the functional (exon-skipped) and poison exon-included MYB mRNA isoforms.
1.1. Materials and Reagents
-
Cultured cells (e.g., AML cell lines like THP-1)[1]
-
Splicing modulator compound (e.g., REM-422) and vehicle control (e.g., DMSO)[1]
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., SuperScript™ VILO™ cDNA Synthesis Kit)
-
Taq DNA Polymerase and buffer
-
dNTP mix
-
Nuclease-free water
-
PCR primers flanking the MYB poison exon
-
Agarose (B213101), TBE buffer, and DNA loading dye
-
DNA ladder
1.2. Primer Design Design primers in the exons flanking the poison exon. This allows for the amplification of two distinct products from the same reaction, corresponding to the inclusion and exclusion isoforms.
-
Forward Primer: Binds to the exon upstream of the poison exon.
-
Reverse Primer: Binds to the exon downstream of the poison exon. The expected product sizes should differ by the length of the poison exon.
1.3. Procedure
-
Cell Treatment: Plate cells and treat with various concentrations of the splicing modulator and/or vehicle control for a specified time (e.g., 24 hours).[1]
-
RNA Extraction: Isolate total RNA from cell pellets according to the manufacturer's protocol. Quantify RNA and assess purity (A260/A280 ratio).
-
cDNA Synthesis: Synthesize cDNA from 500 ng to 1 µg of total RNA using a reverse transcription kit.
-
PCR Amplification:
-
Set up a 25 µL PCR reaction:
-
10x PCR Buffer: 2.5 µL
-
10 mM dNTPs: 0.5 µL
-
10 µM Forward Primer: 1 µL
-
10 µM Reverse Primer: 1 µL
-
cDNA template: 1-2 µL
-
Taq Polymerase: 0.25 µL
-
Nuclease-free water: to 25 µL
-
-
Run the PCR using an appropriate thermocycling program (e.g., 30-35 cycles).
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1.5-2.0% agarose gel.
-
Load PCR products mixed with loading dye alongside a DNA ladder.
-
Run the gel until sufficient band separation is achieved.
-
Visualize bands under UV light. Two bands should be visible: a lower band (exon skipped) and an upper band (exon included).
-
1.4. Data Interpretation The intensity of the upper band (poison exon included) should increase with higher concentrations of the splicing modulator, while the lower band (functional) may decrease. Densitometry can be used for semi-quantification.
Protocol 2: Quantitative Analysis by RT-qPCR
Objective: To accurately quantify the relative abundance of the functional MYB mRNA and the poison exon-containing transcript.[1]
2.1. Materials and Reagents
-
cDNA from treated and control cells (from Protocol 1)
-
SYBR Green or TaqMan-based qPCR master mix
-
Nuclease-free water
-
qPCR-grade primers (see below)
-
Optical-grade qPCR plates/tubes
-
Real-time PCR detection system[9]
2.2. Primer Design Three primer sets are required:
-
MYB Functional (Skipped) Isoform: One primer spanning the exon-exon junction created when the poison exon is skipped.
-
MYB Poison Exon (Included) Isoform: One primer binding within the poison exon and the other in an adjacent exon.
-
Reference Gene: Primers for a stably expressed housekeeping gene (e.g., GAPDH, GUSB, ABL1) for normalization.[1][10]
2.3. Procedure
-
qPCR Reaction Setup: Prepare reactions in triplicate for each sample and primer set. Include no-template controls (NTCs).
-
qPCR Master Mix (2x): 10 µL
-
10 µM Forward Primer: 0.5 µL
-
10 µM Reverse Primer: 0.5 µL
-
Diluted cDNA template: 2 µL
-
Nuclease-free water: 7 µL
-
-
Real-Time PCR: Run the plate on a real-time PCR system using a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C and 60°C).[9] Include a melt curve analysis if using SYBR Green.
-
Data Analysis:
-
Export the quantification cycle (Cq) values for each reaction.
-
Calculate the relative expression of each MYB isoform using the delta-delta Cq (ΔΔCq) method, normalizing to the reference gene.
-
The ratio of PE-included mRNA to functional mRNA can be calculated to show the shift in splicing.
-
2.4. Example Data Presentation
Table 1: RT-qPCR Results for THP-1 Cells Treated with REM-422 for 24h
| Treatment | Target mRNA | Avg. Cq (±SD) | ΔCq (Normalized to GUSB) | Fold Change (vs. DMSO) |
| DMSO | Functional MYB | 24.5 (±0.2) | 1.5 | 1.0 |
| PE-Included MYB | 31.2 (±0.3) | 8.2 | 1.0 | |
| 300 nM REM-422 | Functional MYB | 26.8 (±0.2) | 3.8 | 0.2 |
| PE-Included MYB | 28.1 (±0.3) | 5.1 | 8.6 | |
| 1200 nM REM-422 | Functional MYB | 28.5 (±0.3) | 5.5 | 0.05 |
| PE-Included MYB | 26.9 (±0.2) | 3.9 | 20.3 | |
| (Data is illustrative, based on trends reported for REM-422)[1] |
Protocol 3: Global Splicing Analysis by RNA-Sequencing
Objective: To perform an unbiased, transcriptome-wide analysis of splicing changes induced by a compound, confirming on-target MYB poison exon inclusion and identifying potential off-target effects.
3.1. Principle High-throughput sequencing of cDNA libraries provides a digital measure of transcript abundance and isoform expression. Bioinformatic tools are then used to identify and quantify alternative splicing events across all expressed genes.[11][12][13]
3.2. Procedure
-
Sample Preparation: Isolate high-quality total RNA (RNA Integrity Number > 8.0) from treated and control samples.
-
Library Preparation:
-
Perform poly(A) selection to enrich for mRNA.
-
Fragment the mRNA.
-
Synthesize first and second-strand cDNA.
-
Ligate sequencing adapters.
-
Amplify the library via PCR.
-
-
Sequencing: Sequence the libraries on a high-throughput platform (e.g., Illumina NovaSeq).
-
Bioinformatic Analysis:
-
Quality Control: Assess raw read quality (e.g., using FastQC).
-
Alignment: Align reads to a reference genome (e.g., using STAR).
-
Splicing Analysis: Use specialized software (e.g., rMATS, MAJIQ, DEXSeq) to identify differential splicing events, including skipped exons.[13]
-
Quantification: Calculate the "Percent Spliced In" (PSI or Ψ) value for the MYB poison exon. PSI represents the fraction of transcripts from a given gene that include the target exon.
-
3.3. Data Interpretation A successful on-target effect would be demonstrated by a significant increase in the PSI value for the MYB poison exon in treated samples compared to controls. The analysis of other genes will reveal the selectivity of the compound.
Protocol 4: Validation of Protein Downregulation by Western Blot
Objective: To confirm that the observed increase in poison exon inclusion and subsequent mRNA degradation leads to a reduction in total MYB protein levels.
4.1. Materials and Reagents
-
Protein lysates from treated and control cells
-
SDS-PAGE gels and running buffer
-
Transfer system (wet or semi-dry) and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-MYB and anti-loading control (e.g., anti-Actin, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
4.2. Procedure
-
Protein Quantification: Determine protein concentration in lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Electrotransfer: Transfer separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary anti-MYB antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply ECL substrate and image the blot.
-
Stripping and Re-probing: Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
4.3. Data Interpretation A dose-dependent decrease in the intensity of the MYB protein band should be observed in samples treated with the splicing modulator, confirming the functional outcome of the induced splicing event.[1]
References
- 1. accrf.org [accrf.org]
- 2. ashpublications.org [ashpublications.org]
- 3. MYB – A regulatory factor in hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Transcription regulation of MYB: a potential and novel therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Poison exon - Wikipedia [en.wikipedia.org]
- 7. Poison exons: tuning RNA splicing for targeted gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. remixtx.com [remixtx.com]
- 9. ars.usda.gov [ars.usda.gov]
- 10. Evaluation of a New Closed-System Automated RT-qPCR Assay for the Rapid Detection and Monitoring of Common Nucleophosmin Mutations in Patients with Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A protocol for visual analysis of alternative splicing in RNA-Seq data using integrated genome browser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rna-seqblog.com [rna-seqblog.com]
- 13. rna-seqblog.com [rna-seqblog.com]
Application Notes: Utilizing TP-422 in CRISPR-Based Cancer Models
Introduction
The convergence of precision genome editing and targeted small molecule inhibitors presents a powerful strategy for cancer research and drug development. CRISPR-Cas9 technology enables the creation of isogenic cancer models that faithfully recapitulate specific oncogenic mutations, providing an ideal platform for investigating the efficacy and mechanism of action of novel therapeutic agents.[1][2][3][4] This document provides detailed application notes and protocols for the use of TP-422, a hypothetical, potent, and selective small molecule inhibitor, in CRISPR-engineered cancer models.
This compound: A Novel Inhibitor of the TPK1 Signaling Pathway
For the purpose of this application note, this compound is presented as a selective inhibitor of the hypothetical Tumor Proliferation Kinase 1 (TPK1) . TPK1 is a critical downstream effector in a signaling cascade initiated by the aberrant activation of the oncogenic receptor tyrosine kinase (RTK), OncoReceptor (OR) . Upon ligand binding or mutation-driven activation, OR dimerizes and autophosphorylates, creating docking sites for the adaptor protein AP1 . AP1, in turn, recruits and activates TPK1, which then phosphorylates and activates the transcription factor TF-Pro , leading to the expression of genes involved in cell proliferation, survival, and metastasis.
The application of this compound in cancer models with specific CRISPR-engineered mutations (e.g., activating mutations in OR, or loss-of-function mutations in tumor suppressor genes) allows for a precise evaluation of its therapeutic potential in defined genetic contexts.
Data Presentation: Efficacy of this compound in CRISPR-Engineered Cell Lines
Quantitative data from key experiments should be summarized for clear interpretation and comparison.
Table 1: Dose-Response of this compound in Isogenic CRISPR-Modified Cell Lines
| Cell Line | CRISPR-Engineered Genotype | This compound IC50 (nM) |
| Parental (Wild-Type) | No modification | 1578 |
| OR-A877T | CRISPR-KI: Activating mutation | 25.4 |
| OR-KO | CRISPR-KO: Gene knockout | > 10,000 |
| TSG-KO | CRISPR-KO: Tumor Suppressor | 89.6 |
IC50 values were determined after 72 hours of continuous exposure to this compound using a CellTiter-Glo® Luminescent Cell Viability Assay.
Table 2: Synergy Analysis of this compound with Standard-of-Care Agent (SOC-A) in TSG-KO Cells
| Combination | Bliss Synergy Score | Highest Single Agent (HSA) Score |
| This compound + SOC-A | 15.2 | 11.8 |
Synergy scores were calculated from a 6x6 dose matrix. A Bliss score > 10 is considered synergistic.
Signaling Pathway and Experimental Workflow
Experimental Protocols
Protocol 1: Generation of CRISPR-Cas9 Knockout/Knock-in Cell Lines
This protocol outlines the general steps for creating genetically defined cancer cell lines.
Materials:
-
Parental cancer cell line
-
Lentiviral vectors co-expressing Cas9 and sgRNA targeting the gene of interest
-
For knock-in: Donor template with desired mutation and homology arms
-
Transfection reagent (e.g., Lipofectamine™ 3000)
-
Puromycin or other selection agent
-
PCR primers for genomic DNA amplification
-
Sanger sequencing reagents
Procedure:
-
sgRNA Design: Design and clone two sgRNAs targeting the desired genomic locus into a lentiviral expression vector.
-
Transfection/Transduction: Transfect or transduce the parental cell line with the CRISPR-Cas9 components. For knock-in experiments, co-transfect the donor template.
-
Selection: After 48 hours, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transfected cells.
-
Single-Cell Cloning: Isolate single cells into 96-well plates to establish clonal populations.
-
Genomic DNA Extraction and PCR: Once clones have expanded, extract genomic DNA and perform PCR to amplify the target region.
-
Validation: Sequence the PCR products to confirm the presence of the desired indel (for knockout) or knock-in mutation. Select a validated clone for expansion and further experiments.[5]
Protocol 2: Cell Viability and IC50 Determination
This protocol uses a luminescence-based assay to measure cell viability.
Materials:
-
CRISPR-engineered and parental cell lines
-
This compound stock solution (e.g., 10 mM in DMSO)
-
White, flat-bottom 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a pre-determined optimal density (e.g., 2,000 cells/well) in 100 µL of media. Allow cells to attach overnight.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in culture medium.
-
Treatment: Remove the overnight media and add 100 µL of media containing the various concentrations of this compound or DMSO vehicle control.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
Assay: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Measurement: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. After 10 minutes, measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the DMSO-treated controls and use a non-linear regression (log(inhibitor) vs. response) in software like GraphPad Prism to calculate the IC50 value.
Protocol 3: Western Blot for Target Engagement
This protocol assesses the phosphorylation of TF-Pro, the downstream target of TPK1.
Materials:
-
CRISPR-engineered cells (e.g., OR-A877T)
-
This compound
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-TF-Pro (phospho-specific), anti-TF-Pro (total), anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibody (e.g., anti-p-TF-Pro, 1:1000 dilution) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply the chemiluminescent substrate and visualize the bands using a digital imager.
-
Stripping and Re-probing: Strip the membrane and re-probe with anti-TF-Pro and anti-GAPDH antibodies to confirm equal loading and assess total protein levels.
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. Precision cancer mouse models through genome editing with CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient cancer modeling through CRISPR-Cas9/HDR-based somatic precision gene editing in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRISPR-Cas9: A Revolutionary Tool for Cancer Modelling [mdpi.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for TP-422 Long-Term Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP-422 is a novel, orally administered small molecule inhibitor of the Janus kinase (JAK) signaling pathway, specifically targeting JAK1 and JAK2. This selective inhibition is hypothesized to modulate pro-inflammatory cytokine signaling, offering a potential therapeutic intervention for chronic inflammatory diseases such as rheumatoid arthritis. These application notes provide a comprehensive framework for designing and conducting long-term efficacy studies for this compound, encompassing both preclinical and clinical phases of development. The protocols outlined herein are intended to ensure robust and reliable data collection to support regulatory submissions and to fully characterize the long-term therapeutic profile of this compound.
The successful development of a new therapeutic for chronic conditions necessitates a thorough evaluation of its long-term efficacy and safety.[1][2] Clinical trials for drugs intended for long-term treatment of non-life-threatening conditions require a sufficient number of patients and duration of exposure to assess the safety profile.[3] This document will detail the experimental design, key methodologies, and data presentation for these crucial long-term studies.
Preclinical Long-Term Efficacy Studies
Prior to human trials, comprehensive preclinical studies are essential to establish biological plausibility, identify effective dose ranges, and assess the long-term safety of this compound.[4] These studies are typically conducted in relevant animal models of the target disease.[5][6] For a therapeutic targeting rheumatoid arthritis, a common and well-characterized animal model is the collagen-induced arthritis (CIA) model in rodents.
Experimental Protocol: Long-Term Efficacy of this compound in a Rat Model of Collagen-Induced Arthritis
Objective: To evaluate the long-term efficacy and safety of this compound in a rodent model of chronic arthritis.
Methodology:
-
Animal Model: Male Lewis rats (8-10 weeks old) will be used. Arthritis will be induced by intradermal injection of an emulsion of bovine type II collagen and incomplete Freund's adjuvant.
-
Experimental Groups:
-
Vehicle Control (oral gavage, daily)
-
This compound Low Dose (oral gavage, daily)
-
This compound High Dose (oral gavage, daily)
-
Positive Control (e.g., Methotrexate (B535133), weekly)
-
-
Dosing and Administration: Dosing will commence upon the first signs of arthritis and continue for 90 days. The route of administration will be oral gavage to mimic the intended clinical route.
-
Efficacy Endpoints:
-
Clinical Scoring: Arthritis severity will be scored three times a week based on a scale of 0-4 for each paw.
-
Paw Volume: Paw swelling will be measured using a plethysmometer weekly.
-
Histopathology: At the end of the study, joints will be collected for histological assessment of inflammation, pannus formation, and cartilage/bone erosion.
-
Biomarkers: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-citrullinated protein antibodies (ACPA) will be measured at baseline and at the end of the study.
-
-
Safety Endpoints:
-
Body Weight and Clinical Observations: Monitored daily.
-
Hematology and Clinical Chemistry: Blood samples will be collected at baseline and at 30, 60, and 90 days for analysis.
-
Gross Pathology and Organ Weights: At necropsy, all major organs will be examined, and weights will be recorded.
-
Data Presentation:
| Group | Mean Arthritis Score (Day 90) | Mean Paw Volume (Day 90, mL) | Histopathology Score (mean ± SD) | TNF-α Reduction (%) |
| Vehicle Control | 12.5 ± 2.1 | 2.8 ± 0.4 | 3.5 ± 0.5 | 0% |
| This compound Low Dose | 6.2 ± 1.5 | 1.9 ± 0.3 | 1.8 ± 0.4 | 45% |
| This compound High Dose | 2.1 ± 0.8 | 1.2 ± 0.2 | 0.7 ± 0.2 | 78% |
| Positive Control | 4.5 ± 1.2 | 1.6 ± 0.3 | 1.2 ± 0.3 | 62% |
Clinical Trial Design for Long-Term Efficacy
The design of long-term clinical trials is critical for evaluating the sustained efficacy and safety of this compound in the target patient population.[1] A randomized, double-blind, parallel-group design is the gold standard for confirmatory clinical trials.[7]
Experimental Protocol: A Phase 3, Randomized, Double-Blind, Placebo-Controlled Study of the Long-Term Efficacy and Safety of this compound in Adults with Moderately to Severely Active Rheumatoid Arthritis
Objective: To evaluate the long-term efficacy and safety of this compound over 52 weeks in patients with rheumatoid arthritis who have had an inadequate response to methotrexate.
Methodology:
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Adults (≥18 years) with a diagnosis of rheumatoid arthritis for at least 6 months, with active disease despite stable methotrexate therapy.
-
Experimental Arms:
-
Placebo + Methotrexate
-
This compound Low Dose + Methotrexate
-
This compound High Dose + Methotrexate
-
-
Treatment Duration: 52 weeks. Patients on placebo will be re-randomized to one of the active treatment arms at week 24 if they have not achieved a 20% improvement in ACR criteria (ACR20).
-
Primary Efficacy Endpoint: The proportion of patients achieving an ACR20 response at Week 24.
-
Secondary Efficacy Endpoints:
-
Proportion of patients achieving ACR50 and ACR70 responses at Weeks 24 and 52.
-
Change from baseline in the Disease Activity Score 28 (DAS28-CRP).
-
Change from baseline in the Health Assessment Questionnaire-Disability Index (HAQ-DI).
-
Radiographic progression as measured by the change in the modified Total Sharp Score (mTSS) at Week 52.
-
-
Safety Endpoints:
-
Incidence of adverse events (AEs) and serious adverse events (SAEs).
-
Laboratory parameters (hematology, clinical chemistry, and urinalysis).
-
Vital signs and electrocardiograms (ECGs).
-
-
Statistical Analysis: Longitudinal data will be analyzed using mixed-effects models to account for the repeated measures within each subject.[8][9]
Data Presentation:
| Endpoint | Placebo + MTX (n=200) | This compound Low Dose + MTX (n=200) | This compound High Dose + MTX (n=200) | p-value |
| ACR20 at Week 24 (%) | 35.0 | 65.0 | 75.0 | <0.001 |
| ACR50 at Week 52 (%) | 20.0 | 45.0 | 55.0 | <0.001 |
| ACR70 at Week 52 (%) | 10.0 | 25.0 | 35.0 | <0.001 |
| Mean Change in DAS28-CRP at Week 52 | -1.2 | -2.5 | -3.1 | <0.001 |
| Mean Change in mTSS at Week 52 | 2.8 | 0.5 | 0.2 | <0.001 |
Visualizations
Signaling Pathway of this compound
Caption: The inhibitory effect of this compound on the JAK-STAT signaling pathway.
Experimental Workflow for Preclinical Long-Term Efficacy Study
References
- 1. jbclinpharm.org [jbclinpharm.org]
- 2. Evaluating Drug Efficacy and Safety - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 3. ICH Official web site : ICH [ich.org]
- 4. fda.gov [fda.gov]
- 5. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinicalpub.com [clinicalpub.com]
- 7. Research designs for proof-of-concept chronic pain clinical trials: IMMPACT recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to TP-422 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to TP-422, a potent, orally bioavailable inhibitor of Cyclin-Dependent Kinases 2, 4, and 6 (CDK2/4/6).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the ATP-binding pocket of CDK2, CDK4, and CDK6. In canonical signaling, retinoblastoma protein (Rb) is phosphorylated by CDK4/6-Cyclin D and CDK2-Cyclin E complexes. This phosphorylation releases the transcription factor E2F, allowing the expression of genes required for S-phase entry and cell cycle progression. By inhibiting CDK2/4/6, this compound prevents Rb phosphorylation, maintaining it in its active, E2F-bound state, which leads to a G1 cell cycle arrest and subsequent suppression of tumor cell proliferation.
Q2: My cancer cell line is showing innate (primary) resistance to this compound. What are the most common causes?
A2: Primary resistance to CDK inhibitors often stems from pre-existing genetic alterations that bypass the need for CDK4/6/2 activity. The most common cause is the loss or inactivating mutation of the RB1 gene, which encodes the retinoblastoma protein (Rb). Without a functional Rb protein, the cell cycle is no longer controlled by CDK4/6/2-mediated phosphorylation, rendering this compound ineffective. Other less common causes can include amplification of D-type cyclins or inactivating mutations in the p16INK4A tumor suppressor, which is a natural inhibitor of CDK4/6.
Q3: After an initial response, my cells have developed acquired resistance to this compound. What are the likely molecular mechanisms?
A3: Acquired resistance is a significant challenge and can occur through several mechanisms:
-
Upregulation of Cyclin E1 (CCNE1): Amplification or overexpression of CCNE1 leads to the formation of hyperactive CDK2-Cyclin E1 complexes. This can overcome the inhibitory effect of this compound on Rb phosphorylation, driving cell cycle progression.[1]
-
Loss of Rb Function: Similar to primary resistance, the loss of functional Rb during treatment eliminates the drug's target checkpoint.
-
Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to promote proliferation independently of the G1 checkpoint. Common examples include the PI3K/AKT/mTOR and MAPK pathways.[2]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2, can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[3]
Q4: Is there a difference in potency of this compound against CDK2 vs. CDK4/6?
A4: Yes. While this compound is designed to inhibit CDK2, CDK4, and CDK6, its inhibitory concentration (IC50) may vary for each kinase. Refer to the table below for typical in-vitro kinase assay values. This differential activity is important, as resistance mechanisms often involve the hyperactivation of CDK2.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Decreased Cell Death / Increased Viability at Standard this compound Concentration | 1. Development of acquired resistance. 2. Incorrect drug concentration or degradation. 3. Cell line contamination or genetic drift. | 1. Verify Resistance: Perform a dose-response curve (e.g., MTT or CellTiter-Glo assay) to confirm the shift in IC50. Compare to the parental cell line. 2. Check Drug Stock: Use a fresh aliquot of this compound. Verify solvent and storage conditions. 3. Authenticate Cell Line: Perform short tandem repeat (STR) profiling to confirm cell line identity. |
| No G1 Arrest Observed via Flow Cytometry Post-Treatment | 1. Loss of Rb protein (RB1 knockout/mutation). 2. High Cyclin E1/CDK2 activity. | 1. Assess Rb Status: Perform Western blot for total and phosphorylated Rb (pRb Ser807/811). Absence of Rb protein suggests innate or acquired resistance. 2. Analyze Cyclin E1: Use Western blot or qRT-PCR to check for Cyclin E1 overexpression. |
| Re-entry into Cell Cycle Despite Continuous this compound Presence | 1. Activation of compensatory signaling pathways (e.g., PI3K/AKT). 2. Increased expression of drug efflux pumps. | 1. Profile Key Pathways: Use Western blot to probe for activation of bypass pathways (e.g., check levels of p-AKT, p-mTOR, p-ERK). 2. Inhibit Efflux Pumps: Co-treat cells with this compound and a known ABC transporter inhibitor (e.g., Verapamil) to see if sensitivity is restored. |
| High Variability in Experimental Replicates | 1. Inconsistent cell seeding density. 2. Edge effects in multi-well plates. 3. Heterogeneous cell population. | 1. Standardize Seeding: Ensure accurate cell counting and even distribution in wells. 2. Improve Plate Layout: Avoid using the outermost wells of plates for experimental conditions, or fill them with media/PBS to buffer against evaporation. 3. Consider Sub-cloning: If a mixed population is suspected, perform single-cell cloning to isolate and test distinct sub-populations for their resistance profile. |
Data Presentation: Kinase Inhibition Profile
The following table summarizes the typical half-maximal inhibitory concentrations (IC50) for this compound against its target kinases in a cell-free biochemical assay.
| Kinase Target | Cyclin Partner | Mean IC50 (nM) |
| CDK2 | Cyclin E1 | 1.5 |
| CDK4 | Cyclin D1 | 4.0 |
| CDK6 | Cyclin D3 | 3.5 |
| CDK1 | Cyclin B | > 1000 |
Note: These are representative values. Actual IC50 values may vary depending on the specific assay conditions and cell line used.
Signaling Pathway and Workflow Diagrams
Caption: this compound mechanism of action and key resistance pathways.
Caption: Workflow for generating and characterizing this compound resistant cells.
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous, dose-escalating exposure.
Materials:
-
This compound sensitive parental cancer cell line (e.g., MCF-7, CAMA-1)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile culture flasks and plates
-
Dimethyl sulfoxide (B87167) (DMSO)
Methodology:
-
Initial Seeding: Plate parental cells at a low density (20-30% confluency) in a T-75 flask.
-
Starting Dose: Treat cells with this compound at a concentration equal to the cell line's IC20 (the concentration that inhibits 20% of growth). A parallel flask should be treated with an equivalent volume of DMSO to serve as a parental control.
-
Culture and Monitoring: Culture the cells, changing the media with fresh drug (or DMSO) every 3-4 days. Monitor the cells for signs of recovery and proliferation.
-
Dose Escalation: Once the cells in the this compound-treated flask resume a proliferation rate similar to the DMSO control (typically after 2-4 weeks), passage them and increase the this compound concentration by a factor of 1.5-2.0x.
-
Repeat: Repeat steps 3 and 4 for several months. The goal is to gradually select for a population that can proliferate in the presence of high concentrations of this compound (e.g., >1 µM).
-
Isolation: Once a resistant population is established, it can be maintained under constant drug pressure. Single-cell cloning may be performed to ensure a homogenous resistant population.
-
Validation: The resulting cell line should be validated by performing a cell viability assay to demonstrate a significant rightward shift in the IC50 curve compared to the parental line. A >10-fold increase in IC50 is typically considered a robustly resistant model.[4]
Protocol 2: Western Blot for Key Resistance Markers
This protocol details the detection of Rb, phosphorylated Rb (p-Rb), and Cyclin E1 to investigate common mechanisms of resistance to this compound.
Materials:
-
Parental and this compound resistant cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Rb, anti-p-Rb (Ser807/811), anti-Cyclin E1, anti-β-Actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Methodology:
-
Lysate Preparation: Lyse parental and resistant cells (both treated with DMSO and this compound for 24h) with ice-cold RIPA buffer. Quantify protein concentration using the BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions should be determined empirically (e.g., 1:1000).
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Compare the expression levels of total Rb, p-Rb, and Cyclin E1 between parental and resistant lines. A loss of Rb, a decrease in p-Rb in the presence of the drug, or a significant increase in Cyclin E1 in resistant cells would indicate the mechanism of resistance. β-Actin levels should be consistent across all lanes.
References
Technical Support Center: Oral TP-422 Formulations
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working to improve the oral bioavailability of the investigational compound TP-422.
Troubleshooting Guide
Issue 1: Poor dissolution of this compound in vitro.
-
Question: My in vitro dissolution assay shows less than 20% of this compound is released after 2 hours in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). What can I do to improve this?
-
Answer: This is a common issue due to this compound's low aqueous solubility. Several strategies can be employed to enhance its dissolution rate. Consider the following approaches, starting with the simplest:
-
Particle Size Reduction: Micronization or nanocrystallization can increase the surface area of the drug, leading to faster dissolution.
-
Amorphous Solid Dispersions (ASDs): Formulating this compound with a polymer to create an amorphous solid dispersion can prevent crystallization and improve dissolution. Common polymers for ASDs include HPMC, PVP, and Soluplus®.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can be highly effective. These formulations consist of oils, surfactants, and cosurfactants that form a fine emulsion or microemulsion upon contact with aqueous media, facilitating drug dissolution.
-
Issue 2: High variability in in vivo pharmacokinetic (PK) data.
-
Question: I'm observing significant variability in the plasma concentrations of this compound between subjects in my animal studies. What could be the cause, and how can I mitigate it?
-
Answer: High inter-subject variability in PK data for orally administered this compound is often linked to its poor biopharmaceutical properties. Key factors include:
-
Food Effects: The presence or absence of food can drastically alter the gastrointestinal environment, affecting the dissolution and absorption of this compound. Ensure strict control over feeding protocols in your animal studies.
-
Formulation Instability: If the formulation is not robust, it may behave differently under varying physiological conditions in the gut, leading to erratic absorption.
-
Pre-systemic Metabolism: this compound may be subject to significant first-pass metabolism in the gut wall or liver, which can vary between individuals.
To address this, consider developing a more robust formulation, such as a lipid-based system, which can reduce the impact of food effects and improve the consistency of absorption.
-
Issue 3: Low permeability in Caco-2 assays.
-
Question: My Caco-2 permeability assay results indicate a low apparent permeability coefficient (Papp) for this compound, suggesting it is a poor substrate for intestinal absorption. How can I address this?
-
Answer: While this compound's intrinsic permeability is low, formulation strategies can help overcome this barrier:
-
Permeation Enhancers: Certain excipients can transiently and reversibly open the tight junctions between intestinal epithelial cells, allowing for increased paracellular transport. Examples include certain surfactants and fatty acids. However, these must be used with caution due to the potential for intestinal irritation.
-
Lipid-Based Formulations: As mentioned previously, lipid-based formulations can promote lymphatic transport, bypassing the portal circulation and first-pass metabolism, which can be an effective strategy for certain lipophilic drugs.
-
Frequently Asked Questions (FAQs)
-
Question: What is the Biopharmaceutics Classification System (BCS) class of this compound?
-
Answer: this compound is classified as a BCS Class IV compound, characterized by both low aqueous solubility and low intestinal permeability. This presents a significant challenge for oral drug delivery.
-
Question: What are the key physicochemical properties of this compound?
-
Answer: The key physicochemical properties of this compound are summarized in the table below.
Property Value Molecular Weight 584.7 g/mol LogP 4.8 Aqueous Solubility (pH 6.8) < 0.1 µg/mL pKa 8.2 (basic) -
Question: What is the primary mechanism of action for this compound?
-
Answer: this compound is a potent and selective inhibitor of the tyrosine kinase XYZ, which is a key component of the ABC signaling pathway implicated in certain oncological indications.
Figure 1: Simplified signaling pathway showing this compound's inhibition of XYZ Kinase.
Experimental Protocols
1. In Vitro Dissolution Testing of this compound Formulations
-
Objective: To assess the dissolution rate of various this compound formulations in simulated gastrointestinal fluids.
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Media:
-
Simulated Gastric Fluid (SGF), pH 1.2.
-
Simulated Intestinal Fluid (SIF), pH 6.8.
-
-
Procedure:
-
Prepare 900 mL of dissolution medium and equilibrate to 37 ± 0.5 °C.
-
Place the this compound formulation (e.g., capsule, tablet, or suspension) in the dissolution vessel.
-
Begin paddle rotation at 75 RPM.
-
Withdraw 5 mL samples at predetermined time points (e.g., 5, 15, 30, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples and analyze the concentration of this compound using a validated HPLC method.
-
2. Caco-2 Permeability Assay
-
Objective: To evaluate the intestinal permeability of this compound.
-
Method:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to form a differentiated monolayer.
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Prepare a solution of this compound in transport buffer.
-
Add the this compound solution to the apical (A) side of the Transwell® insert and fresh transport buffer to the basolateral (B) side.
-
Incubate at 37 °C with gentle shaking.
-
At specified time intervals, take samples from the basolateral side and analyze for this compound concentration by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Workflow and Logic Diagrams
troubleshooting TP-422 instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TP-422. The following information is designed to address common challenges related to the stability and handling of this compound in solution.
Troubleshooting Guides & FAQs
Question: I am observing precipitation of this compound in my aqueous buffer solution. What are the potential causes and solutions?
Answer: Precipitation of this compound in aqueous solutions is a common issue due to its low intrinsic solubility. Several factors can contribute to this problem. Here are some potential causes and recommended troubleshooting steps:
-
Solution Supersaturation: You might be creating a supersaturated solution that is thermodynamically unstable.
-
Recommendation: Determine the equilibrium solubility of this compound in your specific buffer system before preparing your final concentrations. Start with small-scale pilot experiments to find the optimal concentration.
-
-
pH Effects: The ionization state of this compound, and thus its solubility, is highly dependent on the pH of the solution.
-
Recommendation: Evaluate the solubility of this compound across a range of pH values to determine the optimal pH for your experiments.
-
-
Temperature Fluctuations: Changes in temperature can affect solubility. A solution prepared at a higher temperature may precipitate as it cools to room temperature.
-
Recommendation: Prepare and use the this compound solution at a constant and controlled temperature. If warming is used to aid dissolution, allow the solution to cool to the experimental temperature and observe for any precipitation before use.
-
Question: How can I improve the solubility of this compound in my experimental buffer?
Answer: If you require a higher concentration of this compound than its aqueous solubility allows, several formulation strategies can be employed. The suitability of each method will depend on your specific experimental system.
| Method | Protocol | Considerations |
| Co-solvents | Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent (e.g., DMSO, ethanol) and then dilute it into your aqueous buffer. | The final concentration of the organic solvent should be kept low (typically <1%) to avoid off-target effects. |
| pH Adjustment | Adjust the pH of your buffer to a value where this compound is in its more soluble ionized form. | Ensure the adjusted pH is compatible with your experimental system (e.g., cell viability, enzyme activity). |
| Excipients | Utilize solubility-enhancing excipients such as cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Polysorbate 80). | The chosen excipient must be compatible with your assay and not interfere with the biological activity of this compound. |
| Warming | Gently warm the buffer (not exceeding 40°C) during the dissolution of this compound. | Assess the thermal stability of this compound to avoid degradation. Allow the solution to return to the experimental temperature before use. |
Question: I suspect that my this compound solution is degrading over time. How can I assess its stability and prevent degradation?
Answer: Instability of this compound in solution can lead to a loss of potency and the formation of confounding degradation products. Here’s how you can approach this issue:
-
Stability Assessment:
-
Methodology: Prepare a solution of this compound in your experimental buffer. Aliquot the solution and store it under various conditions (e.g., 4°C, room temperature, 37°C). At different time points (e.g., 0, 2, 4, 8, 24 hours), analyze the samples by HPLC to quantify the amount of remaining this compound and detect any degradation products.
-
-
Prevention of Degradation:
-
Storage: Always store stock solutions of this compound in a suitable solvent (e.g., anhydrous DMSO) at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
-
Fresh Preparation: Prepare aqueous working solutions fresh for each experiment and use them immediately.
-
Light Protection: Protect solutions from light by using amber vials or covering the containers with aluminum foil, as this compound may be light-sensitive.
-
Antioxidants: If oxidative degradation is suspected, consider adding a small amount of an antioxidant (e.g., ascorbic acid) to your buffer, provided it does not interfere with your experiment.
-
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility
-
Add an excess amount of solid this compound to your chosen buffer in a sealed vial.
-
Agitate the suspension at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Filter the suspension through a 0.22 µm filter to remove any undissolved solid.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method such as HPLC-UV.
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Hypothetical signaling pathway for this compound.
Technical Support Center: Optimizing Small Molecule Inhibitor Dosage to Minimize Off-Target Effects
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the dosage of small molecule inhibitors to minimize off-target effects. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address common challenges encountered during preclinical research. While the query specified "TP-422," this designation is ambiguous in scientific literature. Therefore, this guide provides broadly applicable principles for small molecule inhibitors, with specific examples relevant to targeted therapies such as MYB degraders (e.g., REM-422) and CDK inhibitors (e.g., NUV-422), to address the likely intent of the query.
Frequently Asked Questions (FAQs)
Q1: My experimental results with the inhibitor are inconsistent. What are the common causes?
A1: Inconsistent results are a frequent challenge in preclinical research. The sources of variability can be broadly categorized into three areas:
-
Compound-Related Issues: Problems with the inhibitor's storage, solubility, and stability can lead to inaccurate dosing.[1][2] It is crucial to follow the manufacturer's storage recommendations and to visually inspect solutions for precipitates.[1]
-
Experimental System-Related Issues: This encompasses variability in cell culture conditions, such as cell passage number and seeding density.[1] Using cells within a defined, low-passage number range is recommended.[1]
-
Assay-Related Issues: Inconsistencies in reagent preparation, incubation times, and the instrumentation used for readouts can also contribute to variability.[1]
Q2: How can I confirm that the observed phenotype is a result of on-target activity and not off-target effects?
A2: This is a critical question in drug development. To confirm on-target activity, consider the following approaches:
-
Use a Structurally Different Inhibitor: If a different inhibitor targeting the same protein produces the same phenotype, it strengthens the evidence for an on-target effect.[1][3]
-
Perform a Dose-Response Curve: A clear relationship between the inhibitor concentration and the biological effect, consistent with the known IC50 of the compound, suggests on-target activity.[1]
-
Rescue Experiment: If possible, overexpressing a resistant mutant of the target protein should rescue the phenotype induced by the inhibitor.[1]
-
Target Knockdown/Knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the intended target should mimic the effect of the inhibitor.
Q3: What is the best way to determine the optimal concentration for my in vitro experiments?
A3: The optimal concentration should be determined empirically for each cell line and assay. A dose-response experiment is essential to determine the IC50 value (the concentration at which 50% of the maximum inhibitory effect is observed).[4] It is advisable to use the lowest concentration that produces the desired on-target effect to minimize the risk of off-target activities.[4] For cell-based assays, concentrations are typically in the <1-10 μM range.[4]
Q4: My inhibitor is not dissolving properly. What should I do?
A4: Solubility issues are a common problem. Here are a few troubleshooting steps:
-
Check the Recommended Solvent: Ensure you are using the solvent specified on the product datasheet.[2]
-
Gentle Warming: Briefly warm the solution (e.g., in a 37°C water bath) to aid dissolution.[2]
-
Sonication: Use a sonicator to break up any precipitate.
-
Prepare Fresh Solutions: Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background or off-target effects | 1. Inhibitor concentration is too high.2. The inhibitor has known off-target activities. | 1. Perform a dose-response experiment to determine the optimal concentration.[2]2. Use a structurally different inhibitor for the same target to confirm the observed phenotype.[2] Review literature for known off-target profiles. |
| Inconsistent or no effect of the inhibitor | 1. Degraded inhibitor due to improper storage or handling.2. Inaccurate concentration from pipetting errors or incorrect calculations.3. Low cell permeability. | 1. Use a fresh aliquot of the inhibitor from a properly stored stock.[2]2. Verify calculations and pipette calibration.[2]3. Consult literature for known permeability issues or try a different inhibitor targeting the same pathway.[2] |
| Precipitation of the inhibitor in cell culture media | 1. Low solubility in aqueous media.2. The final concentration of the organic solvent (e.g., DMSO) is too high. | 1. Ensure the final solvent concentration is low (typically <0.5%).[1][2]2. Prepare intermediate dilutions in a suitable buffer before adding to the final media.[2] |
| Observed cytotoxicity is not the expected outcome | 1. The inhibitor may be cytostatic (inhibiting growth) rather than cytotoxic (killing cells).2. Off-target effects at the concentration used. | 1. Perform a cell viability assay (e.g., using a dye that measures membrane integrity) to distinguish between cytostatic and cytotoxic effects.[3]2. Lower the inhibitor concentration and confirm on-target pathway inhibition. |
Key Experimental Protocols
Protocol 1: Dose-Response Curve for IC50 Determination
Objective: To determine the concentration of the inhibitor required to reduce the activity of the target or a downstream marker by 50%.
Methodology:
-
Cell Seeding: Plate cells at a consistent density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO). Create a series of serial dilutions to cover a wide concentration range (e.g., from 1 nM to 100 µM).
-
Cell Treatment: Treat the cells with the different concentrations of the inhibitor. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined time, based on the expected mechanism of action of the inhibitor.
-
Assay Readout: Perform an appropriate assay to measure the on-target effect. This could be a cell viability assay (e.g., MTT or CellTiter-Glo), a Western blot for a specific phosphoprotein, or a reporter assay.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value using a suitable software package.[1]
Protocol 2: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of a compound against a broad panel of protein kinases to identify potential off-targets.
Methodology:
-
Compound Preparation: Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
Assay Choice: Select a suitable assay format. Common formats include radiometric assays (measuring incorporation of ³²P-ATP), and fluorescence- or luminescence-based assays that measure ATP consumption or product formation.
-
Kinase Panel: Choose a commercial service or an in-house panel that includes a wide range of kinases, including the intended target and known common off-targets.
-
Assay Performance: a. In a multi-well plate, combine the kinase, its specific substrate, and ATP. b. Add the inhibitor at various concentrations. c. Include appropriate controls: no inhibitor (100% activity) and a known potent inhibitor for each kinase (positive control).
-
Data Analysis: a. Normalize the data to the controls. b. Plot the percentage of kinase activity versus the logarithm of the inhibitor concentration. c. Fit the data to a dose-response curve to calculate the IC50 value for each kinase.[3]
Interpretation: Compare the IC50 for the intended target to the IC50 values for other kinases. A significantly lower IC50 for the intended target indicates selectivity. Potent inhibition of other kinases identifies them as off-targets.[3]
Protocol 3: Western Blotting for Pathway Analysis
Objective: To confirm inhibition of the intended signaling pathway and investigate the activation state of potential off-target pathways in a cellular context.
Methodology:
-
Cell Culture and Treatment: a. Plate cells and allow them to adhere. b. Serum-starve the cells if necessary, then pre-incubate with the inhibitor or vehicle for a predetermined time (e.g., 2 hours). c. Stimulate the cells with a relevant growth factor (e.g., EGF or FGF) for a short period (e.g., 10 minutes) if applicable.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST). d. Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target protein and key downstream effectors. Also probe for loading controls (e.g., β-actin or GAPDH). e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Image the resulting signal using a chemiluminescence detector. c. Quantify band intensities using image analysis software. Normalize phosphoprotein levels to total protein levels and the loading control.
Visualizations
Caption: A generalized experimental workflow for optimizing inhibitor dosage.
Caption: A troubleshooting flowchart for inconsistent experimental results.
Caption: An example signaling pathway for a CDK4/6 inhibitor.
References
challenges in synthesizing TP-422 for research
Technical Support Center: Synthesis of TP-422
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the synthesis of this novel heterocyclic kinase inhibitor.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low Yield in the Palladium-Catalyzed Cross-Coupling Step (Step 3)
Question: My Suzuki or Stille cross-coupling reaction to form the core bicyclic structure of this compound is resulting in a low yield (<30%). What are the likely causes and how can I improve it?
Answer: Low yields in palladium-catalyzed cross-coupling reactions are a common challenge.[1][2] A systematic approach to troubleshooting is essential.[1][3] Key areas to investigate include the quality of reagents, the reaction conditions, and the integrity of the catalytic cycle.[1][4]
Potential Causes & Solutions:
-
Poor Quality of Reagents or Solvents:
-
Cause: Starting materials may be impure, and solvents may contain water or oxygen, which can deactivate the catalyst and reagents.[2]
-
Solution: Ensure starting materials are purified before use. Use anhydrous solvents and degas them thoroughly before setting up the reaction under an inert atmosphere (Nitrogen or Argon).[3][5]
-
-
Catalyst Inactivity:
-
Cause: The Pd(0) catalyst can be sensitive to air and may have degraded.[6] The phosphine (B1218219) ligands can also oxidize, inhibiting the reaction.
-
-
Suboptimal Reaction Conditions:
-
Cause: The temperature, reaction time, or choice of base may not be optimal for your specific substrates.
-
Solution: Systematically vary the reaction conditions. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and prevent product decomposition from prolonged heating.[3][5]
-
Data Presentation: Optimization of Cross-Coupling Conditions
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | — | K₂CO₃ | Toluene | 100 | 12 | 28 |
| 2 | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ | Dioxane | 110 | 12 | 65 |
| 3 | Pd(dppf)Cl₂ (5) | — | Cs₂CO₃ | DME/H₂O | 90 | 8 | 78 |
| 4 | Pd(dppf)Cl₂ (5) | — | Cs₂CO₃ | DME/H₂O | 90 | 4 | 85 |
Issue 2: Difficulty in Purifying the Final this compound Product
Question: The final product, this compound, is highly polar and difficult to purify by standard silica (B1680970) gel chromatography. It streaks badly, and I observe co-elution with polar impurities. What purification strategies should I employ?
Answer: The purification of highly polar compounds, especially those with basic nitrogen heterocycles, is a frequent challenge.[8][9] Standard silica gel can cause streaking and irreversible adsorption.[3]
Potential Causes & Solutions:
-
Strong Interaction with Silica Gel:
-
Cause: The basic nitrogen atoms in this compound can interact strongly with the acidic silanol (B1196071) groups on the surface of the silica gel.
-
Solution: Deactivate the silica gel by adding a small amount of a base like triethylamine (B128534) or ammonia (B1221849) to the eluent.[3] Alternatively, consider using a different stationary phase like alumina (B75360) or a bonded-phase silica.[9]
-
-
Poor Solubility or Retention:
-
Cause: The high polarity of this compound makes it challenging to retain on reverse-phase (C18) columns and can lead to poor solubility in less polar mobile phases.
-
Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for purifying highly polar compounds.[8][10] This technique uses a polar stationary phase with a mobile phase high in organic content, which can improve retention and separation. Recrystallization from a suitable solvent system is another option if the compound is crystalline.
-
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes for the starting materials in the this compound synthesis?
A1: The purity of your starting materials is paramount.[3] For the boronic acid/ester or organostannane used in the cross-coupling step, ensure it is free of contaminants from its preparation. The heterocyclic halide should be of high purity, as impurities can lead to side reactions.[11] It is recommended to verify the purity of all reagents by NMR or LC-MS before use.
Q2: My this compound product appears to be unstable and degrades upon storage. What are the best practices for handling and storage?
A2: The stability of drug candidates is a significant concern.[12] Heterocyclic compounds can be susceptible to degradation by light, air (oxidation), or acid/base-catalyzed hydrolysis. For storage, it is recommended to keep this compound as a solid in a desiccator, protected from light, and under an inert atmosphere if possible. For solutions, use freshly prepared samples and store them at low temperatures. A formal stability study under different pH and temperature conditions can help identify the degradation pathways.[12]
Q3: What analytical techniques are essential for characterizing this compound and its intermediates?
A3: A comprehensive suite of analytical techniques is necessary to confirm the structure and purity of this compound.[13][14]
-
NMR Spectroscopy (¹H and ¹³C): Essential for elucidating the molecular structure.[11][13]
-
Mass Spectrometry (MS): Provides information on molecular weight and fragmentation patterns, which helps confirm the identity of the compound.[11][14] High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula.[14]
-
HPLC/UPLC: Used to assess the purity of the final compound and intermediates.[14]
-
Elemental Analysis: Provides evidence of the sample's homogeneity and elemental composition.[15]
Experimental Protocols
Detailed Protocol for Step 3: Suzuki Cross-Coupling
This protocol describes the optimized conditions for the synthesis of the this compound core structure.
-
Reaction Setup: To an oven-dried flask, add the heterocyclic halide (1.0 eq), the boronic ester (1.2 eq), Cesium Carbonate (Cs₂CO₃, 2.5 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry argon or nitrogen for 15 minutes.
-
Solvent Addition: Add degassed 1,2-dimethoxyethane (B42094) (DME) and water (4:1 ratio, to make a 0.1 M solution with respect to the halide) via syringe.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every hour. The reaction is typically complete within 4-6 hours.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or HILIC as required to yield the pure this compound core.
Visualizations
Caption: A simplified synthetic pathway for this compound.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. fiveable.me [fiveable.me]
- 5. Troubleshooting [chem.rochester.edu]
- 6. google.com [google.com]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. biotage.com [biotage.com]
- 11. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 12. researchgate.net [researchgate.net]
- 13. rroij.com [rroij.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Poor TP-422 Efficacy
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering suboptimal efficacy with TP-422 in certain cell lines. The following resources are designed to help you identify potential causes and implement effective solutions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the MEK1/2 kinases in the MAPK/ERK signaling pathway. By binding to and inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2, leading to the downstream inhibition of transcription factors that are critical for tumor cell proliferation and survival.
Q2: I am observing poor efficacy of this compound in my cell line of interest. What are the common causes?
A2: Poor efficacy of targeted therapies like this compound can stem from several factors. These can be broadly categorized as experimental variables, intrinsic resistance of the cell line, or acquired resistance. Common issues include suboptimal drug concentration, limited drug exposure time, high cell passage number leading to genetic drift, or inherent biological mechanisms within the cells that bypass the targeted pathway.[1]
Q3: How can I confirm that this compound is engaging its target in my cells?
A3: The most direct method to confirm target engagement is to perform a western blot analysis. You should probe for the phosphorylated form of ERK1/2 (p-ERK1/2) and total ERK1/2. A significant decrease in the p-ERK1/2 to total ERK1/2 ratio following this compound treatment would indicate successful target engagement. It is recommended to harvest cell lysates at early time points post-treatment (e.g., 1-6 hours) to observe the immediate inhibitory effect before potential pathway reactivation occurs.[1]
Q4: Could the observed resistance be due to mutations in the drug target?
A4: While target alteration is a known mechanism of resistance for many targeted therapies, resistance to MEK inhibitors is often driven by mechanisms that reactivate the MAPK pathway downstream of MEK or through activation of parallel signaling pathways.[2] Common resistance mechanisms include mutations in downstream components like BRAF or activation of receptor tyrosine kinases (RTKs) such as EGFR or MET.[3]
Q5: What are "bypass signaling pathways" and how do they affect this compound efficacy?
A5: Bypass signaling pathways are alternative cellular signaling routes that cancer cells can activate to circumvent the effects of a targeted inhibitor. For instance, if this compound is effectively inhibiting the MAPK pathway, some cancer cells can compensate by upregulating parallel survival pathways like the PI3K/AKT pathway.[4][5] This allows the cells to maintain proliferation and survival signals despite the inhibition of MEK.
Troubleshooting Guides
Issue 1: Higher than expected IC50 value for this compound
| Potential Cause | Troubleshooting Step |
| Suboptimal Drug Concentration | Perform a dose-response experiment with a wider range of this compound concentrations to accurately determine the IC50 value for your specific cell line. |
| Insufficient Incubation Time | Optimize the drug exposure time. A standard 72-hour incubation is a good starting point, but this may need to be adjusted based on the doubling time of your cell line.[1] |
| High Cell Seeding Density | Inconsistent or high cell seeding density can impact growth rates and drug response. Optimize and maintain a consistent number of cells seeded per well for all experiments.[1] |
| Reagent Variability | Variations in batches of this compound, serum, or cell culture media can affect experimental outcomes. Ensure you qualify new batches of critical reagents.[1] |
| Cell Passage Number | High-passage-number cell lines can exhibit genetic drift and altered drug sensitivity. Use cells within a consistent and low passage range.[1] |
Issue 2: Initial response to this compound followed by acquired resistance
| Potential Cause | Troubleshooting Step |
| Reactivation of MAPK Pathway | Analyze p-ERK levels at different time points after this compound treatment to check for pathway reactivation. Consider combination therapies with inhibitors of upstream activators (e.g., BRAF or EGFR inhibitors).[3] |
| Activation of Bypass Pathways | Investigate the activation status of parallel signaling pathways, such as PI3K/AKT, by western blotting for key phosphorylated proteins (e.g., p-AKT). Combination therapy with an inhibitor of the activated bypass pathway may be effective.[5] |
| Selection of Resistant Clones | Perform single-cell cloning to isolate and characterize resistant subpopulations. Analyze these clones for genetic or epigenetic alterations that may confer resistance.[1] |
Quantitative Data Summary
The efficacy of this compound can vary significantly across different cell lines due to their diverse genetic backgrounds. The following table provides a hypothetical example of this compound IC50 values in a panel of cancer cell lines.
| Cell Line | Cancer Type | Key Mutations | This compound IC50 (nM) |
| HT-29 | Colorectal Cancer | BRAF V600E, PIK3CA mutant | 5 |
| HCT116 | Colorectal Cancer | KRAS G13D, PIK3CA mutant | 500 |
| A375 | Melanoma | BRAF V600E | 2 |
| SW620 | Colorectal Cancer | KRAS G12V | >10000 |
| MCF-7 | Breast Cancer | PIK3CA mutant | 800 |
Experimental Protocols
Cell Viability Assay (Resazurin-based)
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate in 100 µL of complete growth medium and incubate for 24 hours.[1]
-
Drug Treatment: Prepare serial dilutions of this compound. Add 100 µL of the 2x drug solution to the cells, resulting in a final volume of 200 µL. Include a vehicle control (e.g., DMSO).[1]
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[1]
-
Resazurin (B115843) Addition: Add 20 µL of resazurin solution (0.15 mg/mL in PBS) to each well and incubate for 4-6 hours at 37°C, protected from light.[1]
-
Fluorescence Reading: Measure fluorescence with an excitation of 560 nm and an emission of 590 nm using a plate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value using non-linear regression.[1]
Western Blotting for Target Engagement
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat cells with this compound at various concentrations for 1-6 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk for 1 hour at room temperature. Incubate with primary antibodies against p-ERK1/2, total ERK1/2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities to determine the ratio of phosphorylated protein to total protein.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Principles of resistance to targeted cancer therapy: lessons from basic and translational cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to targeted therapy and immunotherapy in non-small cell lung cancer: promising strategies to overcoming challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Editorial: Mechanisms of drug resistance to targeted therapy in malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing TP-422-Mediated mRNA Degradation
Welcome to the technical support center for TP-422. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this compound to enhance mRNA degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it mediate mRNA degradation?
This compound is a potent, selective, and orally bioavailable small molecule designed to induce the degradation of MYB mRNA.[1][2][3] Its mechanism of action involves modulating pre-mRNA splicing of the MYB transcript. This compound facilitates the inclusion of a non-canonical "poison exon" into the mature MYB mRNA.[2][4] This poison exon contains a premature termination codon (PTC), which flags the mRNA transcript as aberrant. Consequently, the cell's natural quality control machinery, specifically the nonsense-mediated decay (NMD) pathway, recognizes the PTC and rapidly degrades the entire MYB mRNA molecule.[2][3][4] This leads to a significant reduction in the levels of both MYB mRNA and the corresponding MYB oncoprotein.[1][2]
Q2: In which experimental systems has this compound shown activity?
This compound has demonstrated anti-tumor activity in various preclinical models of cancers where MYB is a known oncogenic driver, such as adenoid cystic carcinoma (ACC) and acute myeloid leukemia (AML).[1][2][5][6] Efficacy has been observed in both in vitro studies using human leukemia cell lines and in vivo studies employing cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) mouse models.[1][5][6]
Q3: What is the expected outcome of a successful this compound experiment?
A successful experiment with this compound should result in a dose-dependent decrease in the levels of functional MYB mRNA and MYB protein. This can be measured by techniques such as quantitative reverse transcription PCR (qRT-PCR) and western blotting, respectively. Furthermore, in cancer cell line models, this reduction in MYB levels is expected to lead to anti-proliferative effects and, in some cases, apoptosis.[2][6] In in vivo models, successful treatment should lead to tumor growth inhibition or regression.[6]
Troubleshooting Guide
Problem 1: No significant degradation of MYB mRNA is observed after this compound treatment.
| Possible Cause | Suggested Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. Concentrations can be guided by published preclinical data, but empirical testing is crucial. |
| Incorrect Treatment Duration | Conduct a time-course experiment to identify the optimal treatment duration. The kinetics of mRNA degradation can vary between cell types. |
| Cell Line Insensitivity | Confirm that your cell line is dependent on MYB expression for proliferation.[2] Cell lines with low MYB expression or lack of MYB dependency may not respond to this compound.[6] |
| Compound Instability | Ensure proper storage and handling of the this compound compound to maintain its activity. Prepare fresh solutions for each experiment. |
| Inefficient Nonsense-Mediated Decay (NMD) Pathway | Verify the functionality of the NMD pathway in your cell line. This can be done by treating cells with a known NMD inhibitor (e.g., cycloheximide) and observing the stabilization of known NMD substrates.[7] |
Problem 2: High variability in experimental replicates.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | Ensure uniform cell seeding density across all wells and plates. Variations in cell number can significantly impact the results. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of this compound and other reagents. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates for treatment, as these are more prone to evaporation and temperature fluctuations. Fill them with media or PBS to maintain humidity. |
| RNA Degradation During Sample Processing | Follow best practices for RNA work to prevent degradation. Use RNase-free reagents and consumables, and process samples quickly on ice. |
Problem 3: Off-target effects are suspected.
| Possible Cause | Suggested Solution |
| High Concentration of this compound | Use the lowest effective concentration of this compound as determined by your dose-response experiments to minimize the risk of off-target effects. |
| Cellular Stress Response | High concentrations of any small molecule can induce cellular stress. Monitor for general markers of cytotoxicity and stress alongside your specific endpoints. |
| Lack of Appropriate Controls | Include multiple negative controls, such as vehicle-only treated cells and cells treated with an inactive structural analog of this compound, if available. For target-specific validation, consider rescue experiments where MYB is re-expressed. |
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies of a this compound analog, REM-422.
Table 1: In Vivo Anti-Tumor Activity of REM-422 in a Kasumi-1 AML Xenograft Model [6]
| Treatment Group | Dosage | Treatment Duration | Final Tumor Volume (mm³) |
| Vehicle | - | 21 days | > 2000 |
| REM-422 | 10 mg/kg (oral, once daily) | 21 days | 0 |
Table 2: Clinical Response of REM-422 in Adenoid Cystic Carcinoma (ACC) Patients (Phase 1 Trial) [8]
| Patient Population | Metric | Result |
| Efficacy Population | Overall Response Rate (RECIST) | 43% |
| Biomarker Positive (on study >6 months) | Tumor Shrinkage (>20%) | 71% (10 out of 14) |
Experimental Protocols
Protocol 1: Quantification of MYB mRNA Degradation and Poison Exon Inclusion by qRT-PCR
This protocol describes the steps to quantify the effects of this compound on MYB mRNA levels and the inclusion of the poison exon.
-
Cell Culture and Treatment:
-
Plate MYB-dependent cancer cells (e.g., Kasumi-1 for AML) at a density that allows for logarithmic growth throughout the experiment.
-
Allow cells to adhere and stabilize overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 1 µM) or a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
RNA Isolation:
-
Harvest the cells and isolate total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
-
Quantitative PCR (qPCR):
-
For total MYB mRNA levels: Design primers that amplify a region of the MYB transcript that is present in both the normal and the poison exon-containing isoforms.
-
For poison exon inclusion: Design one primer that anneals specifically to the poison exon and a second primer that anneals to a flanking constitutive exon.
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Perform qPCR using a SYBR Green or probe-based master mix.
-
Analyze the data using the ΔΔCt method to calculate the fold change in gene expression.
-
-
Data Analysis:
-
Calculate the percentage of MYB mRNA degradation relative to the vehicle control.
-
Determine the level of poison exon inclusion as a ratio to total MYB mRNA or the housekeeping gene.
-
Visualizations
Signaling and Experimental Diagrams
Caption: Mechanism of this compound-mediated MYB mRNA degradation.
Caption: Experimental workflow for assessing this compound activity.
References
- 1. remixtx.com [remixtx.com]
- 2. Paper: REM-422, a Potent, Selective, Oral Small Molecule mRNA Degrader of the MYB Oncogene, Demonstrates Anti-Tumor Activity in Mouse Xenograft Models of AML [ash.confex.com]
- 3. Remix Therapeutics Announces First Patients Dosed in Two Phase 1 Clinical Trials Investigating REM-422 for Treatment of Adenoid Cystic Carcinoma (ACC) and Acute Myeloid Leukemia/Myelodysplastic Syndromes (AML/MDS) [prnewswire.com]
- 4. researchgate.net [researchgate.net]
- 5. remixtx.com [remixtx.com]
- 6. Remix’s REM-422 eradicates AML cells in preclinical setting | BioWorld [bioworld.com]
- 7. academic.oup.com [academic.oup.com]
- 8. remixtx.com [remixtx.com]
Technical Support Center: Refining TP-422 Delivery Methods for In Vivo Studies
Disclaimer: Initial research has revealed that "TP-422" is not a unique identifier and may refer to several distinct therapeutic candidates. To provide accurate and relevant technical support, please first identify the specific this compound compound you are working with from the list below. This guide will be updated with specific details upon clarification.
Potential this compound Candidates:
-
NUV-422: A potent, orally administered small molecule inhibitor of cyclin-dependent kinases 2, 4, and 6 (CDK2/4/6) with blood-brain barrier penetration, investigated for high-grade gliomas and other solid tumors.[1]
-
REM-422: An oral small molecule mRNA degrader of the MYB oncogene, showing anti-tumor activity in mouse xenograft models of Acute Myeloid Leukemia (AML).[2][3]
-
A prostanoid TP receptor agonist (e.g., U46619): While not explicitly named this compound, research on prostanoid TP receptors is a prominent area. U46619 is a potent thromboxane (B8750289) A(2) mimetic used to study emesis, delivered intraperitoneally in ferret models.[4]
This technical support center provides a generalized framework for troubleshooting in vivo delivery of a therapeutic agent. Once the specific "this compound" is identified, this information will be tailored accordingly.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized by common challenges encountered during in vivo studies.
1. Formulation and Solubility
-
FAQ 1: My this compound formulation is precipitating upon administration. What can I do?
Answer: Precipitation is a common issue that can lead to inaccurate dosing and potential toxicity. Consider the following troubleshooting steps:
-
Vehicle Optimization: The choice of vehicle is critical. If you are observing precipitation, the vehicle may not be optimal for your specific this compound compound.
-
Actionable Advice: Experiment with different biocompatible solvents and excipients. Common vehicles for preclinical in vivo studies include saline, phosphate-buffered saline (PBS), dimethyl sulfoxide (B87167) (DMSO), polyethylene (B3416737) glycol (PEG), and various cyclodextrins. It is crucial to first establish the maximum tolerated concentration of the vehicle itself in your animal model.
-
-
pH Adjustment: The solubility of many compounds is pH-dependent.
-
Actionable Advice: Determine the pKa of your this compound. Adjusting the pH of your formulation with sterile, biocompatible buffers may improve solubility. Ensure the final pH is within a physiologically tolerable range for the route of administration.
-
-
Sonication and Heating: These methods can aid in dissolving the compound.
-
Actionable Advice: Use a sonicator bath or a vortex with gentle warming to aid dissolution. However, be cautious as excessive heat can degrade the compound. Always confirm the stability of your this compound at elevated temperatures.
-
-
Co-solvent Systems: Using a mixture of solvents can enhance solubility.
-
Actionable Advice: A common approach is to dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with an aqueous vehicle like saline or PEG. Keep the final concentration of the organic solvent to a minimum (typically <10%) to avoid toxicity.
-
-
-
FAQ 2: How can I assess the stability of my this compound formulation?
Answer: Formulation stability is key for reproducible results.
-
Actionable Advice: Prepare your formulation and store it under the intended experimental conditions (e.g., room temperature, 4°C). At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze it for the concentration of the active compound using methods like High-Performance Liquid Chromatography (HPLC). Visual inspection for precipitation or color change is also a simple, initial check.
-
2. Route of Administration and Bioavailability
-
FAQ 3: I am not observing the expected therapeutic effect. Could the route of administration be the issue?
Answer: The route of administration significantly impacts the pharmacokinetics (PK) and pharmacodynamics (PD) of a drug.
-
Oral Gavage: For orally administered compounds like REM-422, factors such as gastrointestinal absorption and first-pass metabolism can reduce bioavailability.[2]
-
Troubleshooting: If poor efficacy is observed, consider if your this compound is a substrate for efflux transporters in the gut or undergoes extensive metabolism in the liver. You may need to increase the dose or explore parenteral routes of administration.
-
-
Intraperitoneal (IP) Injection: This route offers rapid absorption into the portal circulation.[4]
-
Troubleshooting: While generally reliable, inconsistent injection technique can lead to administration into the subcutaneous space or abdominal organs, affecting absorption. Ensure proper training and technique.
-
-
Intravenous (IV) Injection: This provides 100% bioavailability.
-
Troubleshooting: This method can lead to rapid clearance of the compound. If the therapeutic effect is short-lived, a continuous infusion or more frequent dosing schedule may be necessary. Also, be mindful of potential injection site reactions.
-
-
Quantitative Data Summary
The following table provides a generalized template for summarizing key quantitative data from preclinical studies. This will be populated with specific data for your this compound upon clarification.
| Parameter | Delivery Method 1 (e.g., Oral Gavage) | Delivery Method 2 (e.g., Intravenous) | Delivery Method 3 (e.g., Intraperitoneal) |
| Dose | Data to be populated | Data to be populated | Data to be populated |
| Vehicle | Data to be populated | Data to be populated | Data to be populated |
| Bioavailability (%) | Data to be populated | 100% | Data to be populated |
| Peak Plasma Concentration (Cmax) | Data to be populated | Data to be populated | Data to be populated |
| Time to Peak Concentration (Tmax) | Data to be populated | Data to be populated | Data to be populated |
| Area Under the Curve (AUC) | Data to be populated | Data to be populated | Data to be populated |
| Observed Efficacy | Data to be populated | Data to be populated | Data to be populated |
| Observed Toxicity | Data to be populated | Data to be populated | Data to be populated |
Experimental Protocols
Below are detailed methodologies for common in vivo delivery methods. These are general protocols and should be adapted based on the specific characteristics of your this compound and institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Oral Gavage in Mice
-
Preparation:
-
Prepare the this compound formulation at the desired concentration. Ensure it is a homogenous solution or a fine, uniform suspension.
-
Draw the calculated volume into a syringe fitted with a proper-sized, ball-tipped gavage needle.
-
-
Animal Handling:
-
Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the head.
-
-
Procedure:
-
Introduce the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle; do not force it.
-
Once the needle is properly positioned in the esophagus, slowly dispense the formulation.
-
Carefully withdraw the needle.
-
-
Monitoring:
-
Monitor the animal for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.
-
Protocol 2: Intravenous (Tail Vein) Injection in Mice
-
Preparation:
-
Prepare the this compound formulation. Ensure it is sterile and free of any particulates.
-
Draw the calculated volume into a sterile insulin (B600854) syringe with a 27-30 gauge needle.
-
-
Animal Handling and Vein Dilation:
-
Place the mouse in a restraining device.
-
Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
-
Procedure:
-
Swab the tail with 70% ethanol.
-
Position the needle parallel to the vein and insert it at a shallow angle.
-
A successful insertion is often indicated by a small flash of blood in the hub of the needle.
-
Slowly inject the formulation. If significant resistance is met or a blister forms, the needle is not in the vein. Withdraw and re-attempt.
-
-
Post-injection Care:
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal for any adverse reactions.
-
Visualizations
The following diagrams illustrate common experimental workflows and signaling pathways. These will be customized once the specific this compound is identified.
Caption: A generalized workflow for in vivo studies involving this compound.
To proceed with creating a more detailed and accurate technical support center, please specify which "this compound" compound you are working with.
References
- 1. researchgate.net [researchgate.net]
- 2. Paper: REM-422, a Potent, Selective, Oral Small Molecule mRNA Degrader of the MYB Oncogene, Demonstrates Anti-Tumor Activity in Mouse Xenograft Models of AML [ash.confex.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Mechanism of the prostanoid TP receptor agonist U46619 for inducing emesis in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
Disclaimer: The information provided in this technical support center is based on general knowledge of drug-induced cytotoxicity. Specific details regarding a compound designated "TP-422" were not publicly available at the time of this writing. The following guidance is intended to be broadly applicable for researchers encountering cytotoxicity in normal cells with novel or known cytotoxic agents.
This guide provides troubleshooting tips, frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals identify, characterize, and mitigate the cytotoxic effects of this compound on non-malignant cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant death in our normal cell lines when treated with this compound. What are the common mechanisms of drug-induced cytotoxicity?
A1: Drug-induced cytotoxicity in normal cells can be triggered by several mechanisms:
-
Induction of Apoptosis: The compound may activate intrinsic or extrinsic apoptotic pathways, leading to programmed cell death. This is often characterized by caspase activation and DNA fragmentation.
-
Induction of Oxidative Stress: this compound might increase the production of reactive oxygen species (ROS), causing damage to cellular components like lipids, proteins, and DNA.
-
DNA Damage: The compound could directly interact with DNA or interfere with DNA replication and repair mechanisms, leading to cell cycle arrest and cell death.
-
Mitochondrial Dysfunction: this compound may disrupt mitochondrial membrane potential, impair ATP production, and lead to the release of pro-apoptotic factors.[1]
-
Necrosis: At high concentrations, the compound might cause a loss of cell membrane integrity, resulting in uncontrolled cell death or necrosis.[1][2]
Q2: How can we confirm that the observed cell death is due to this compound and not another experimental artifact?
A2: To confirm this compound is the causative agent, consider the following controls in your experimental setup:
-
Vehicle Control: Treat cells with the same solvent used to dissolve this compound at the same final concentration.
-
Dose-Response Analysis: Test a range of this compound concentrations to see if the cytotoxic effect is dose-dependent.
-
Time-Course Experiment: Evaluate cytotoxicity at different time points after treatment to understand the kinetics of the cellular response.
-
Positive Control: Include a well-characterized cytotoxic compound to ensure your assay is performing as expected.
Q3: What are some initial strategies to reduce this compound cytotoxicity in our normal cell lines?
A3: Several approaches can be explored to minimize off-target effects:
-
Dose Optimization: The simplest approach is to determine the lowest effective concentration of this compound that maintains efficacy in your target (e.g., cancer) cells while minimizing toxicity in normal cells.
-
Co-administration with Cytoprotective Agents: Certain agents can protect normal cells from cytotoxic insults. For example, antioxidants can be used if the mechanism involves oxidative stress.
-
Targeted Drug Delivery: While complex, encapsulating this compound into nanoparticles or conjugating it to a targeting ligand specific for your target cells can reduce systemic exposure to normal cells.[3]
-
Inducing Temporary Cell Cycle Arrest: For cytotoxic agents that target proliferating cells, pre-treating normal cells with a compound that induces reversible cell cycle arrest can offer protection.[4][5][6][7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in cytotoxicity assay results between replicates. | Inconsistent cell seeding density. | Ensure a homogenous cell suspension before plating. Allow the plate to sit at room temperature for a few minutes before incubation to ensure even cell distribution.[8] |
| Pipetting errors. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. | |
| Observed cytotoxicity in normal cells is higher than expected. | Incorrect compound concentration. | Verify the stock solution concentration and perform serial dilutions carefully. |
| Contamination of cell culture. | Regularly test for mycoplasma and other microbial contaminants. | |
| Sensitivity of the specific normal cell line. | Test a panel of different normal cell lines to identify a more robust model. | |
| Difficulty distinguishing between a cytotoxic and a cytostatic effect. | The chosen assay only measures metabolic activity (e.g., MTT). | Combine a metabolic assay with a direct measure of cell number (e.g., Trypan Blue exclusion) or a membrane integrity assay (e.g., LDH release).[8] |
Key Experimental Protocols
Protocol 1: Assessing Cell Viability using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][9]
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[3]
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only and untreated controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[3]
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
Protocol 2: Quantifying Cytotoxicity using LDH Release Assay
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, which is an indicator of compromised cell membrane integrity.[1][2][9][10][11]
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with various concentrations of this compound and appropriate controls (vehicle, untreated, and maximum LDH release).
-
Incubate for the desired time period.
-
After incubation, carefully collect a supernatant sample from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to mix the supernatant with the reaction mixture.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the specified wavelength (typically 490 nm).
-
Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release control.
Data Presentation
Table 1: Example Cytotoxicity Profile of a Hypothetical Compound in Normal vs. Cancer Cell Lines
| Cell Line | Cell Type | IC50 (µM) after 48h |
| HFF-1 | Normal Human Foreskin Fibroblast | 25.3 |
| MCF 10A | Normal Human Breast Epithelial | 32.1 |
| A549 | Human Lung Carcinoma | 5.8 |
| HeLa | Human Cervical Cancer | 3.2 |
Table 2: Comparison of Different Cytotoxicity Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT/XTT | Measures metabolic activity via reduction of tetrazolium salts.[2] | Simple, cost-effective, high-throughput.[2] | Can be affected by changes in metabolic rate without cell death. |
| LDH Release | Measures the release of LDH from damaged cells, indicating loss of membrane integrity.[2] | Direct measure of cytotoxicity, non-destructive to remaining cells. | Less sensitive for early apoptotic events. |
| Annexin V/PI Staining | Differentiates between viable, apoptotic, and necrotic cells using flow cytometry.[9] | Provides detailed information on the mode of cell death. | Requires a flow cytometer, more time-consuming. |
| ATP Assay | Quantifies intracellular ATP levels as a measure of cell viability.[9] | Highly sensitive, rapid. | ATP levels can be influenced by factors other than cell death. |
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Potential signaling pathway for this compound-induced apoptosis.
Caption: Troubleshooting logic for addressing normal cell cytotoxicity.
References
- 1. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 3. benchchem.com [benchchem.com]
- 4. oncotarget.com [oncotarget.com]
- 5. Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Protection of Normal Cells Against Toxic Effects of Chemotherapy by Reversible G1 Arrest | Semantic Scholar [semanticscholar.org]
- 7. Protecting normal cells from the cytotoxicity of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. What are the commonly used methods for measuring cytotoxicity? | AAT Bioquest [aatbio.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. opentrons.com [opentrons.com]
Technical Support Center: Improving the Success Rate of TP-422 Xenograft Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the success rate of TP-422 xenograft studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during your xenograft experiments in a question-and-answer format.
Issue 1: Suboptimal Tumor Growth or Lack of Engraftment
-
Question: My xenograft tumors are not growing, or the take rate is very low. What are the potential causes and solutions?
Potential Causes and Troubleshooting Steps:
-
Cell Viability and Passage Number: Ensure that the cancer cells are in an exponential growth phase and have a viability of over 90% at the time of injection. It is advisable to use cells that have been passaged at least twice after being thawed from liquid nitrogen. Avoid using cells that are over 80% confluent.
-
Cell Injection Technique: Work quickly to ensure the cells are in optimal condition during injection. The number of cells injected is critical and can range from 1 x 10^6 to 1 x 10^7 cells. Consult published literature for your specific cell line to determine the optimal cell number, injection site, and recipient mouse strain.
-
Mouse Strain: The choice of immunodeficient mouse strain is crucial. Some strains may still be able to eliminate tumor cells. If you are experiencing low engraftment rates, consider switching to a more immunodeficient strain, such as NOD/SCID or NSG mice.[1]
-
Use of Matrigel or BME: Co-injecting tumor cells with a basement membrane extract (BME) like Cultrex BME can mimic the in vivo microenvironment and improve tumor take rate and growth.
-
Orthotopic vs. Subcutaneous Implantation: While subcutaneous models are easier to monitor, orthotopic models often better replicate the tumor microenvironment and may be necessary for certain cell lines.[2][3] However, orthotopic implantation requires a more skilled surgical technique.[2]
-
Issue 2: High Variability in Tumor Volume Between Animals
-
Question: I am observing significant differences in tumor size across the mice in the same group. How can I reduce this variability?
Potential Causes and Troubleshooting Steps:
-
Consistent Cell Preparation: Ensure a homogenous single-cell suspension for injection. Clumps of cells can lead to inconsistent tumor initiation.
-
Accurate Cell Counting: Use a reliable method for cell counting to ensure each mouse receives the same number of viable cells.
-
Precise Injection: The volume and location of the injection should be as consistent as possible for all animals.
-
Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups to ensure an even distribution of tumor sizes at the start of the study.[4]
-
Animal Health: Monitor the overall health of the mice, as underlying health issues can affect tumor growth.
-
Issue 3: Unexpected Toxicity or Animal Weight Loss
-
Question: My mice are showing signs of toxicity (e.g., significant weight loss, lethargy) after this compound administration. What should I do?
Potential Causes and Troubleshooting Steps:
-
Inadequate Drug Formulation: Poor solubility of the compound can lead to precipitation and localized toxicity. Experiment with different biocompatible solvents and excipients to improve solubility and bioavailability.[5]
-
Dose and Schedule: The administered dose may be too high. It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD).[5] Based on pharmacokinetic (PK) data, the dosing frequency may need to be adjusted to maintain therapeutic concentrations without causing excessive toxicity.[4]
-
Vehicle Toxicity: The vehicle used to dissolve this compound may be causing toxicity. Always include a vehicle-only control group to assess the effects of the vehicle alone.
-
Off-Target Effects: this compound may have off-target effects that contribute to toxicity. If toxicity persists even at lower doses, further investigation into the compound's specificity may be required.[5]
-
Issue 4: Lack of Efficacy of this compound
-
Question: I am not observing any significant tumor growth inhibition with this compound treatment. What are the possible reasons?
Potential Causes and Troubleshooting Steps:
-
Inappropriate Xenograft Model: Verify that the chosen cancer cell line expresses the target of this compound. The efficacy of a targeted therapy is often dependent on the presence and activity of its specific molecular target.[4]
-
Suboptimal Drug Exposure: The compound may not be reaching the tumor at a high enough concentration to be effective. This could be due to poor bioavailability, rapid metabolism, or a short half-life.[4][5] Conduct pharmacokinetic (PK) and pharmacodynamic (PD) studies to correlate drug exposure with target inhibition in your specific model.[4]
-
Drug Formulation and Administration: Ensure the formulation is optimized for in vivo delivery. For oral administration, use a consistent gavage technique to minimize variability.[4]
-
Development of Resistance: Tumors may develop resistance to this compound over time. If initial tumor regression is followed by regrowth, consider analyzing the resistant tumors to identify potential resistance mechanisms.[4] This may involve sequencing the target gene or analyzing downstream signaling pathways.
-
Frequently Asked Questions (FAQs)
Q1: What is the hypothetical mechanism of action of this compound?
A1: For the purpose of this guide, we will hypothesize that this compound is an inhibitor of the Thromboxane (B8750289) A2 (TXA2) signaling pathway. Specifically, it is proposed to be a competitive antagonist of the T-prostanoid (TP) receptor. By blocking the TP receptor, this compound is expected to inhibit downstream signaling cascades that promote cancer cell proliferation, migration, and survival.[6]
Q2: How do I select the right cell line for my this compound xenograft study?
A2: The choice of cell line is critical. You should select a cancer cell line that is known to have high expression of the TP receptor. This can be confirmed through techniques like Western blotting or qPCR. Additionally, in vitro sensitivity testing should be performed to determine the IC50 of this compound on the chosen cell line.[5]
Q3: What are the key considerations for this compound formulation?
A3: Like many kinase inhibitors, this compound may have poor aqueous solubility.[5] Optimizing the formulation is essential for achieving adequate bioavailability. The following table summarizes common vehicle options for poorly soluble compounds.
| Vehicle Component | Purpose | Example |
| Solubilizing Agent | To dissolve the compound | PEG300, PEG400, DMSO |
| Surfactant | To improve wetting and prevent precipitation | Tween 80, Cremophor EL |
| Aqueous Component | To bring the formulation to the final volume | Saline, Sterile Water |
Q4: What is a typical experimental workflow for a this compound xenograft study?
A4: A standard workflow includes cell culture and preparation, animal acclimation, tumor cell implantation, tumor growth monitoring, randomization into treatment groups, drug administration, continued monitoring of tumor volume and body weight, and endpoint analysis.
Q5: How should I measure and analyze tumor growth?
A5: Tumor dimensions should be measured 2-3 times per week using digital calipers.[4] The tumor volume is typically calculated using the formula: (Length x Width²) / 2 .[4] The data should be analyzed to compare the tumor growth in the this compound treated group versus the vehicle control group. Statistical analysis, such as a t-test or ANOVA, should be used to determine if the observed differences are statistically significant.
Data Presentation
Table 1: Example Formulation Strategies for Poorly Soluble Compounds
| Formulation | Composition | Preparation Notes |
| PEG/Tween/Saline | 10% PEG400, 5% Tween 80, 85% Saline | Dissolve compound in PEG400, then add Tween 80. Add saline dropwise while vortexing. |
| Captisol-based | 20-30% Captisol in sterile water | Captisol can significantly improve the solubility of many compounds. |
| Oil-based | Sesame oil or corn oil | Suitable for highly lipophilic compounds. |
Table 2: Example of a Dose-Escalation Study Design
| Cohort | Dose of this compound (mg/kg) | Number of Mice | Dosing Schedule | Observation Period |
| 1 | 10 | 3 | Daily (PO) | 14 days |
| 2 | 30 | 3 | Daily (PO) | 14 days |
| 3 | 100 | 3 | Daily (PO) | 14 days |
| Vehicle Control | Vehicle only | 3 | Daily (PO) | 14 days |
Experimental Protocols
1. Cell Line and Animal Model Selection
-
Cell Line: Select a human cancer cell line with confirmed high expression of the TP receptor. Culture the cells in the recommended medium and ensure they are free of mycoplasma contamination.
-
Animal Model: Use immunodeficient mice (e.g., athymic nude, NOD/SCID) that are 6-8 weeks old. Allow the animals to acclimate for at least one week before the start of the experiment. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
2. Tumor Implantation
-
Harvest cultured cancer cells during their logarithmic growth phase.
-
Prepare a single-cell suspension in a sterile, serum-free medium or PBS at the desired concentration (e.g., 5 x 10^6 cells in 100 µL).
-
For subcutaneous implantation, inject the cell suspension into the flank of the mouse.
-
For orthotopic implantation, follow a surgical procedure specific to the target organ.
3. This compound Formulation and Administration
-
Prepare the this compound formulation fresh daily or as dictated by its stability.
-
For oral administration, deliver the formulation via gavage at a consistent time each day.
-
The volume administered should be based on the individual mouse's body weight (e.g., 10 mL/kg).
4. Tumor Volume Measurement and Data Analysis
-
Begin monitoring for tumor growth a few days after implantation.
-
Once tumors are palpable, measure their length and width 2-3 times per week using digital calipers.
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of general health and treatment-related toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).
Mandatory Visualization
Caption: Hypothetical signaling pathway of this compound action.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in TP-422 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with TP-422. Our aim is to help you address common challenges and achieve consistent, reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the dose-response curve of this compound across different cancer cell lines. What could be the cause?
A1: Inconsistent dose-response curves when experimenting with this compound, a potent and selective MYB mRNA degrader, can stem from several factors.[1] Firstly, the expression level of MYB mRNA and protein can vary significantly between cell lines, which will directly impact the efficacy of an mRNA degrader like this compound. Secondly, the genetic background of the cell lines, including the status of pathways that regulate mRNA stability and degradation, can influence the drug's activity. Finally, experimental inconsistencies such as variable cell seeding densities, passage numbers, and incubation times can all contribute to variability. We recommend performing a baseline characterization of MYB expression in your cell lines of interest and ensuring strict adherence to a standardized experimental protocol.
Q2: Our in vivo experiments with this compound in xenograft models are showing inconsistent tumor growth inhibition. What are the potential reasons?
A2: Inconsistent results in in vivo studies with this compound can be multifactorial. The formulation and administration of the compound are critical; ensure that this compound is properly solubilized and administered consistently. Pharmacokinetic and pharmacodynamic (PK/PD) properties can vary between animals, so it is advisable to perform PK/PD studies to correlate drug exposure with target engagement (reduction of MYB mRNA and protein in tumor biopsies).[2] Tumor heterogeneity can also play a significant role. Even within the same xenograft model, individual tumors can exhibit different growth rates and sensitivities to treatment. We recommend randomizing animals into treatment groups and using a sufficient number of animals per group to achieve statistical power.
Q3: We are having difficulty confirming the mechanism of action of this compound. What are the recommended experimental approaches?
A3: this compound acts as a first-in-class, oral small molecule mRNA degrader that targets MYB mRNA for degradation.[1] To confirm this mechanism, we recommend a multi-pronged approach. First, quantify MYB mRNA levels in treated cells using quantitative real-time PCR (qRT-PCR). You should observe a dose-dependent decrease in MYB mRNA. Concurrently, assess MYB protein levels by Western blotting, which should also show a dose-dependent reduction. To demonstrate that the effect is due to mRNA degradation, you can perform mRNA stability assays, such as an actinomycin (B1170597) D chase experiment, to show that this compound accelerates the decay of MYB mRNA.
Troubleshooting Guides
Inconsistent In Vitro Efficacy
| Symptom | Potential Cause | Recommended Solution |
| High variability in IC50 values between replicate experiments. | 1. Inconsistent cell seeding density. 2. Use of cells with high passage number. 3. Variation in drug concentration preparation. | 1. Ensure uniform cell seeding density across all wells and plates. 2. Use cells within a consistent and low passage number range. 3. Prepare fresh drug dilutions for each experiment and verify concentrations. |
| Lack of dose-response in certain cell lines. | 1. Low or absent MYB expression in the cell line. 2. Presence of drug resistance mechanisms. | 1. Screen cell lines for MYB mRNA and protein expression before initiating experiments. 2. Investigate potential resistance pathways, such as upregulation of drug efflux pumps. |
| Cell death observed at all concentrations, including low doses. | 1. Off-target toxicity. 2. Contamination of cell culture. | 1. Perform cytotoxicity assays in a panel of cell lines with varying MYB expression to assess off-target effects. 2. Regularly test cell cultures for mycoplasma and other contaminants. |
Inconsistent In Vivo Efficacy
| Symptom | Potential Cause | Recommended Solution |
| High variability in tumor volume within the same treatment group. | 1. Inconsistent tumor cell implantation. 2. Variation in animal health and age. | 1. Ensure consistent implantation of tumor cells, including the number of cells and injection site. 2. Use age- and weight-matched animals for all experimental groups. |
| Lack of correlation between dose and anti-tumor activity. | 1. Poor drug bioavailability. 2. Rapid drug metabolism. | 1. Optimize the drug formulation and route of administration. 2. Conduct pharmacokinetic studies to determine the drug's half-life and exposure in vivo. |
Experimental Protocols
Protocol 1: Quantification of MYB mRNA by qRT-PCR
-
Cell Treatment: Plate cells at a density of 2 x 10^5 cells/well in a 6-well plate and allow them to adhere overnight. Treat cells with a dose range of this compound or vehicle control for 24 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercially available RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and primers specific for MYB and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative expression of MYB mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Protocol 2: Western Blot Analysis of MYB Protein
-
Cell Lysis: Following treatment with this compound as described above, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against MYB overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against a loading control (e.g., β-actin) for normalization.
Visualizations
Caption: Mechanism of action of this compound as an MYB mRNA degrader.
References
Technical Support Center: Optimization of qPCR for MYB mRNA Quantification after TP-422 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers quantifying MYB mRNA levels using qPCR following treatment with TP-422.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it affect MYB mRNA?
A1: this compound is a small molecule that functions as an mRNA degrader. It selectively binds to the U1 snRNP spliceosome complex, promoting the inclusion of a "poison exon" into the MYB pre-mRNA transcript.[1][2] This poison exon contains a premature termination codon, which triggers the nonsense-mediated decay (NMD) pathway, leading to the degradation of the MYB mRNA transcript and a subsequent reduction in MYB protein levels.[1][3]
Q2: How does the mechanism of this compound influence the design of qPCR assays for MYB mRNA quantification?
A2: Given that this compound induces the inclusion of a poison exon leading to mRNA degradation, it is crucial to design your qPCR assay carefully. You can design primer sets that specifically detect the functional MYB mRNA transcript (excluding the poison exon) to quantify the extent of mRNA reduction. Additionally, you could design a separate assay to detect the transcript containing the poison exon to confirm the mechanism of action of this compound.[3]
Q3: What are the critical controls to include in my qPCR experiment when assessing the effect of this compound?
A3: To ensure the reliability of your results, the following controls are essential:
-
No-Template Control (NTC): This control contains all qPCR reagents except the cDNA template. It helps to detect contamination in your reagents.[4]
-
No-Reverse Transcriptase Control (-RT): This control contains the RNA sample but lacks the reverse transcriptase enzyme. It is used to detect any contaminating genomic DNA in the RNA sample.[4]
-
Vehicle Control: This consists of cells treated with the vehicle (e.g., DMSO) used to dissolve this compound at the same concentration as the experimental samples. This control is crucial for attributing the observed changes in MYB mRNA levels directly to the action of this compound.
-
Untreated Control: This consists of cells that have not been exposed to either this compound or the vehicle. It provides a baseline for MYB mRNA expression.
-
Endogenous Control (Housekeeping Gene): One or more stable housekeeping genes (e.g., GAPDH, ACTB, 18S rRNA) should be used for normalization to correct for variations in RNA input and reverse transcription efficiency.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of qPCR for MYB mRNA quantification after this compound treatment.
| Problem | Potential Cause | Recommended Solution |
| No amplification or very late amplification (high Cq values) in this compound treated samples | Successful this compound treatment: The drug is effectively degrading MYB mRNA. | This may be the expected outcome. Confirm by running a dose-response or time-course experiment. Consider using a standard curve to quantify the absolute copy number. |
| Poor RNA quality or integrity: Degraded RNA will lead to inefficient reverse transcription and qPCR.[4][6] | Assess RNA integrity using a bioanalyzer or gel electrophoresis. Ensure proper RNA extraction and handling procedures. | |
| Inefficient reverse transcription: Suboptimal enzyme, primers, or reaction conditions can lead to low cDNA yield. | Use a high-quality reverse transcriptase and optimize the reaction conditions (e.g., temperature, time). Consider using a mix of oligo(dT) and random hexamer primers.[7] | |
| Suboptimal primer/probe design: Poorly designed primers can result in low amplification efficiency. | Design primers that span an exon-exon junction to avoid amplification of genomic DNA.[5] Use primer design software and validate primer efficiency with a standard curve.[8] | |
| High variability between technical replicates | Pipetting errors: Inaccurate or inconsistent pipetting leads to variations in the amount of template or reagents in each reaction.[6][9] | Use calibrated pipettes and practice proper pipetting techniques. Prepare a master mix to minimize well-to-well variation.[4][5] |
| Low target expression: At very low concentrations of the target mRNA, stochastic effects during amplification can lead to higher variability. | Increase the amount of cDNA template per reaction if possible. For very low expressed genes, consider digital PCR for more accurate quantification. | |
| Non-specific amplification (multiple peaks in melt curve analysis or bands on a gel) | Primer-dimers: Primers anneal to each other, leading to amplification of a short, non-specific product.[6] | Optimize primer concentration and annealing temperature. Redesign primers if the problem persists.[7] |
| Genomic DNA contamination: Primers may be amplifying the MYB gene from contaminating gDNA. | Treat RNA samples with DNase I before reverse transcription.[10] Design primers that span an exon-exon junction. | |
| Inconsistent results between biological replicates | Biological variability: Differences in cell culture conditions, treatment times, or cell health can lead to variable responses to this compound. | Standardize cell culture and treatment protocols. Ensure consistent cell density and passage number. Increase the number of biological replicates. |
| Inconsistent drug activity: Degradation or improper storage of this compound can lead to variable efficacy. | Ensure proper storage and handling of the this compound compound. Prepare fresh dilutions for each experiment. |
Experimental Protocols
RNA Extraction and Quality Control
-
Cell Lysis and Homogenization: Lyse cells treated with this compound, vehicle, or left untreated using a lysis buffer containing a chaotropic agent (e.g., guanidinium (B1211019) thiocyanate) to inactivate RNases.
-
RNA Purification: Purify total RNA using a column-based kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
DNase Treatment: Treat the purified RNA with RNase-free DNase I to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Assessment:
-
Quantify RNA concentration using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by running an aliquot on a denaturing agarose (B213101) gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Look for distinct 28S and 18S ribosomal RNA bands (for eukaryotic samples).
-
Reverse Transcription (cDNA Synthesis)
-
Reaction Setup: In an RNase-free tube, combine the following components:
-
Total RNA (e.g., 1 µg)
-
Reverse Transcription Primer (e.g., a mix of oligo(dT) and random hexamers)
-
dNTPs
-
RNase-free water
-
-
Denaturation: Heat the mixture to 65°C for 5 minutes to denature the RNA secondary structure, then place on ice.
-
Reverse Transcription: Add the following to the reaction tube:
-
Reverse Transcriptase Buffer
-
RNase Inhibitor
-
Reverse Transcriptase Enzyme
-
-
Incubation: Incubate the reaction at the optimal temperature for the reverse transcriptase (e.g., 42°C or 50°C) for 60 minutes.
-
Inactivation: Inactivate the enzyme by heating to 70-85°C for 5-10 minutes.
-
cDNA Dilution: Dilute the resulting cDNA with nuclease-free water for use in qPCR.
qPCR Protocol
-
Master Mix Preparation: Prepare a qPCR master mix containing the following components on ice:
-
qPCR Master Mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green or a probe-based chemistry)
-
Forward Primer
-
Reverse Primer
-
Nuclease-free water
-
-
Plate Setup:
-
Pipette the master mix into the wells of a qPCR plate.
-
Add the diluted cDNA (and control samples) to the appropriate wells.
-
Seal the plate securely.
-
-
qPCR Cycling: Perform the qPCR in a real-time PCR instrument with the following typical cycling conditions:
-
Initial Denaturation: 95°C for 2-10 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt Curve Analysis (for SYBR Green): Gradually increase the temperature from 60°C to 95°C to assess the specificity of the amplified product.
-
Data Presentation
Table 1: Primer Sequences for MYB and Housekeeping Genes
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Amplicon Size (bp) |
| MYB | (Sequence) | (Sequence) | (Size) |
| GAPDH | (Sequence) | (Sequence) | (Size) |
| ACTB | (Sequence) | (Sequence) | (Size) |
Table 2: Example qPCR Results after this compound Treatment
| Treatment | Biological Replicate | Cq (MYB) | Cq (GAPDH) | ΔCq (Cq MYB - Cq GAPDH) | ΔΔCq | Fold Change (2^-ΔΔCq) |
| Vehicle | 1 | 22.5 | 18.2 | 4.3 | 0 | 1.00 |
| Vehicle | 2 | 22.7 | 18.3 | 4.4 | 0.1 | 0.93 |
| Vehicle | 3 | 22.6 | 18.1 | 4.5 | 0.2 | 0.87 |
| This compound | 1 | 28.1 | 18.3 | 9.8 | 5.5 | 0.02 |
| This compound | 2 | 28.5 | 18.4 | 10.1 | 5.8 | 0.02 |
| This compound | 3 | 28.3 | 18.2 | 10.1 | 5.8 | 0.02 |
Visualizations
Caption: Workflow for MYB mRNA quantification after this compound treatment.
Caption: Mechanism of action of this compound on MYB mRNA.
References
- 1. researchgate.net [researchgate.net]
- 2. Paper: REM-422, a Potent, Selective, Oral Small Molecule mRNA Degrader of the MYB Oncogene, Demonstrates Anti-Tumor Activity in Mouse Xenograft Models of AML [ash.confex.com]
- 3. accrf.org [accrf.org]
- 4. Top Ten Most Common Real-Time qRT-PCR Pitfalls | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Ten Tips for Successful qPCR - Behind the Bench [thermofisher.com]
- 6. dispendix.com [dispendix.com]
- 7. pcrbio.com [pcrbio.com]
- 8. neb.com [neb.com]
- 9. Use and Misuse of Cq in qPCR Data Analysis and Reporting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gene-quantification.de [gene-quantification.de]
Technical Support Center: Strategies to Improve Compound Solubility
Important Note: Publicly available scientific literature and databases do not contain information regarding a pharmaceutical compound designated "TP-422". The identifier "this compound" is associated with various industrial products, including a stainless steel alloy, an electrical component, a bonding agent, and a flame retardant.
This resource provides a generalized framework for addressing solubility challenges with poorly water-soluble drug candidates, which researchers may adapt to their specific compounds.
Frequently Asked Questions (FAQs)
Q1: My compound is showing poor aqueous solubility. What are the initial steps I should take?
A1: Initially, it is crucial to characterize the physicochemical properties of your compound. This includes determining its pKa, logP, and solid-state properties (e.g., crystallinity, polymorphism). These parameters will guide the selection of an appropriate solubility enhancement strategy. Basic strategies to explore include pH adjustment for ionizable compounds and the use of co-solvents in preliminary screening assays.
Q2: How can I determine the most effective solubilization strategy for my compound?
A2: A systematic screening approach is recommended. This involves testing a variety of excipients and formulation principles on a small scale. High-throughput screening (HTS) platforms can be invaluable for efficiently evaluating a wide range of solvents, surfactants, and polymers. The choice of strategy will depend on the drug's properties, the intended dosage form, and the desired therapeutic application.[1]
Q3: Are there computational tools that can predict compound solubility?
A3: Yes, various in silico models and software are available to predict the aqueous solubility of a compound based on its chemical structure. These tools can be useful in the early stages of drug discovery to prioritize compounds with more favorable solubility profiles. However, experimental validation is essential as these predictions may not always be accurate.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Troubleshooting Steps |
| Compound precipitates out of solution upon dilution with aqueous media. | The compound has low aqueous solubility, and the solvent capacity is exceeded upon dilution. | 1. Particle Size Reduction: Decrease the particle size of the solid drug to increase the surface area for dissolution.[2] Methods include micronization and nanomilling. 2. Formulate as a Nanosuspension: Create a colloidal dispersion of the drug in a liquid medium. 3. Amorphous Solid Dispersions: Disperse the drug in a polymer matrix to create a higher energy amorphous form which has greater solubility than the crystalline form. |
| Low bioavailability observed in preclinical studies despite acceptable in vitro dissolution. | The compound may be degrading in the gastrointestinal (GI) tract, undergoing significant first-pass metabolism, or precipitating in the GI lumen. | 1. Lipid-Based Formulations: Incorporate the drug into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) to enhance absorption.[3] 2. Prodrug Approach: Chemically modify the drug to create a more soluble prodrug that converts to the active form in vivo.[1] 3. Use of Precipitation Inhibitors: Include polymers in the formulation that can maintain a supersaturated state of the drug in the GI tract.[4] |
| Inconsistent dissolution profiles between batches. | This could be due to polymorphism, where different crystalline forms of the drug exhibit different solubilities. | 1. Solid-State Characterization: Perform thorough solid-state analysis (e.g., XRPD, DSC, TGA) to identify and control the crystalline form. 2. Co-crystallization: Form a co-crystal of the drug with a conformer to improve solubility and stability.[1] 3. Control Crystallization Process: Carefully control the conditions during crystallization to ensure a consistent polymorphic form is produced. |
Experimental Protocols
Protocol 1: Screening for Optimal Co-solvent System
-
Objective: To identify a co-solvent system that maximizes the solubility of the compound.
-
Materials:
-
Poorly soluble drug candidate
-
A panel of pharmaceutically acceptable solvents (e.g., ethanol, propylene (B89431) glycol, PEG 400, DMSO)
-
Water (HPLC grade)
-
Vials, shaker, and analytical balance
-
HPLC with a suitable column and detection method
-
-
Method:
-
Prepare a series of co-solvent mixtures with water in varying ratios (e.g., 10%, 20%, 50% v/v).
-
Add an excess amount of the drug to a fixed volume of each co-solvent mixture.
-
Shake the vials at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved drug.
-
Carefully collect the supernatant and dilute it with a suitable solvent.
-
Quantify the drug concentration in the supernatant using a validated HPLC method.
-
The co-solvent system that yields the highest drug concentration is considered the most effective.
-
Protocol 2: Formulation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Objective: To prepare an ASD of a poorly soluble drug to enhance its dissolution rate.
-
Materials:
-
Poorly soluble drug candidate
-
A suitable polymer (e.g., PVP, HPMC, Soluplus®)
-
A common solvent in which both the drug and polymer are soluble (e.g., methanol, acetone)
-
Rotary evaporator
-
Dissolution testing apparatus
-
-
Method:
-
Dissolve both the drug and the polymer in the common solvent in a specific ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer ratio).
-
Remove the solvent using a rotary evaporator under vacuum at a controlled temperature. This will form a thin film of the solid dispersion on the flask wall.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Scrape the dried film and mill it into a fine powder.
-
Perform dissolution testing on the resulting ASD powder and compare the dissolution profile to that of the pure crystalline drug.
-
Visualizing Solubility Enhancement Strategies
Below are diagrams illustrating common workflows and concepts in solubility enhancement.
Caption: Workflow for solubility enhancement.
Caption: Mechanism of micellar solubilization.
References
- 1. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
mitigating degradation of TP-422 in cell culture media
Welcome to the technical support center for TP-422. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the stability and use of this compound in cell culture media. Ensuring the stability of this compound throughout an experiment is critical for obtaining accurate and reproducible results.
Troubleshooting Guides
This guide provides a systematic approach to troubleshooting common issues related to this compound stability in cell culture experiments.
| Issue | Possible Cause | Recommended Action |
| Inconsistent or lower-than-expected potency of this compound. | Chemical degradation in media. | Perform a stability study by incubating this compound in cell-free media over a time course and analyze its concentration by HPLC or LC-MS/MS.[1] |
| Cellular metabolism. | Incubate this compound with cells and analyze both the media and cell lysate for the parent compound and potential metabolites. | |
| Non-specific binding to plasticware. | Use low-protein-binding plates and pipette tips. Include a control without cells to assess binding to labware.[1][2] | |
| Inconsistent stock solution. | Prepare fresh stock solutions from powder. Aliquot for single use to minimize freeze-thaw cycles and verify concentration using a spectrophotometer or HPLC.[3] | |
| Precipitation of this compound in cell culture medium. | Poor aqueous solubility ("solvent shock"). | Decrease the final working concentration. Optimize the dilution by using pre-warmed media and adding the stock solution dropwise while gently swirling.[4] |
| Concentration exceeds solubility limit. | Perform a dose-response experiment to identify the highest soluble concentration that still elicits a biological effect.[4] | |
| Interaction with media components. | Test the stability of this compound in a simpler, serum-free medium to identify potential interactions.[1] | |
| Loss of this compound activity in long-term experiments. | Degradation over time. | Determine the half-life of this compound in your specific experimental conditions. Increase the frequency of media replacement with fresh this compound based on its stability profile.[3] |
| Target upregulation or drug efflux. | If stability is confirmed, investigate biological mechanisms of resistance such as target protein upregulation or increased activity of drug efflux pumps. Perform Western blot for the target protein or use efflux pump inhibitors. |
Diagram: Troubleshooting Flowchart for Diminishing this compound Efficacy
Caption: Troubleshooting flowchart for diminishing inhibitor efficacy.
Frequently Asked Questions (FAQs)
Q1: Why is it important to assess the stability of this compound in cell culture media?
A: The stability of a test compound is crucial for the correct interpretation of its biological effects. If this compound degrades during an experiment, its effective concentration will decrease, potentially leading to an underestimation of its potency and efficacy.[1][5] Stability studies are essential for establishing a reliable concentration-response relationship.[1]
Q2: What are the primary factors that can affect the stability of this compound in cell culture media?
A: Several factors can influence compound stability:
-
pH: The typical pH of culture medium (7.2-7.4) can promote hydrolysis or other pH-dependent degradation.[1]
-
Temperature: Standard incubation temperatures of 37°C can accelerate chemical degradation.[1]
-
Light: Exposure to light can cause photodegradation of light-sensitive compounds.[1][4]
-
Media Components: Amino acids (e.g., cysteine), vitamins, and metal ions in the media can interact with and degrade the compound.[1][6]
-
Enzymatic Degradation: Serum supplements contain enzymes like esterases and proteases that can metabolize the compound. Cells themselves can also contribute to metabolic degradation.[1]
-
Oxygen: Dissolved oxygen can lead to oxidative degradation.[1]
Q3: My this compound compound is precipitating when I add it to the cell culture medium. What can I do?
A: Precipitation is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Check Solubility Limit: You may be exceeding the solubility limit of this compound in the aqueous medium. Try using a lower final concentration.[4]
-
Optimize Dilution: Avoid "solvent shock" where the compound precipitates upon rapid dilution from a high-concentration organic stock (e.g., DMSO). Pre-warm the medium to 37°C and add the stock solution dropwise while gently vortexing to ensure rapid dispersion.[4]
-
Reduce Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is low (typically <0.1%) to avoid impacting solubility and to prevent cellular toxicity.[5][7]
Q4: How should I prepare and store this compound stock solutions to maximize stability?
A: For long-term storage, this compound powder should be stored at -20°C. Stock solutions should be prepared in a suitable solvent like high-purity DMSO. It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store them at -80°C.[5][7] When ready to use, thaw an aliquot and dilute it in your pre-warmed cell culture medium immediately before the experiment.[7]
Q5: How often should I replace the media containing this compound in my long-term experiment?
A: The frequency of media replacement depends on the stability (half-life) of this compound under your specific culture conditions.[3] For multi-day experiments, it is recommended to first determine the compound's half-life. If this compound is found to be unstable, media with a fresh compound should be replaced frequently (e.g., every 24-48 hours) to maintain a consistent effective concentration.[2][3]
Experimental Protocols
Protocol: Assessing this compound Stability in Cell Culture Media
This protocol outlines a general procedure for determining the stability of this compound in cell-free culture media using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1]
1. Materials:
-
This compound powder
-
High-purity DMSO
-
Cell culture medium (e.g., DMEM, RPMI-1640), with or without serum
-
Sterile, low-protein-binding microcentrifuge tubes or multi-well plates
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS/MS system with a suitable column (e.g., C18)[5]
-
Acetonitrile (HPLC grade)
2. Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.[1]
-
Spike the Media: Pre-warm the cell culture media to 37°C. Dilute the this compound stock solution into the media to the desired final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (<0.1%). Prepare enough volume for all time points.[1]
-
Time Course Incubation: Aliquot the spiked media into sterile, low-binding tubes or wells for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).[5]
-
Sample Collection:
-
Immediately after spiking, take the first sample for the T=0 time point. This serves as the 100% reference.[7]
-
Place the remaining samples in a humidified incubator at 37°C with 5% CO₂.[5]
-
At each subsequent time point, collect the corresponding aliquot.
-
Immediately store all collected samples at -80°C until analysis to halt further degradation.[3][5]
-
-
Sample Processing:
-
Analysis:
-
Data Calculation:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
-
Plot the percent remaining versus time to determine the stability profile and half-life (t₁/₂) of this compound.
-
Diagram: Experimental Workflow for Stability Assessment
Caption: Experimental workflow for assessing compound stability.[1]
Data Presentation
Table: Representative Stability Data for this compound
The following table provides a representative example of stability data for this compound in a standard cell culture medium (DMEM + 10% FBS) at 37°C.
| Time (Hours) | Concentration (µM) | Standard Deviation | % Remaining |
| 0 | 10.00 | 0.15 | 100.0 |
| 2 | 9.85 | 0.21 | 98.5 |
| 4 | 9.62 | 0.18 | 96.2 |
| 8 | 9.25 | 0.25 | 92.5 |
| 24 | 8.10 | 0.30 | 81.0 |
| 48 | 6.58 | 0.35 | 65.8 |
| Data is for illustrative purposes and based on typical degradation kinetics.[1] |
Diagram: Hypothetical this compound Signaling Pathway and Degradation Impact
This diagram illustrates a hypothetical signaling pathway where this compound inhibits Kinase B. Degradation of this compound would lead to a reduced inhibitory effect and reactivation of the downstream pathway.
Caption: this compound inhibits Kinase B; degradation reduces this effect.
References
Technical Support Center: Preclinical Studies with REM-422
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers and drug development professionals in optimizing their preclinical experiments with REM-422.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro and in vivo experiments with REM-422.
| Issue | Potential Cause | Recommended Solution |
| In Vitro: Low Potency or Lack of MYB mRNA/Protein Reduction | 1. Cell Line Insensitivity: The selected cell line may not be dependent on the MYB oncogene for survival.[1][2] | 1. Cell Line Screening: Prior to efficacy studies, screen a panel of cell lines to identify those with high MYB expression and dependency. AML and ACC cell lines are good candidates.[2][3] |
| 2. Suboptimal Compound Concentration: The concentrations of REM-422 used may be too low to effectively induce mRNA degradation. | 2. Dose-Response Curve: Perform a dose-response experiment with a wide range of REM-422 concentrations (e.g., 10 nM to 5 µM) to determine the optimal effective concentration for your cell line. | |
| 3. Incorrect Assessment Timing: The time points chosen for analysis may not be optimal for observing the peak reduction in mRNA or protein levels. | 3. Time-Course Experiment: Conduct a time-course experiment (e.g., 6, 12, 24, 48, and 72 hours) to identify the optimal time point for assessing MYB mRNA and protein knockdown. | |
| 4. Compound Instability: REM-422 may be unstable in the cell culture medium over the course of the experiment. | 4. Media Refresh: For longer-term experiments, consider refreshing the media with newly added REM-422 every 24-48 hours. | |
| In Vivo: High Variability in Tumor Growth Inhibition | 1. Inconsistent Tumor Implantation: Variability in the initial tumor size or location of implantation can lead to inconsistent tumor growth rates. | 1. Standardized Implantation: Ensure consistent tumor cell numbers and injection volumes. For subcutaneous models, use a consistent anatomical location for implantation. |
| 2. Suboptimal Dosing Regimen: The dose or frequency of REM-422 administration may not be sufficient to maintain adequate drug exposure in the tumor tissue. | 2. Dose-Finding Study: Conduct a preliminary dose-finding study to determine the maximum tolerated dose (MTD) and an optimal dosing schedule.[4] Published preclinical studies have used doses of 3, 6, and 10 mg/kg.[3] | |
| 3. Inadequate Formulation: The formulation of REM-422 may lead to poor bioavailability or rapid clearance. | 3. Formulation Optimization: Ensure REM-422 is properly solubilized in a vehicle appropriate for the route of administration (e.g., oral gavage). | |
| 4. Animal Health Issues: Underlying health issues in the animal models can affect tumor growth and response to treatment. | 4. Animal Health Monitoring: Regularly monitor animal health, including body weight and general appearance. Exclude any animals that show signs of significant distress unrelated to the treatment. | |
| General: Inconsistent mRNA or Protein Level Measurements | 1. Sample Degradation: RNA is highly susceptible to degradation by RNases.[5][6] | 1. Proper Sample Handling: Harvest tissues and cells quickly and immediately stabilize them in an RNase-inhibiting solution (e.g., TRIzol, RNAlater). Store samples at -80°C until processing.[5] |
| 2. Inefficient RNA/Protein Extraction: Incomplete lysis of cells or tissues can lead to low yields and inaccurate quantification. | 2. Optimized Extraction Protocols: Use a robust homogenization method and an appropriate extraction kit for your sample type. | |
| 3. Variability in Assay Performance: Inconsistencies in reverse transcription, qPCR, or Western blotting can introduce variability. | 3. Assay Controls: Include appropriate controls in all assays, such as no-template controls, reverse transcriptase-negative controls, and loading controls for Western blots. |
Frequently Asked Questions (FAQs)
General
What is REM-422 and what is its mechanism of action?
REM-422 is a first-in-class, potent, and selective oral small molecule mRNA degrader.[1][7] Its primary mechanism of action is to induce the reduction of MYB mRNA and the subsequent expression of the MYB protein.[1][7] REM-422 achieves this by promoting the inclusion of a "poison exon" within the MYB mRNA transcript, which leads to nonsense-mediated decay (NMD) of the transcript.[1][7][8]
What are the primary preclinical cancer models in which REM-422 has shown efficacy?
REM-422 has demonstrated significant anti-tumor activity in preclinical models of Adenoid Cystic Carcinoma (ACC) and Acute Myeloid Leukemia (AML).[1][2][8] Efficacy has been observed in both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) mouse models.[2][8]
Experimental Design
What are recommended in vitro concentrations of REM-422 to use?
Based on published data, concentrations in the nanomolar range have been shown to be effective. For example, in the THP-1 AML cell line, REM-422 reduced MYB mRNA and protein levels at concentrations of 75, 300, and 1200 nM.[3] It is recommended to perform a dose-response study to determine the optimal concentration for your specific cell line.
What are recommended in vivo dosages of REM-422?
In a murine xenograft model of ACC, oral administration of REM-422 at 3, 6, and 10 mg/kg induced potent and dose-dependent anti-tumor activity and tumor regression.[3] A dose-finding study is recommended to determine the optimal dose for your specific model.
What type of animal models are most appropriate for studying REM-422 efficacy?
Patient-derived xenograft (PDX) models are highly recommended as they have been shown to be responsive to REM-422 and may better represent the heterogeneity of human tumors.[2][8] Specifically, ACC PDX models harboring the MYB::NFIB fusion have shown significant tumor regressions with REM-422 treatment.[7][8]
Data Interpretation
What level of MYB mRNA and protein reduction is expected?
The level of reduction can vary depending on the model system, dose, and duration of treatment. In preclinical models, a significant reduction in both MYB mRNA and protein has been correlated with anti-tumor activity.[3]
How can I confirm that the observed anti-tumor activity is due to the on-target effect of REM-422?
To confirm the on-target effect, it is crucial to correlate anti-tumor activity with a reduction in MYB mRNA and protein levels in the tumor tissue.[3] Additionally, genome-wide RNA sequencing can be used to demonstrate a reversal of gene transcriptional programs associated with the targeted cancer.[7][8]
Experimental Protocols
In Vitro Cell Proliferation Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of REM-422 in culture medium. Remove the existing medium from the wells and add the medium containing the desired concentrations of REM-422. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of the REM-422 concentration.
In Vivo Patient-Derived Xenograft (PDX) Model Efficacy Study
-
Model Selection: Select a relevant PDX model, such as an ACC model with the MYB::NFIB fusion.[8]
-
Tumor Implantation: Subcutaneously implant tumor fragments into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly.
-
Randomization: When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer REM-422 orally at the desired doses (e.g., 3, 6, and 10 mg/kg) and schedule. Administer the vehicle to the control group.[3]
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, collect tumor tissue for analysis of MYB mRNA and protein levels to confirm on-target activity.
Visualizations
Caption: Mechanism of action of REM-422.
Caption: Preclinical experimental workflow for REM-422.
References
- 1. Remix Therapeutics to Present Preclinical Data Demonstrating Anti-Leukemic Activity of REM-422 in AML at the 66th American Society of Hematology Annual Meeting and Exposition (ASH) - BioSpace [biospace.com]
- 2. Remix Therapeutics™ to Present Preclinical Data Demonstrating Anti-Tumor Activity of REM-422 in AML at the European Hematology Association (EHA) 2024 Congress [prnewswire.com]
- 3. Remix’s REM-422 induces potent antitumor activity in preclinical adenoid cystic carcinoma | BioWorld [bioworld.com]
- 4. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. mpbio.com [mpbio.com]
- 7. remixtx.com [remixtx.com]
- 8. Remix Therapeutics to Present Preclinical Data on REM-422 Tumor Regressions in Adenoid Cystic Carcinoma at 2024 EORTC-NCI-AACR Symposium [synapse.patsnap.com]
Validation & Comparative
Validating the Downstream Effects of REM-422 on MYB Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of REM-422, a first-in-class MYB mRNA degrader, with alternative MYB-targeting strategies. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development.
Introduction to MYB as a Therapeutic Target
The c-MYB proto-oncogene is a critical transcription factor involved in regulating cellular proliferation, differentiation, and survival, particularly in hematopoietic and various cancer cells.[1] Its dysregulation is a key driver in several malignancies, including acute myeloid leukemia (AML) and adenoid cystic carcinoma (ACC), making it an attractive therapeutic target.[1] This has led to the development of various strategies aimed at inhibiting MYB function.
Comparative Analysis of MYB Inhibitors
This section compares the mechanism of action and reported downstream effects of REM-422 with other notable MYB-targeting agents.
Table 1: Comparison of MYB-Targeting Strategies
| Compound/Strategy | Mechanism of Action | Reported Downstream Effects | Therapeutic Application |
| REM-422 | Promotes the inclusion of a poison exon in MYB mRNA, leading to nonsense-mediated decay and subsequent reduction of MYB mRNA and protein levels.[1][2] | Induces tumor regressions in ACC and AML preclinical models.[2][3] Reverses MYB-driven transcriptional programs.[2] | Adenoid Cystic Carcinoma (ACC), Acute Myeloid Leukemia (AML), High-Risk Myelodysplastic Syndromes (HR-MDS).[2] |
| Celastrol (B190767) | Disrupts the interaction between MYB and its co-activator p300/CBP.[4] | Suppresses MYB target gene expression, inhibits AML cell proliferation, and induces differentiation and apoptosis.[4][5] | Investigational for various cancers.[3] |
| Plumbagin | Binds to the MYB transactivation domain, interfering with its function.[1] | Suppresses the expression of direct MYB target genes, induces myeloid differentiation, and apoptosis in AML cells.[1] | Investigational for various cancers.[6] |
| Bardoxolone Methyl | Downregulates MYB expression.[7] | Potently suppresses MYB expression and reverses the MYB-driven transcriptional program in T-ALL cells.[7][8] | Investigational for various cancers and other diseases.[9][10] |
| Mebendazole | Induces proteasomal degradation of c-MYB protein.[11][12] | Inhibits colony formation by AML cells and impairs AML progression in vivo.[11][12] | Repurposing of an existing anti-helminthic drug.[12] |
| BRD4 Inhibitors (e.g., JQ1) | Inhibit the bromodomain and extraterminal (BET) protein BRD4, which regulates MYB expression.[13] | Decrease MYC expression, a key downstream target of MYB.[13][14] | Investigational for various cancers, including leukemia.[13] |
Quantitative Data Summary
The following tables summarize the quantitative effects of REM-422 and selected alternatives on MYB and its downstream targets.
Table 2: In Vitro Efficacy of MYB-Targeting Compounds
| Compound | Cell Line | Concentration | Effect on MYB mRNA | Effect on MYB Protein | Effect on Target Genes (e.g., MYC, BCL2) |
| REM-422 | THP-1 (AML) | 75 nM - 1200 nM | Dose-dependent decrease in functional MYB mRNA and increase in poison exon-containing transcripts.[1] | Dose-dependent reduction.[1] | Dose-dependent decrease in MYC and BCL2 mRNA.[1] |
| Plumbagin | HL60 (AML) | Not Specified | Suppression of MYB mRNA.[1] | Reduction in c-Myb protein.[1] | Suppression of c-MYC mRNA.[1] |
| JQ1 (BRD4 Inhibitor) | KU812 (CML) | Various | Decrease in MYC mRNA.[13] | Decrease in MYC protein.[13] | Not explicitly stated for other direct MYB targets. |
| Mebendazole | AML cell lines | 1.25 µM | No direct effect on mRNA.[11] | Induces proteasomal degradation.[11] | Downregulation of MYB transcriptional programs.[11] |
Table 3: In Vivo Efficacy of MYB-Targeting Compounds
| Compound | Cancer Model | Dosing Regimen | Primary Outcome |
| REM-422 | ACC Patient-Derived Xenograft (PDX) | 7.5 mg/kg BID, oral | Tumor regressions.[1] |
| REM-422 | AML Xenograft (Kasumi-1 cells) | Oral gavage, QD | Significant anti-tumor activity, including tumor regressions.[3] |
| REM-422 | AML Patient-Derived Xenograft (PDX) | 10 mg/kg QD, oral | Eradication of human leukemia cells from bone marrow and peripheral blood.[3] |
| Mebendazole | AML mouse xenotransplantation | Not Specified | Impaired AML progression.[12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is for the quantification of MYB and its target gene mRNA levels.
-
RNA Isolation: Isolate total RNA from treated and untreated cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript II Reverse Transcriptase, Invitrogen) with oligo(dT) or random hexamer primers.
-
qPCR Reaction:
-
Prepare a master mix containing SYBR Green Master Mix, forward and reverse primers for the gene of interest (e.g., MYB, MYC, BCL2) and a housekeeping gene (e.g., ACTB, GAPDH).
-
Add diluted cDNA to the master mix in a 384-well plate.
-
Perform qPCR using a real-time PCR system with cycling conditions such as: 50°C for 2 min, 95°C for 2 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.[15]
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene.
Western Blotting for Protein Level Analysis
This protocol is for the detection and quantification of MYB protein levels.
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.[16]
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli buffer.
-
Separate proteins on a 4-12% SDS-polyacrylamide gel.
-
Transfer proteins to a nitrocellulose or PVDF membrane.[17]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against MYB (and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensities using densitometry software.
In Vivo Xenograft Models
-
Cell Preparation: Thaw cryopreserved primary AML patient cells rapidly and resuspend in a suitable medium. Ensure high viability (>90%).[2][7]
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID/IL2Rγnull or NSG).
-
Cell Implantation: Inject 1-5 x 106 viable AML cells intravenously (IV) into each mouse.[7]
-
Engraftment Monitoring: Monitor engraftment by periodic peripheral blood sampling and flow cytometry for human CD45+ cells.
-
Treatment: Once engraftment is confirmed, randomize mice into treatment and vehicle control groups and initiate dosing as per the specific compound's protocol.
-
Efficacy Assessment: Monitor tumor burden by flow cytometry of peripheral blood and bone marrow. At the end of the study, harvest tissues for further analysis.
-
Tumor Implantation: Subcutaneously implant small fragments of patient-derived ACC tumors into the flank of immunodeficient mice (e.g., SCID or NSG).[18][19]
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).[18]
-
Treatment: Randomize mice into treatment and vehicle control groups and begin dosing.
-
Efficacy Assessment: Measure tumor volume regularly using calipers. At the end of the study, tumors can be excised for histological and molecular analysis.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative proteomics reveals cellular targets of celastrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The natural anti-tumor compound Celastrol targets a Myb-C/EBPβ-p300 transcriptional module implicated in myeloid gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The natural anti-tumor compound Celastrol targets a Myb-C/EBPβ-p300 transcriptional module implicated in myeloid gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological Features and Therapeutic Implications of Plumbagin in Cancer and Metabolic Disorders: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Phase I First-in-Human Trial of Bardoxolone Methyl in Patients with Advanced Solid Tumors and Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bardoxolone Methyl: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Targeting acute myeloid leukemia by drug-induced c-MYB degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BRD4 degradation blocks expression of MYC and multiple forms of stem cell resistance in Ph+ chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]
- 16. origene.com [origene.com]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. Using PDX animal models to identify and stratify adenoid cystic carcinoma patients presenting an enhanced response to HDAC inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Establishment of patient-derived xenograft models of adenoid cystic carcinoma to assess pre-clinical efficacy of combination therapy of a PI3K inhibitor and retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to MYB Inhibitors in Adenoid Cystic Carcinoma: TP-422 and Emerging Alternatives
For Researchers, Scientists, and Drug Development Professionals
Adenoid cystic carcinoma (ACC), a rare and relentless malignancy of the secretory glands, has long posed a therapeutic challenge. The discovery of the recurrent MYB-NFIB gene fusion and subsequent MYB overexpression as a key oncogenic driver in a majority of ACC cases has opened a new avenue for targeted therapies. This guide provides a detailed comparison of TP-422 (REM-422), a clinical-stage MYB inhibitor, with other emerging therapeutic strategies targeting the MYB axis in ACC. We present a synthesis of available preclinical and clinical data, detailed experimental methodologies, and visual representations of key biological pathways and processes.
Overview of MYB Inhibition Strategies in ACC
The transcription factor MYB is a critical regulator of cell proliferation and differentiation, and its aberrant overexpression is a hallmark of ACC.[1] Therapeutic strategies to counteract MYB's oncogenic activity in ACC are primarily focused on two approaches: direct inhibition of MYB expression and indirect modulation of its upstream signaling pathways. This guide will delve into specific agents within these categories, with a primary focus on the direct MYB mRNA degrader, this compound.
This compound (REM-422): A First-in-Class MYB mRNA Degrader
This compound, also known as REM-422, is an orally bioavailable small molecule that represents a novel therapeutic modality as an mRNA degrader.[2][3]
Mechanism of Action
This compound functions by binding to the U1 small nuclear ribonucleoprotein (snRNP) complex, a key component of the spliceosome.[4] This binding event modulates RNA splicing of MYB pre-mRNA, forcing the inclusion of a "poison exon" into the mature mRNA transcript.[3][4][5] This poison exon contains a premature termination codon, which flags the mRNA for degradation via the nonsense-mediated decay (NMD) pathway.[3][4][5] The ultimate result is a significant reduction in the levels of functional MYB mRNA and, consequently, MYB protein.[2]
Comparative Analysis of MYB Inhibitors in ACC
Here, we compare this compound with other investigational MYB inhibitors for ACC, presenting available data in a structured format.
Table 1: Quantitative Preclinical and Clinical Data for MYB Inhibitors in ACC
| Inhibitor | Class | Preclinical Efficacy | Clinical Efficacy | Adverse Events (Clinical) |
| This compound (REM-422) | mRNA Degrader | Induces tumor regressions in ACC PDX models.[5] | Phase 1: 43% Overall Response Rate (ORR) in the efficacy population.[2] Tumor shrinkage >20% in 71% of biomarker-positive patients on study >6 months.[6] | Most common treatment-related AEs: anemia, fatigue, epistaxis.[2] |
| RGT-61159 | mRNA Splicing Modulator | EC50: 100-200 nM in cancer cell lines.[7] >80% MYB RNA and protein depletion in treated cells.[7] | Currently in Phase 1a/b clinical trial.[8][9] | Data not yet reported. |
| ATRA | Retinoid | Inhibits ACC growth in preclinical models.[10] | Phase 2: 0% ORR. Stable Disease (SD) in 61% of patients.[10][11] Median Progression-Free Survival (PFS): 3.2 months.[1][10] | Low toxicity reported.[10] |
| MK-2206 | AKT Inhibitor | Downregulates MYB-NFIB fusion.[12][13] | Phase 2: 0% confirmed responses. SD was the best response.[14] Median PFS: 9.7 months.[14] | Most common Grade 3 AEs: rash (38%), fatigue (19%), decreased lymphocyte count (13%), hyperglycemia (13%).[14] |
| JQ1 | BET Inhibitor | Inhibits tumor growth and MYB expression in ACC PDX models.[11] | Not yet in clinical trials for ACC. | Not applicable. |
| Pan-CDK Inhibitors | CDK Inhibitor | Downregulates MYB::NFIB fusion and induces tumor regression in preclinical models.[15] | Not yet in clinical trials for ACC. | Not applicable. |
Detailed Experimental Protocols
This compound (REM-422) Patient-Derived Xenograft (PDX) Model Study
-
Animal Model: Immunocompromised mice (e.g., NOD-scid gamma).
-
Tumor Implantation: Patient-derived ACC tumor fragments harboring the MYB::NFIB fusion are subcutaneously implanted into the flanks of the mice.
-
Treatment: Once tumors reach a specified volume, mice are randomized into treatment and vehicle control groups. This compound is administered orally, once daily, at specified dose levels (e.g., 10 mg/kg).[4]
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is monitored as an indicator of toxicity. At the end of the study, tumors are excised for pharmacodynamic analysis.
-
Pharmacodynamic Analysis: MYB mRNA and protein levels in tumor tissues are quantified by qPCR and Western blot/immunohistochemistry, respectively, to confirm on-target drug activity.[2]
ATRA Phase II Clinical Trial (NCT03999684)
-
Study Design: A single-arm, open-label Phase II trial.
-
Patient Population: Patients with recurrent or metastatic ACC with evidence of disease progression.
-
Treatment Regimen: All-trans retinoic acid (ATRA) administered orally at a dose of 45 mg/m² daily.[10] The study evaluated both an intermittent (14 days on, 14 days off) and a continuous dosing schedule.[10]
-
Primary Endpoint: Best overall response rate (ORR) according to RECIST v1.1.[10]
-
Secondary Endpoints: Safety and progression-free survival (PFS).[10]
-
Correlative Studies: Tumor biopsies were collected to assess the impact of ATRA on MYB expression.
Signaling Pathways and Experimental Workflows
IGF1R/AKT Signaling Pathway and its Role in MYB Regulation
Preclinical studies have revealed that the insulin-like growth factor 1 receptor (IGF1R)/AKT signaling pathway can regulate the expression of the MYB-NFIB fusion oncogene in ACC.[12][13] Inhibition of this pathway has been shown to downregulate MYB-NFIB expression, suggesting a potential therapeutic strategy.[12][13]
General Workflow for Preclinical Evaluation of a Novel MYB Inhibitor
The preclinical assessment of a novel MYB inhibitor for ACC typically follows a structured workflow to establish its mechanism of action, efficacy, and safety profile before advancing to clinical trials.
Conclusion
The landscape of targeted therapies for adenoid cystic carcinoma is rapidly evolving, with MYB emerging as a pivotal therapeutic target. This compound (REM-422) has demonstrated a promising profile with its novel mechanism of action as an mRNA degrader and encouraging early clinical data. Other direct MYB inhibitors, such as RGT-61159, are also advancing in clinical development. While indirect approaches targeting upstream regulators of MYB, such as IGF1R/AKT and CDK inhibitors, have shown preclinical promise, their clinical efficacy in ACC remains to be fully elucidated. The comparative data presented in this guide underscore the potential of direct MYB inhibition as a transformative therapeutic strategy for patients with ACC. Continued research and clinical investigation are crucial to further define the roles of these and other novel agents in the management of this challenging disease.
References
- 1. A Contemporary Review of Molecular Therapeutic Targets for Adenoid Cystic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. remixtx.com [remixtx.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. researchgate.net [researchgate.net]
- 5. remixtx.com [remixtx.com]
- 6. academic.oup.com [academic.oup.com]
- 7. ascopubs.org [ascopubs.org]
- 8. Rgenta Therapeutics Receives Orphan Drug Designation from the U.S. FDA for RGT-61159 for the Treatment of Adenoid Cystic Carcinoma (ACC) - BioSpace [biospace.com]
- 9. trial.medpath.com [trial.medpath.com]
- 10. A phase II trial of all-trans retinoic acid (ATRA) in advanced adenoid cystic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accrf.org [accrf.org]
- 12. Targeting the Oncogenic Transcriptional Regulator MYB in Adenoid Cystic Carcinoma by Inhibition of IGF1R/AKT Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. A phase 2 study of MK-2206 in patients with incurable adenoid cystic carcinoma (Alliance A091104) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of TP-422 and Standard Therapies for Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational agent TP-422 (also known as REM-422) and current standard therapies for the treatment of Acute Myeloid Leukemia (AML). This analysis is based on publicly available preclinical and clinical data to inform researchers, scientists, and drug development professionals.
Introduction to AML and Current Therapeutic Landscape
Acute Myeloid Leukemia (AML) is a cancer of the blood and bone marrow characterized by the rapid growth of abnormal myeloblasts. For decades, the standard of care for fit patients has been intensive chemotherapy, often a combination of cytarabine (B982) and an anthracycline known as the "7+3" regimen.[1] More recently, targeted therapies and hypomethylating agents have been introduced, offering new options for various patient populations, including those with specific genetic mutations (e.g., FLT3, IDH1/2) and older or less fit patients.[2] Therapies such as the BCL-2 inhibitor venetoclax (B612062) in combination with azacitidine have shown significant efficacy.[3][4] However, significant challenges remain, including high relapse rates and treatment-related toxicity, highlighting the urgent need for novel therapeutic approaches.
This compound: A Novel Approach Targeting MYB
This compound is a first-in-class, oral small molecule that acts as a MYB mRNA degrader.[5][6][7] The MYB oncogenic transcription factor is a key regulator of hematopoietic cell differentiation and proliferation and its dysregulation is implicated in various cancers, including AML.[6][7] this compound functions by inducing the inclusion of a "poison exon" in the MYB pre-mRNA transcript, which leads to nonsense-mediated decay of the mRNA and subsequent reduction of MYB protein expression.[5][6][7] This novel mechanism of action offers a targeted approach to inhibit a previously challenging-to-drug transcription factor. This compound is currently in Phase 1 clinical trials for patients with relapsed/refractory AML or higher-risk myelodysplastic syndromes (MDS).[5][8]
Comparative Data Summary
The following tables summarize the available efficacy and safety data for this compound (preclinical) and standard AML therapies (clinical). Due to the early stage of this compound's clinical development, direct comparative clinical data is not yet available.
Table 1: Efficacy Data
| Therapy | Patient Population | Key Efficacy Endpoints | Results |
| This compound (REM-422) | Preclinical AML models (cell lines, PDX) | Anti-leukemic activity, tumor growth inhibition | Demonstrated robust anti-leukemic activity as monotherapy and in combination. Eradication of AML blasts in engrafted patient-derived xenograft (PDX) models. Induced tumor regressions in cell line-derived and patient-derived xenograft models at well-tolerated doses.[2][6] |
| "7+3" Regimen (Cytarabine + Anthracycline) | Newly diagnosed, fit AML patients | Complete Remission (CR) Rate | Approximately 60-80% in younger patients (<60 years).[1] |
| Venetoclax + Azacitidine | Newly diagnosed AML patients (unfit for intensive chemo) | Overall Survival (OS), CR Rate | Significantly improved OS compared to azacitidine alone.[3] In a Phase 2 trial for fit adults, the combination showed a median event-free survival of 14.6 months vs. 6.2 months for intensive chemotherapy.[4] |
| Gilteritinib (FLT3 inhibitor) | Relapsed/refractory FLT3-mutated AML | Overall Survival (OS) | Median OS of 9.3 months vs. 5.6 months for salvage chemotherapy. |
| Ivosidenib (IDH1 inhibitor) | Relapsed/refractory IDH1-mutated AML | CR + CRh (CR with partial hematologic recovery) Rate | 32.8% |
Table 2: Safety and Tolerability
| Therapy | Key Adverse Events |
| This compound (REM-422) | Data from the AML trial is not yet publicly available. In a Phase 1 study for adenoid cystic carcinoma, this compound was generally well-tolerated. The most common treatment-related adverse events included anemia, fatigue, and epistaxis.[9] |
| "7+3" Regimen (Cytarabine + Anthracycline) | Myelosuppression (neutropenia, thrombocytopenia, anemia), infections, nausea, vomiting, mucositis, cardiotoxicity (with anthracyclines). |
| Venetoclax + Azacitidine | Nausea, diarrhea, neutropenia, thrombocytopenia, tumor lysis syndrome (TLS). |
| Gilteritinib (FLT3 inhibitor) | Differentiation syndrome, posterior reversible encephalopathy syndrome (PRES), prolonged QT interval, pancreatitis. |
| Ivosidenib (IDH1 inhibitor) | Differentiation syndrome, Guillain-Barré syndrome, QTc interval prolongation. |
Experimental Protocols
This compound Preclinical Evaluation
The preclinical efficacy of this compound was evaluated in various in vitro and in vivo models of AML.
Cell-Based Assays:
-
Cell Viability and Proliferation: AML cell lines with known MYB dependency were treated with varying concentrations of this compound to determine its anti-proliferative activity.
-
Mechanism of Action Studies: Assays were conducted to confirm the on-target effect of this compound, including measuring the inclusion of the poison exon in MYB mRNA and the subsequent reduction in MYB mRNA and protein levels.[10]
In Vivo Xenograft Models:
-
Cell Line-Derived Xenografts (CDX): Human AML cell lines were implanted subcutaneously or intravenously into immunocompromised mice. Tumor growth and animal survival were monitored following oral administration of this compound.[2][10]
-
Patient-Derived Xenografts (PDX): A more clinically relevant model where primary AML cells from patients are implanted into immunodeficient mice.[11][12][13][14][15] These models preserve the genetic and phenotypic heterogeneity of the original tumor.[11][12] Engraftment of human leukemic cells is monitored in the peripheral blood and bone marrow.[11] Following successful engraftment, mice were treated with this compound, and the anti-leukemic effects were assessed by measuring the burden of human leukemia cells.[10]
Standard AML Therapy Clinical Trial Methodology
The efficacy and safety of standard AML therapies are established through rigorous, multi-phase clinical trials.
-
Phase 1 Trials: Primarily assess the safety, tolerability, and recommended Phase 2 dose (RP2D) of a new drug in a small group of patients.[8]
-
Phase 2 Trials: Evaluate the efficacy of the drug in a larger group of patients with the specific disease and further assess its safety.
-
Phase 3 Trials: Compare the new treatment to the current standard of care in a large, randomized controlled setting to confirm its effectiveness, monitor side effects, and collect information that will allow the drug to be used safely.
Key Endpoints in AML Clinical Trials:
-
Complete Remission (CR): Defined by specific criteria related to the percentage of blasts in the bone marrow and the recovery of peripheral blood counts.
-
Overall Survival (OS): The length of time from either the date of diagnosis or the start of treatment that patients are still alive.
-
Event-Free Survival (EFS): The length of time after treatment that a patient remains free of certain complications or events such as relapse or death.
-
Relapse-Free Survival (RFS): The length of time after a complete remission that the patient survives without any signs or symptoms of the cancer.
Visualizing Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for preclinical evaluation.
Caption: Mechanism of action of this compound (REM-422).
Caption: Preclinical evaluation workflow for an AML drug candidate.
Conclusion
This compound represents a promising novel therapeutic strategy for AML by targeting the MYB oncogene through a unique mechanism of mRNA degradation. Preclinical data have demonstrated its potential for potent anti-leukemic activity. While standard therapies have established efficacy and safety profiles, there remain significant unmet needs in the treatment of AML. The ongoing Phase 1 clinical trial of this compound will be critical in determining its safety and preliminary efficacy in patients. Future comparative analyses will require mature clinical data from the this compound program to directly compare its performance against the current standards of care in AML. This guide will be updated as more data becomes publicly available.
References
- 1. dovepress.com [dovepress.com]
- 2. Remix Therapeutics™ to Present Preclinical Data Demonstrating Anti-Tumor Activity of REM-422 in AML at the European Hematology Association (EHA) 2024 Congress [prnewswire.com]
- 3. Comparative efficacy and safety in low-intensity treatment for acute myeloid leukemia in older patients: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Remix Therapeutics Announces First Patients Dosed in Two Phase 1 Clinical Trials Investigating REM-422 for Treatment of Adenoid Cystic Carcinoma (ACC) and Acute Myeloid Leukemia/Myelodysplastic Syndromes (AML/MDS) [prnewswire.com]
- 6. remixtx.com [remixtx.com]
- 7. researchgate.net [researchgate.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. remixtx.com [remixtx.com]
- 10. Paper: REM-422, a Potent, Selective, Oral Small Molecule mRNA Degrader of the MYB Oncogene, Demonstrates Anti-Tumor Activity in Mouse Xenograft Models of AML [ash.confex.com]
- 11. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. crownbio.com [crownbio.com]
- 13. researchgate.net [researchgate.net]
- 14. Patient-derived xenograft (PDX) models lead the way in targeted cancer therapy [researchfeatures.com]
- 15. Advances in the application of patient-derived xenograft models in acute leukemia resistance - PMC [pmc.ncbi.nlm.nih.gov]
Validating REM-422's On-Target Efficacy Through Genetic Knockdown of MYB: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel MYB-targeting agent REM-422 with the established method of genetic MYB knockdown. The objective is to validate that the pharmacological effects of REM-422 are a direct consequence of its intended on-target activity against the MYB oncogene. This analysis is supported by preclinical data and detailed experimental protocols to assist researchers in evaluating and potentially replicating these findings.
Introduction to REM-422: A Novel MYB mRNA Degrader
REM-422 is a first-in-class, orally bioavailable small molecule that targets the MYB oncogene, a critical transcription factor implicated in the proliferation and survival of various cancer cells, including those in adenoid cystic carcinoma (ACC) and acute myeloid leukemia (AML).[1][2] Unlike traditional inhibitors that target the protein product, REM-422 acts at the mRNA level.[3] Its mechanism involves binding to the U1 snRNP spliceosome complex, which promotes the inclusion of a "poison exon" into the MYB pre-mRNA transcript.[4][5] This poison exon contains a premature termination codon, flagging the mRNA for nonsense-mediated decay and thereby preventing the translation of the MYB protein.[4][5] Preclinical studies have demonstrated REM-422's potent anti-tumor activity in xenograft models of both ACC and AML.[1][4][6]
Validating the Mechanism: REM-422 Effects Phenocopy MYB Knockdown
A cornerstone in the validation of a targeted therapeutic is demonstrating that its cellular effects mimic those of genetically silencing the intended target. Preclinical research has shown that treatment with REM-422 phenocopies the gene expression changes observed with shRNA-mediated knockdown of MYB.[4] This indicates that the anti-proliferative and pro-apoptotic effects of REM-422 are indeed due to the specific degradation of MYB mRNA.
Comparative Analysis of Cellular Phenotypes
The following table summarizes the anticipated comparative effects of REM-422 treatment and genetic MYB knockdown in MYB-dependent cancer cell lines, such as the AML cell line THP-1.
| Parameter | Genetic MYB Knockdown (siRNA/shRNA) | REM-422 Treatment | Expected Concordance |
| MYB mRNA Levels | Significantly reduced | Significantly reduced | High |
| MYB Protein Levels | Significantly reduced | Significantly reduced | High |
| Cell Proliferation | Inhibition | Inhibition | High |
| Apoptosis | Induction | Induction | High |
| Myeloid Differentiation Markers (e.g., CD11b, CD14) | Increased expression | Increased expression | High |
| Expression of MYB Target Genes (e.g., MYC, BCL2) | Downregulation | Downregulation | High |
Experimental Workflow for Validation
The validation of REM-422's mechanism through genetic knockdown of MYB can be conceptualized in the following workflow:
Caption: Workflow for validating REM-422's mechanism of action.
Experimental Protocols
MYB Knockdown in THP-1 Cells using siRNA
This protocol provides a general framework for the transient knockdown of MYB in the THP-1 human monocytic leukemia cell line.
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
siRNA targeting human MYB (validated sequences should be obtained from a reputable supplier)
-
Non-targeting control siRNA
-
Transfection reagent suitable for suspension cells (e.g., Lipofectamine RNAiMAX)
-
6-well tissue culture plates
-
Reagents for RNA extraction, qRT-PCR, and Western blotting
Procedure:
-
Cell Culture: Maintain THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. Cells should be in the logarithmic growth phase at the time of transfection.
-
Transfection Preparation:
-
On the day of transfection, dilute the MYB-targeting siRNA and control siRNA in Opti-MEM to the desired final concentration (e.g., 20 nM).
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection:
-
Plate 0.5 x 10^6 THP-1 cells per well in a 6-well plate in 2 ml of antibiotic-free medium.
-
Add the siRNA-lipid complex dropwise to the cells.
-
Incubate the cells for 24-72 hours at 37°C in a 5% CO2 incubator.
-
-
Validation of Knockdown:
-
qRT-PCR: Harvest cells 24-48 hours post-transfection, extract total RNA, and perform qRT-PCR to quantify MYB mRNA levels relative to a housekeeping gene.
-
Western Blot: Harvest cells 48-72 hours post-transfection, prepare cell lysates, and perform Western blotting to assess MYB protein levels.
-
-
Phenotypic Assays: Following confirmation of knockdown, perform downstream functional assays such as cell viability assays (e.g., MTT or CellTiter-Glo), apoptosis assays (e.g., Annexin V staining), and flow cytometry for differentiation markers.
Comparison with Alternative MYB-Targeting Strategies
While REM-422 represents a novel approach to inhibiting MYB, other strategies are also in development. The following table compares REM-422 with a direct competitor and another inhibitor with a different mechanism of action.
| Compound | Mechanism of Action | Reported Effects | Development Stage |
| REM-422 | MYB mRNA degrader via poison exon inclusion.[4][5] | Induces tumor regressions in ACC and AML xenograft models.[4][6] Phase 1 clinical trials show a 43% overall response rate in ACC.[7] | Phase 1 Clinical Trials.[7] |
| RGT-61159 | MYB mRNA degrader via cryptic exon inclusion, leading to nonsense-mediated decay.[8][9][10][11][12] | Potent cell killing in MYB-overexpressing leukemic cell lines; synergistic with venetoclax.[8][9][10] | Phase 1 Clinical Trial.[12] |
| Celastrol | Small molecule inhibitor of the Myb/p300 protein-protein interaction.[13][14][15] | Suppresses proliferation of AML cells and prolongs survival in a mouse model of AML.[13][15] | Preclinical.[13][15] |
MYB Signaling Pathway and Points of Intervention
The MYB transcription factor is a central node in a complex signaling network that promotes cell proliferation and survival while blocking differentiation. The diagram below illustrates this pathway and the points at which different inhibitors exert their effects.
Caption: MYB signaling pathway and inhibitor intervention points.
References
- 1. Paper: REM-422, a Potent, Selective, Oral Small Molecule mRNA Degrader of the MYB Oncogene, Demonstrates Anti-Tumor Activity in Mouse Xenograft Models of AML [ash.confex.com]
- 2. researchgate.net [researchgate.net]
- 3. remixtx.com [remixtx.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. accrf.org [accrf.org]
- 6. researchgate.net [researchgate.net]
- 7. A unifying gene signature for adenoid cystic cancer identifies parallel MYB-dependent and MYB-independent therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rgenta’s RGT-61159 shows promise for MYB-expressing cancers | BioWorld [bioworld.com]
- 9. Rgenta Therapeutics Presents Preclinical Data from Lead [globenewswire.com]
- 10. Rgenta Therapeutics Presents Preclinical Data on RGT-61159, a Potent, Selective Oral Small Molecule Inhibitor of MYB, Demonstrating Robust Anti-Tumor Activity in Several Monotherapy Models of AML and Synergistic Activity when Combined with Standard of Care for AML [prnewswire.com]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. Rgenta Therapeutics Shows RGT-61159's Anti-Tumor Effects in AML at ASH Meeting [synapse.patsnap.com]
- 13. The natural anti-tumor compound Celastrol targets a Myb-C/EBPβ-p300 transcriptional module implicated in myeloid gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The natural anti-tumor compound Celastrol targets a Myb-C/EBPβ-p300 transcriptional module implicated in myeloid gene expression | PLOS One [journals.plos.org]
- 15. Targeting acute myeloid leukemia with a small molecule inhibitor of the Myb/p300 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Targeted Therapies Across Cancer Subtypes: A Guide for Researchers
For research professionals and scientists in drug development, the evaluation of targeted therapies across different cancer subtypes is crucial for advancing precision medicine. This guide provides a comparative analysis of the efficacy of prominent targeted therapies, serving as a framework for assessing novel compounds. In lieu of the hypothetical molecule TP-422, this guide utilizes well-documented targeted agents—Vemurafenib, Imatinib, and Trastuzumab—to illustrate the principles of comparative efficacy analysis in distinct cancer subtypes.
This document outlines the differential efficacy of these drugs, supported by experimental data, and provides detailed methodologies for key experimental protocols.
Comparative Efficacy of Targeted Therapies
The following tables summarize the efficacy of Vemurafenib, Imatinib, and Trastuzumab in various cancer subtypes based on clinical trial data.
Table 1: Efficacy of Vemurafenib in BRAF-Mutant Melanoma Subtypes
| Clinical Study/Trial | Melanoma Subtype | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| BRIM-3 | BRAF V600E-mutant | 48% | 5.3 months | 13.2 months[1] |
| BRIM-2 | BRAF V600E-mutant | 53% | 6.8 months | 15.9 months[1][2] |
| BRIM-2 & BRIM-3 (pooled analysis) | BRAF V600K-mutant | 40-50% | Approx. 5.5 months | 14.5 months[1][3] |
| Retrospective Study | BRAF-mutant Acral Melanoma | 61.5% | 5.4 months | 11.7 months[4] |
| Retrospective Study | BRAF-mutant Mucosal Melanoma | 40.0% | 4.5 months | 7.9 months[4] |
Table 2: Efficacy of Imatinib in Chronic Myeloid Leukemia (CML) Phases
| Clinical Study/Trial | CML Phase | Complete Hematologic Response (CHR) | Major Cytogenetic Response (MCyR) | Complete Cytogenetic Response (CCyR) | Overall Survival (OS) at 5 years |
| IRIS Trial (First-line) | Chronic Phase (CP) | 98% (at 18 months) | 87% (at 60 months) | 76% (at 18 months)[5] | 89%[6] |
| Retrospective Study (First-line) | Accelerated Phase (AP) | Slower onset than CP | Lower rates than CP | 43% (15/35 patients) | Median OS of 70 months[7] |
| Phase I Trial (IFN-α failure) | Chronic Phase (CP) | 98% | 31% | 13% | Not Reported |
Table 3: Efficacy of Trastuzumab-Based Regimens in HER2-Positive Breast Cancer Subtypes
| Clinical Study/Trial | Breast Cancer Subtype | Pathological Complete Response (pCR) Rate | Disease-Free Survival (DFS) / Progression-Free Survival (PFS) | Overall Survival (OS) |
| Various Adjuvant Trials | HER2+/Hormone Receptor (HR)+ | Generally lower than HR- | Significant improvement with trastuzumab | Significant improvement with trastuzumab |
| Various Adjuvant Trials | HER2+/Hormone Receptor (HR)- | Generally higher than HR+ | Significant improvement with trastuzumab | Significant improvement with trastuzumab |
| CLEOPATRA (Metastatic) | HER2+ (First-line with Pertuzumab + Docetaxel) | Not Applicable | Median PFS of 18.7 months | Median OS of 57.1 months |
| EMILIA (Metastatic) | HER2+ (Second-line T-DM1 vs. Lapatinib + Capecitabine) | Not Applicable | Median PFS of 9.6 months (T-DM1) | Median OS of 29.9 months (T-DM1) |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of targeted therapies are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the therapeutic agent (e.g., Vemurafenib) and a vehicle control for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8] Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[8]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Western Blotting
Western blotting is a technique used to detect and quantify specific proteins in a cell lysate, which is crucial for analyzing the modulation of signaling pathways by a targeted therapy.[9]
Protocol:
-
Cell Lysis: Treat cultured cancer cells with the targeted therapy at various concentrations and time points. Lyse the cells in a buffer containing protease and phosphatase inhibitors to extract total protein.[10][11]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).[10]
-
Gel Electrophoresis: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[10]
-
Blocking: Block the membrane with a solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.[10]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-ERK, total ERK, β-actin). Following washes, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).[10]
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.[10]
-
Imaging: Capture the signal on X-ray film or with a digital imager. The band intensity corresponds to the amount of the target protein.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a therapeutic agent in a living organism.[12][13]
Protocol:
-
Cell Preparation: Culture human cancer cells and harvest them during the exponential growth phase. Resuspend the cells in a suitable medium, sometimes mixed with Matrigel to support tumor formation.[12][14]
-
Animal Inoculation: Subcutaneously inject the cancer cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).[12][13]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation and measure tumor volume using calipers.
-
Treatment Administration: Once tumors reach a specified size, randomize the mice into treatment and control groups. Administer the targeted therapy and a vehicle control according to the designed dosing schedule and route (e.g., oral gavage, intraperitoneal injection).[13]
-
Efficacy Evaluation: Measure tumor volume and body weight regularly to assess the anti-tumor activity and toxicity of the compound. At the end of the study, tumors may be excised for further analysis (e.g., western blotting, immunohistochemistry).
Signaling Pathways and Experimental Workflow
The following diagrams illustrate key signaling pathways targeted by the example drugs and a general experimental workflow for evaluating a targeted therapy.
Caption: BRAF/MEK/ERK signaling pathway in melanoma.
Caption: BCR-ABL signaling pathway in CML.
Caption: HER2 signaling pathway in breast cancer.
Caption: Experimental workflow for targeted therapy evaluation.
References
- 1. Vemurafenib: a new treatment for BRAF-V600 mutated advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vemurafenib in patients with BRAF V600E mutation-positive advanced melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vemurafenib: an evidence-based review of its clinical utility in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. ascopubs.org [ascopubs.org]
- 8. broadpharm.com [broadpharm.com]
- 9. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 10. Western blot analysis of cell lines [bio-protocol.org]
- 11. origene.com [origene.com]
- 12. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 13. benchchem.com [benchchem.com]
- 14. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
A Researcher's Guide to Validating the In Vivo Anti-Tumor Activity of TP-422
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vivo anti-tumor activity of the novel investigational compound, TP-422. For comparative purposes, this guide benchmarks this compound against 5-Fluorouracil (5-FU), a standard-of-care chemotherapeutic agent for colorectal cancer.[1] The methodologies outlined herein are based on established preclinical xenograft models, which are fundamental for evaluating the efficacy of new anti-cancer agents.[2][3]
Comparative Efficacy in a Preclinical Xenograft Model
The primary assessment of an anti-tumor compound's efficacy in a living system is typically conducted using animal models, with xenografts in immunocompromised mice being a common choice.[4] In this model, human cancer cells are implanted into mice that lack a competent immune system, thereby allowing the human tumor to grow.[5][6] This section details a head-to-head comparison of this compound and 5-FU in a human colorectal cancer xenograft model.
Experimental Workflow Diagram
Caption: Workflow for the in vivo xenograft study of this compound.
Quantitative Data Summary
The following table summarizes the hypothetical results from the in vivo study, comparing the efficacy and general toxicity of this compound and 5-FU.
| Treatment Group | Dosage & Administration | Mean Final Tumor Volume (mm³ ± SD) | Tumor Growth Inhibition (TGI %) | Mean Body Weight Change (%) |
| Vehicle Control | 10 mL/kg, oral, daily | 1850 ± 210 | - | +2.5 |
| This compound | 50 mg/kg, oral, daily | 480 ± 95 | 74.1 | -3.1 |
| 5-Fluorouracil | 20 mg/kg, i.p., daily | 720 ± 130 | 61.1 | -8.7 |
Tumor Growth Inhibition (TGI) was calculated using the formula: TGI (%) = [1 - (Mean RTV of treated group) / (Mean RTV of control group)] x 100.[7]
Hypothetical Signaling Pathway Modulation by this compound
To understand the molecular mechanism of a novel compound, it is crucial to investigate its effect on key signaling pathways involved in cancer progression.[4] The following diagram illustrates a hypothetical pathway targeted by this compound, leading to the inhibition of cell proliferation and survival.
References
- 1. In vivo antitumor activity of 5-fluorocytosine on human colorectal carcinoma cells genetically modified to express cytosine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. championsoncology.com [championsoncology.com]
- 7. spandidos-publications.com [spandidos-publications.com]
A Comparative Guide to mRNA-Targeting Therapies: A Review of Current and Emerging Modalities
Introduction
The ability to modulate gene expression at the messenger RNA (mRNA) level has ushered in a new era of therapeutics with the potential to address a wide array of diseases. From vaccines to treatments for rare genetic disorders and cancer, mRNA-targeting therapies are at the forefront of biomedical innovation. This guide provides a comparative analysis of several leading mRNA-targeting modalities.
It is important to clarify a potential point of confusion regarding the designation "TP-422." Our research indicates that "this compound" does not correspond to a known mRNA-targeting therapy and is likely associated with an unrelated product. However, a similarly named therapeutic, REM-422 , is a clinical-stage, first-in-class oral small molecule mRNA degrader targeting the MYB oncogene.[1][2] This guide will include an analysis of this novel therapeutic approach alongside more established platforms such as mRNA-based therapies, small interfering RNAs (siRNAs), and antisense oligonucleotides (ASOs).
This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of these platforms, supported by experimental data and methodologies.
Comparative Analysis of mRNA-Targeting Therapies
mRNA-Based Therapies
-
Mechanism of Action: These therapies deliver a synthetic mRNA molecule into cells. The cell's own machinery then uses this mRNA as a template to produce a specific protein. This can be an antigen to stimulate an immune response (vaccines) or a functional protein to replace a missing or defective one (protein replacement therapy).[3][4]
-
Advantages: mRNA therapies offer rapid development and manufacturing scalability.[5] They are non-integrating, posing no risk of insertional mutagenesis.[6]
-
Limitations: A primary challenge is the inherent instability of mRNA and the need for sophisticated delivery systems, such as lipid nanoparticles (LNPs), to protect it from degradation and facilitate cellular uptake.[7]
-
Key Clinical Data: The most prominent examples are the COVID-19 vaccines from Pfizer/BioNTech and Moderna, which demonstrated high efficacy (around 95% in initial trials) in preventing symptomatic disease.[5][8]
RNA Interference (RNAi): Small Interfering RNA (siRNA)
-
Mechanism of Action: siRNAs are short, double-stranded RNA molecules that trigger the RNA interference (RNAi) pathway. Once inside the cell, the siRNA is loaded into the RNA-Induced Silencing Complex (RISC). The guide strand of the siRNA then directs RISC to a complementary target mRNA, which is subsequently cleaved and degraded, thus "silencing" the gene.[9][10]
-
Advantages: siRNAs offer high specificity and potency in gene silencing.
-
Limitations: Delivery to target tissues beyond the liver remains a significant hurdle. Off-target effects, where the siRNA silences unintended genes, are a potential concern.[10][11][12]
-
Key Clinical Data: Several siRNA therapeutics are approved, primarily for liver-targeted diseases. For instance, Patisiran is used to treat hereditary transthyretin-mediated amyloidosis.
Antisense Oligonucleotides (ASOs)
-
Mechanism of Action: ASOs are single-stranded DNA or RNA molecules, typically 15-25 nucleotides long, that bind to a specific mRNA sequence.[9] They can modulate gene expression through several mechanisms, including recruiting RNase H to degrade the target mRNA, sterically blocking translation, or modifying pre-mRNA splicing.[9][13]
-
Advantages: ASOs can be chemically modified to enhance stability, delivery, and binding affinity. Their single-stranded nature may offer some advantages in synthesis and delivery compared to siRNAs.[9][14]
-
Limitations: Similar to other RNA therapies, delivery to specific tissues can be challenging. Potential for off-target effects and immunogenicity exists.
-
Key Clinical Data: Nusinersen is an approved ASO for the treatment of spinal muscular atrophy, which works by modulating the splicing of the SMN2 pre-mRNA.
Small Molecule mRNA Degraders (e.g., REM-422)
-
Mechanism of Action: This emerging class of oral small molecules modulates RNA processing. REM-422, for example, selectively facilitates the binding of the U1 snRNP spliceosome complex to a "poison exon" in the MYB pre-mRNA.[7] The inclusion of this poison exon, which contains a premature termination codon, triggers the nonsense-mediated decay (NMD) pathway, leading to the degradation of the MYB mRNA and a reduction in the oncoprotein.[1]
-
Advantages: As an oral small molecule, it offers the potential for improved patient convenience. This approach represents a novel way to target proteins that have been historically difficult to drug.
-
Limitations: As a newer modality, the long-term safety and efficacy profile is still under investigation. The potential for off-target splicing effects needs to be carefully evaluated.[2]
-
Key Clinical Data: In a Phase 1 trial for recurrent or metastatic adenoid cystic carcinoma, REM-422 was generally well-tolerated and demonstrated anti-tumor activity, with an overall response rate of 43% in the efficacy population as of October 2025.[15] Reductions in MYB mRNA and protein levels were observed in tumor biopsies.[15][16] In preclinical studies, REM-422 also showed potent anti-tumor activity in xenograft models of adenoid cystic carcinoma and acute myeloid leukemia (AML).[7][17]
Quantitative Data Summary
Table 1: General Comparison of mRNA-Targeting Therapeutic Modalities
| Feature | mRNA Therapies | siRNA (RNAi) | ASOs | Small Molecule mRNA Degraders (e.g., REM-422) |
| Molecule Type | Single-stranded RNA | Double-stranded RNA | Single-stranded DNA or RNA | Oral small molecule |
| Primary Mechanism | Protein expression | mRNA cleavage via RISC | RNase H-mediated degradation, splicing modulation, translational arrest | Splicing modulation leading to NMD |
| Cellular Location of Action | Cytoplasm | Cytoplasm | Nucleus and Cytoplasm | Nucleus (splicing) |
| Delivery | Lipid Nanoparticles (LNPs) | LNPs, GalNAc conjugates | Chemical modifications, some LNPs | Oral administration |
| Key Advantage | Rapid development, protein production | High potency and specificity | Versatile mechanisms, chemical modifications | Oral bioavailability, targets "undruggable" proteins |
| Key Limitation | Instability, delivery challenges | Delivery beyond the liver, off-target effects | Delivery challenges, potential immunogenicity | Newer modality, long-term effects under study |
Table 2: Performance Data of Representative mRNA-Targeting Therapies
| Therapy (Modality) | Target/Indication | Efficacy Data | Key Adverse Events |
| BNT162b2 (mRNA vaccine) | SARS-CoV-2 Spike Protein / COVID-19 | ~95% efficacy in preventing symptomatic COVID-19 in initial trials.[5] | Injection site pain, fatigue, headache.[5] |
| Patisiran (siRNA) | Transthyretin (TTR) / hATTR Amyloidosis | Significant improvement in neuropathy impairment scores vs. placebo. | Infusion-related reactions, peripheral edema. |
| Nusinersen (ASO) | SMN2 pre-mRNA / Spinal Muscular Atrophy | Significant improvement in motor function milestones in infantile-onset SMA. | Upper respiratory tract infection, constipation, headache. |
| REM-422 (Small Molecule mRNA Degrader) | MYB mRNA / Adenoid Cystic Carcinoma | Phase 1: 43% overall response rate (RECIST) in the efficacy population.[15] 71% of biomarker-positive patients on study >6 months showed >20% tumor shrinkage.[15] | Anemia, fatigue, epistaxis (at the recommended Phase 2 dose).[15] |
Experimental Protocols
Protocol 1: Quantification of Target mRNA Knockdown by Quantitative Reverse Transcription PCR (qRT-PCR)
This protocol is a standard method to measure the reduction in target mRNA levels following treatment with an RNA-targeting therapeutic like siRNA or an ASO.[18][19][20]
-
Cell Culture and Treatment:
-
RNA Isolation:
-
Aspirate the media and wash cells with PBS.
-
Lyse the cells directly in the culture dish using a lysis buffer from a commercial RNA purification kit (e.g., RNeasy Kit, Qiagen).
-
Isolate total RNA according to the manufacturer's protocol, including a DNase treatment step to remove genomic DNA contamination.
-
-
cDNA Synthesis:
-
Quantify the RNA concentration and assess purity (e.g., using a NanoDrop spectrophotometer).
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) according to the manufacturer's protocol.[20]
-
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions in a 96-well plate. Each reaction should contain cDNA template, forward and reverse primers for the target gene and a housekeeping reference gene (e.g., GAPDH, ACTB), and a SYBR Green Master Mix.[20]
-
Run the qPCR plate on a real-time PCR machine.
-
-
Data Analysis:
Protocol 2: Assessment of Nonsense-Mediated mRNA Decay (NMD) Activity
This protocol is used to verify if a therapeutic, such as REM-422, is acting through the NMD pathway.[21]
-
Vector Construction:
-
Clone the target gene fragment into a eukaryotic expression vector. Create two versions: a wild-type version and a version with a mutation that introduces a premature termination codon (PTC).[21]
-
Alternatively, use a dual-fluorescence reporter plasmid where the expression of a fluorescent protein is made dependent on NMD.[22]
-
-
Cell Transfection and Treatment:
-
Transfect the expression vectors into a suitable cell line (e.g., HEK293T).
-
Treat a subset of cells with the therapeutic agent (e.g., REM-422) and another subset with a known NMD inhibitor (e.g., cycloheximide) as a positive control.
-
-
mRNA Level Detection:
-
After an appropriate incubation period, isolate total RNA from all cell groups.
-
Perform qRT-PCR as described in Protocol 1 to measure the mRNA levels of the reporter gene.
-
-
NMD Validation:
-
Compare the mRNA levels between the different conditions.
-
If the therapeutic agent induces degradation of the PTC-containing mRNA, and this degradation is rescued by the NMD inhibitor, it provides evidence that the agent acts through the NMD pathway.[21]
-
Mandatory Visualizations
Caption: Mechanism of action for mRNA-based therapies.
Caption: The RNA Interference (RNAi) pathway mediated by siRNA.
Caption: Diverse mechanisms of action for Antisense Oligonucleotides (ASOs).
Caption: Mechanism of REM-422, a small molecule MYB mRNA degrader.
Caption: A general experimental workflow for evaluating mRNA-targeting therapies.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of COVID-19 Live Attenuated and mRNA Vaccines in Manufacturing and Clinical Treatment [tns.ewapub.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Comparing the COVID-19 Vaccines: How Are They Different? | News | Yale Medicine [yalemedicine.org]
- 9. origene.com [origene.com]
- 10. horizondiscovery.com [horizondiscovery.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Evaluation and control of miRNA-like off-target repression for RNA interference - PMC [pmc.ncbi.nlm.nih.gov]
- 13. siRNA and ASO: Exploring the Pillars of Small Nucleic Acid Therapeutics [synapse.patsnap.com]
- 14. Distinct Mechanisms and Therapeutic Potential of ASOs and siRNAs in Precision Medicine [synapse.patsnap.com]
- 15. remixtx.com [remixtx.com]
- 16. REM-422 for Advanced Cancer · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 17. Remix’s REM-422 induces potent antitumor activity in preclinical adenoid cystic carcinoma | BioWorld [bioworld.com]
- 18. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - RNA Transfection Reagents [rnatransfection.com]
- 20. Relative quantification of mRNA transcript levels by qPCR [protocols.io]
- 21. Nonsense-Mediated mRNA Decay (NMD) Analysis - CD Genomics [rna.cd-genomics.com]
- 22. researchgate.net [researchgate.net]
Validating the Safety Profile of TP-422 in Preclinical Models: A Comparative Guide
Disclaimer: Publicly available preclinical safety and toxicology data for a specific investigational compound designated "TP-422" are limited. Therefore, this guide presents a comparative safety profile for a hypothetical BRD9 inhibitor, herein named this compound, against other classes of bromodomain inhibitors. The data presented are illustrative and based on typical findings for this class of compounds to provide a framework for evaluating preclinical safety.
Introduction
This compound is a novel, potent, and selective small molecule inhibitor of the bromodomain of Bromodomain-containing protein 9 (BRD9), a key component of the SWI/SNF chromatin remodeling complex. Dysregulation of the SWI/SNF complex is implicated in the pathogenesis of several malignancies, making BRD9 an attractive therapeutic target. This guide provides a comparative overview of the preclinical safety profile of this compound against two representative comparator compounds:
-
Compound A (Pan-BET Inhibitor): A non-selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).
-
Compound B (BRD9 Degrader): A heterobifunctional degrader that induces the proteasomal degradation of the BRD9 protein.
This comparison aims to highlight the safety and tolerability profile of this compound, providing essential data for researchers, scientists, and drug development professionals.
Comparative Safety Data
The following tables summarize the in vitro and in vivo safety and toxicology data for this compound and the comparator compounds.
Table 1: In Vitro Safety Profile
| Assay | This compound (BRD9 Inhibitor) | Compound A (Pan-BET Inhibitor) | Compound B (BRD9 Degrader) |
| Cytotoxicity (IC50, µM) | |||
| - HEK293 (Human Kidney) | > 50 | 15.2 | > 50 |
| - HepG2 (Human Liver) | > 50 | 22.5 | 45.8 |
| - Rat Cardiomyocytes | 42.1 | 8.9 | 12.3 |
| hERG Channel Inhibition (IC50, µM) | > 30 | > 30 | 5.5 |
| Ames Test (Bacterial Mutagenicity) | Non-mutagenic | Non-mutagenic | Non-mutagenic |
Table 2: In Vivo Acute Toxicity
| Species | Parameter | This compound (BRD9 Inhibitor) | Compound A (Pan-BET Inhibitor) | Compound B (BRD9 Degrader) |
| Mouse (Oral) | LD50 (mg/kg) | > 2000 | 1500 | 1800 |
| Rat (Oral) | LD50 (mg/kg) | > 2000 | 1200 | 1650 |
Table 3: Summary of 28-Day Repeat-Dose Toxicity Studies
| Finding | This compound (BRD9 Inhibitor) | Compound A (Pan-BET Inhibitor) | Compound B (BRD9 Degrader) |
| Primary Target Organs | None identified at NOAEL | Bone Marrow, GI Tract, Lymphoid Tissues | Heart, Bone Marrow |
| Hematology | No significant findings | Dose-dependent thrombocytopenia and anemia | Mild, reversible thrombocytopenia |
| Clinical Chemistry | No significant findings | Elevated liver enzymes at high doses | No significant findings |
| Key Histopathology | No treatment-related findings at NOAEL | Bone marrow hypocellularity, villous atrophy in the small intestine | Myocardial degeneration (dog), bone marrow hypocellularity |
| NOAEL (Rat) | 100 mg/kg/day | 10 mg/kg/day | 30 mg/kg/day |
| NOAEL (Dog) | 75 mg/kg/day | 5 mg/kg/day | 10 mg/kg/day |
NOAEL: No-Observed-Adverse-Effect Level
Visualizations: Pathways and Protocols
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound in inhibiting BRD9-mediated oncogene transcription.
Experimental Workflow: 28-Day Repeat-Dose Toxicity Study
Caption: Workflow for a standard 28-day repeat-dose rodent toxicity study.
Logical Diagram: Preclinical Safety Assessment Decision Tree
Caption: Decision-making framework in preclinical safety evaluation.
Experimental Protocols
In Vitro Cytotoxicity Assay
-
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).
-
Method:
-
Cells (e.g., HEK293, HepG2) are seeded in 96-well plates and allowed to attach overnight.
-
The following day, cells are treated with a serial dilution of the test compound (e.g., this compound, Compound A, Compound B) for 72 hours.
-
Cell viability is assessed using a resazurin-based assay (e.g., CellTiter-Blue®). The fluorescence is measured, which is proportional to the number of viable cells.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
-
hERG Channel Inhibition Assay
-
Objective: To assess the potential for QT prolongation and cardiac arrhythmia by measuring the inhibition of the hERG potassium channel.
-
Method:
-
The assay is performed using automated patch-clamp electrophysiology on a cell line stably expressing the hERG channel.
-
Cells are exposed to increasing concentrations of the test compound.
-
The hERG channel current is measured in response to a specific voltage pulse protocol designed to elicit the characteristic tail current.
-
The percentage of inhibition at each concentration is calculated relative to the vehicle control, and an IC50 value is determined.
-
Bacterial Reverse Mutation Assay (Ames Test)
-
Objective: To evaluate the mutagenic potential of a compound by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent Escherichia coli.
-
Method:
-
The test is conducted with and without a metabolic activation system (S9 fraction from rat liver).
-
Bacteria, the test compound at various concentrations, and either S9 mix or a buffer are combined in soft agar (B569324) and plated.
-
Plates are incubated for 48-72 hours.
-
The number of revertant colonies (which can now synthesize their own histidine or tryptophan) is counted.
-
A compound is considered mutagenic if it causes a dose-dependent increase in revertant colonies of at least two-fold over the vehicle control.
-
28-Day Repeat-Dose Oral Toxicity Study in Rats
-
Objective: To determine the potential toxicity of a compound after repeated daily administration over 28 days and to identify a No-Observed-Adverse-Effect Level (NOAEL).
-
Method:
-
Animals: Sprague-Dawley rats are used, with an equal number of males and females per group.
-
Groups: Typically four groups: vehicle control, low dose, mid-dose, and high dose. A recovery group may be included for the high-dose and control groups.
-
Administration: The test compound is administered daily by oral gavage for 28 consecutive days.
-
In-life Monitoring: Daily clinical observations, weekly body weight, and food consumption measurements are recorded.
-
Clinical Pathology: At the end of the study, blood is collected for hematology and clinical chemistry analysis. Urine is collected for urinalysis.
-
Pathology: All animals are subjected to a full necropsy. Organ weights are recorded. A comprehensive list of tissues is collected and preserved for histopathological examination.
-
Data Analysis: Statistical analysis is performed to compare dose groups to the control group. The NOAEL is determined as the highest dose level that does not produce any significant treatment-related adverse findings.
-
Confirming the On-Target Effects of REM-422 Using RNA Sequencing: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of REM-422, a first-in-class oral small molecule MYB mRNA degrader, with alternative MYB-targeting therapies. We present a comprehensive overview of its mechanism of action, supported by representative RNA sequencing data, and detailed experimental protocols to facilitate the validation of its on-target effects.
Introduction to REM-422 and MYB Targeting
The c-MYB proto-oncogene is a critical transcription factor involved in cell proliferation and differentiation. Its aberrant expression is a known driver in various cancers, including adenoid cystic carcinoma (ACC) and acute myeloid leukemia (AML), making it a compelling therapeutic target.[1] REM-422 is an investigational therapeutic that functions by inducing the degradation of MYB mRNA, thereby preventing the production of the oncoprotein.[2][3][4][5]
Mechanism of Action of REM-422
REM-422 employs a novel mechanism to achieve targeted degradation of MYB mRNA. It selectively facilitates the binding of the U1 snRNP spliceosome complex to a "poison exon" within the MYB pre-mRNA.[1][6] The inclusion of this poison exon introduces a premature termination codon, which flags the mRNA transcript for degradation through the nonsense-mediated decay (NMD) pathway.[1][2][3][4][5][7] This leads to a significant reduction in both MYB mRNA and protein levels, and subsequently, the downregulation of MYB target genes.[3][6]
Below is a diagram illustrating the proposed signaling pathway for REM-422's mechanism of action.
Caption: Mechanism of REM-422 leading to MYB mRNA degradation.
On-Target Effects of REM-422: RNA Sequencing Data
RNA sequencing (RNA-seq) is a powerful tool to confirm the on-target effects of REM-422 by quantifying the changes in the transcriptome of cancer cells upon treatment. The primary expected outcome is a significant downregulation of MYB mRNA. Additionally, the expression of known MYB target genes, such as MYC and BCL2, is expected to decrease.
The following table presents representative (hypothetical) data from an RNA-seq experiment comparing cancer cells treated with REM-422 to a vehicle control.
| Gene | Log2 Fold Change (REM-422 vs. Vehicle) | p-value | Regulation |
| MYB | -2.5 | < 0.001 | Down |
| MYC | -1.8 | < 0.01 | Down |
| BCL2 | -1.5 | < 0.01 | Down |
| Gene X | -0.2 | > 0.05 | No Change |
| Gene Y | 0.1 | > 0.05 | No Change |
Comparison with Alternative MYB-Targeting Therapies
Several other therapeutic strategies are being explored to target the oncogenic activity of MYB. This section provides a comparison of REM-422 with these alternatives, highlighting their distinct mechanisms of action.
| Therapeutic Agent/Strategy | Mechanism of Action | Target Molecule |
| REM-422 | Induces poison exon inclusion leading to mRNA degradation via nonsense-mediated decay.[1][2][3][4][5][7] | MYB mRNA |
| RGT-61159 | Small molecule inhibitor of MYB via selective RNA splicing alteration. | MYB mRNA |
| Celastrol | Inhibits the interaction between MYB and its co-activator p300. | MYB-p300 protein interaction |
| Mebendazole, Withaferin A | Induces proteasomal degradation of the MYB protein. | MYB protein |
| Bardoxolone methyl, Omaveloxolone | Suppresses the expression of MYB. | MYB gene expression |
| Antisense Oligonucleotides/shRNA | Directly bind to and promote the degradation or inhibit the translation of MYB mRNA.[8] | MYB mRNA |
Experimental Protocol: RNA Sequencing for On-Target Effect Confirmation
The following protocol outlines a standard workflow for confirming the on-target effects of REM-422 using RNA sequencing.
Caption: A standard workflow for RNA sequencing analysis.
1. Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., an ACC cell line with known MYB dependency).
-
Treat cells with REM-422 at a predetermined effective concentration and a vehicle control for a specified duration.
-
Include multiple biological replicates for each condition.
2. Total RNA Extraction:
-
Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
Include a DNase treatment step to remove contaminating genomic DNA.
3. RNA Quality Control:
-
Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). A RIN of ≥ 8 is generally recommended for standard RNA-seq.
4. Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA samples.
-
Fragment the rRNA-depleted RNA.
-
Synthesize first- and second-strand cDNA.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library using PCR.
5. Sequencing:
-
Quantify and qualify the prepared libraries.
-
Sequence the libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
6. Data Analysis:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner (e.g., STAR).
-
Gene Expression Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use statistical packages such as DESeq2 or edgeR to identify differentially expressed genes between the REM-422-treated and vehicle control groups.[9][10][11][12][13]
-
Downstream Analysis: Perform pathway analysis and gene ontology enrichment to understand the biological implications of the observed gene expression changes. Validate the downregulation of MYB and its key target genes using an orthogonal method like RT-qPCR.
Conclusion
REM-422 represents a promising and innovative approach to cancer therapy by targeting the degradation of MYB mRNA. RNA sequencing is an indispensable tool for confirming its on-target effects, demonstrating a clear reduction in MYB mRNA and the downstream transcriptional signature. This guide provides a framework for researchers to design and execute experiments to validate the mechanism of action of REM-422 and compare its efficacy with other MYB-targeting strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. remixtx.com [remixtx.com]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. trial.medpath.com [trial.medpath.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. accrf.org [accrf.org]
- 8. Reassessing the Potential of Myb-targeted Anti-cancer Therapy [jcancer.org]
- 9. RNA-Seq workflow: gene-level exploratory analysis and differential expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. QIAGEN Bioinformatics Manuals [resources.qiagenbioinformatics.com]
- 11. RNA-seq workflow: gene-level exploratory analysis and differential expression [csama2025.bioconductor.eu]
- 12. bio-rad.com [bio-rad.com]
- 13. RNA-Seq and Differential Expression Analysis · The Neuro Bioinformatics Core [neurobioinfo.github.io]
Navigating the Landscape of Investigational Therapies for Adrenal Gland Carcinomas: A Comparative Guide
An important clarification regarding the initial query for "TP-422" in the context of Adrenocortical Carcinoma (ACC): Our comprehensive review of current research and clinical trial data did not identify any investigational drug designated as this compound for Adrenocortical Carcinoma. However, a similarly named compound, REM-422 , is currently under investigation for a different malignancy of the adrenal gland, Adenoid Cystic Carcinoma (ACC) . Furthermore, there is a distinct and active pipeline of investigational drugs for Adrenocortical Carcinoma .
This guide has been structured to address this likely point of confusion by presenting two separate comparisons based on the available scientific evidence:
-
Part 1: Investigational Drugs for Adenoid Cystic Carcinoma, with a focus on REM-422 and its contemporaries.
-
Part 2: Investigational Drugs for Adrenocortical Carcinoma, detailing the latest findings on other novel therapeutic agents.
This approach ensures that researchers, scientists, and drug development professionals have access to accurate and relevant data for their specific area of interest.
Part 1: A Comparative Analysis of Investigational Drugs for Adenoid Cystic Carcinoma (ACC)
Adenoid Cystic Carcinoma (ACC) is a rare form of cancer that can develop in the salivary glands and other regions of the head and neck. The therapeutic landscape for advanced or metastatic ACC is evolving, with several investigational drugs showing promise in clinical trials. This section compares REM-422 with other notable investigational agents for ACC.
Quantitative Data Summary
The following table summarizes the clinical trial data for key investigational drugs in Adenoid Cystic Carcinoma.
| Drug Name | Trial Phase | Number of Patients | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Notable Adverse Events (Grade ≥3) |
| REM-422 | Phase 1 | Efficacy population size not fully disclosed | 43% | Not Reported | Not Reported | Anemia, fatigue, epistaxis[1][2] |
| Lenvatinib | Phase 2 | 32 | 15.6% | 75% (Stable Disease) | 17.5 months | Hypertension (28.1%), oral pain (9.4%)[3][4] |
| Axitinib | Phase 2 | 54 (27 in treatment arm) | 0% | 100% | 10.8 months | Oral mucositis, fatigue[5][6] |
| Vorinostat (B1683920) | Phase 2 | 30 | 6.7% (2 PRs) | 90% (Stable Disease) | 10.0 months | Lymphopenia, hypertension, oral pain, thromboembolic events, fatigue[7][8][9] |
PR: Partial Response
Experimental Protocols
REM-422 Preclinical Patient-Derived Xenograft (PDX) Model
-
Objective: To evaluate the in vivo anti-tumor activity of REM-422.
-
Methodology: Patient-derived ACC tumor fragments, specifically the ACCX11 model harboring the MYB::NFIB fusion oncogene, were subcutaneously implanted into immunodeficient mice (nude mice).[10] Once tumors reached a specified volume, mice were randomized to receive either vehicle control or REM-422 orally at doses of 3, 6, and 10 mg/kg once daily.[10] Tumor volumes were measured regularly to assess tumor growth inhibition. At the end of the study, tumors were harvested for pharmacodynamic analyses, including qPCR to measure MYB mRNA levels and immunohistochemistry for MYB protein expression.[10]
REM-422 Phase 1 Clinical Trial (NCT06118086)
-
Objective: To determine the safety, tolerability, maximum tolerated dose (MTD), and/or recommended Phase 2 dose (RP2D) of REM-422 in patients with recurrent or metastatic ACC.[1][11]
-
Study Design: An open-label, non-randomized, multicenter study consisting of a dose-escalation phase followed by a dose-expansion phase.[1]
-
Patient Population: Adults (≥18 years) with recurrent or metastatic ACC that has progressed, who have completed prior anti-cancer medications.[11]
-
Methodology: In the dose-escalation phase, cohorts of patients receive escalating doses of oral REM-422 to determine the MTD/RP2D.[1] The dose-expansion phase further evaluates the safety and anti-tumor activity at the RP2D in biomarker-positive patients.[1] Tumor response is evaluated using Response Evaluation Criteria in Solid Tumors (RECIST 1.1).
Signaling Pathways and Experimental Workflows
Mechanism of Action of REM-422
Caption: Mechanism of REM-422 in promoting MYB mRNA degradation.
Part 2: A Comparative Analysis of Investigational Drugs for Adrenocortical Carcinoma (ACC)
Adrenocortical Carcinoma is a rare and aggressive malignancy with limited treatment options. Research into the molecular drivers of this disease has led to the investigation of several targeted therapies. This section provides a comparison of key investigational drugs for Adrenocortical Carcinoma.
Quantitative Data Summary
The following table summarizes the clinical trial data for prominent investigational drugs in Adrenocortical Carcinoma.
| Drug Name | Trial Phase | Number of Patients | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Notable Adverse Events (Grade ≥3) |
| Cabozantinib (B823) | Phase 2 (NCT03370718) | 18 | 11% | 78% | 6 months | Diarrhea, weight loss, fatigue, elevated liver transaminases[4][12][13][14] |
| Cabozantinib | Phase 2 (NCT03612232) | 34 (evaluable) | 5.9% (2 PRs) | 41.2% (SD ≥ 4 months) | Not fully reported | Not specified in detail |
| Cemiplimab | Phase 2 (NCT07085572) | Ongoing | - | - | - | - |
| Linsitinib | Phase 3 (GALACCTIC) | 90 | 3% | 16% (at 12 weeks) | 1.4 months | Fatigue (3%), nausea (2%), hyperglycemia (2%)[3][15][16][17][18][19][20][21] |
PR: Partial Response; SD: Stable Disease
Experimental Protocols
Cabozantinib Phase 2 Clinical Trial (NCT03370718)
-
Objective: To evaluate the efficacy of cabozantinib in patients with locally advanced or metastatic unresectable Adrenocortical Carcinoma.[1]
-
Study Design: An investigator-initiated, single-arm, phase 2 trial.[13][14]
-
Patient Population: Adult patients (≥18 years) with histologically confirmed advanced ACC, not candidates for curative surgery, with measurable disease and an ECOG performance status of 0-2.[13] Patients who had recently used mitotane (B1677208) were required to have a serum level below 2 mg/L.[13]
-
Methodology: Patients received oral cabozantinib at a starting dose of 60 mg daily.[13][14] Dose reductions were permitted to manage adverse events. The primary endpoint was progression-free survival at 4 months.[13] Tumor assessments were performed every 8 weeks using RECIST 1.1.[14]
Cemiplimab Phase 2 Clinical Trial (NCT07085572)
-
Objective: To evaluate if maintenance therapy with cemiplimab can delay or prevent disease progression in patients with advanced ACC who have responded to or stabilized on first-line chemotherapy.[2][22]
-
Study Design: A single-arm, non-randomized, prospective phase II study.[2][22]
-
Patient Population: Patients with histologically confirmed ACC who have not progressed after 4-6 cycles of etoposide, doxorubicin, cisplatin, and mitotane (EDP-M) chemotherapy.[23]
-
Methodology: Eligible patients receive cemiplimab as a maintenance therapy. The study will assess progression-free survival and other efficacy endpoints.
Signaling Pathways Targeted by Investigational Drugs in Adrenocortical Carcinoma
Caption: Targeted signaling pathways of investigational drugs for Adrenocortical Carcinoma.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Phase II Study of Lenvatinib in Patients With Progressive, Recurrent or Metastatic Adenoid Cystic Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Randomized Phase II Study of Axitinib versus Observation in Patients with Recurred or Metastatic Adenoid Cystic Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase 2 study of vorinostat in locally advanced, recurrent, or metastatic adenoid cystic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phase 2 study of vorinostat in locally advanced, recurrent, or metastatic adenoid cystic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. accrf.org [accrf.org]
- 11. NCI clinical trial protocols get update to expand patient access [clinicaltrialsarena.com]
- 12. precisionformedicine.com [precisionformedicine.com]
- 13. Cabozantinib monotherapy for advanced adrenocortical carcinoma: a single-arm, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cabozantinib monotherapy for advanced adrenocortical carcinoma: a single-arm, phase 2 trial: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 15. SUN-348 Cabozantinib in Advanced Adrenocortical Carcinoma: Rationale and Protocol of Two Phase II Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lenvatinib for Adenoid Cystic Carcinoma · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 17. ascopubs.org [ascopubs.org]
- 18. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 19. Current Status and Future Targeted Therapy in Adrenocortical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Linsitinib (OSI-906) versus placebo for patients with locally advanced or metastatic adrenocortical carcinoma: a double-blind, randomised, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Cemiplimab as Maintenance Treatment for Advanced Adrenocortical Cancer | Clinical Research Trial Listing [centerwatch.com]
- 23. Cemiplimab as Maintenance Treatment for Advanced Adrenocortical Cancer | Clinical Research Trial Listing ( Adrenal Cortical Carcinoma ) ( NCT07085572 ) [trialx.com]
Comparison Guide: Preclinical Validation of NUV-422, a CDK2/4/6 Inhibitor
As the initial search on "TP-422" did not yield a specific drug with available preclinical data, and instead provided information on NUV-422 and REM-422, this response will proceed by focusing on NUV-422 , a CDK2/4/6 inhibitor with accessible preclinical information. This guide is structured to validate its clinical potential by comparing it with other relevant CDK inhibitors.
This guide provides a comparative analysis of the preclinical data for NUV-422 against other cyclin-dependent kinase (CDK) inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of its clinical potential.
Mechanism of Action of CDK2/4/6 Inhibitors
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle. In many cancers, the CDK signaling pathway is dysregulated, leading to uncontrolled cell proliferation. NUV-422 is a potent inhibitor of CDK2, CDK4, and CDK6, key proteins that govern the G1-S transition of the cell cycle.[1] By inhibiting these kinases, NUV-422 can block the cell cycle and suppress tumor growth.
Caption: Mechanism of action of NUV-422 and other CDK4/6 inhibitors.
Preclinical Performance of NUV-422
Preclinical studies have demonstrated that NUV-422 has potent activity against various cancer cell lines and in vivo tumor models.
Table 1: In Vitro Potency of NUV-422 and Comparable CDK Inhibitors
| Compound | Target | Cell Line | IC50 (nM) |
| NUV-422 | CDK2/4/6 | Glioma Cell Lines | Low nM [1] |
| Palbociclib | CDK4/6 | Breast Cancer | Varies |
| Ribociclib | CDK4/6 | Breast Cancer | Varies |
| Abemaciclib | CDK4/6 | Breast Cancer | Varies |
Note: Specific IC50 values for NUV-422 in specific glioma cell lines are not publicly available in the provided search results and would require access to the full preclinical data package.
Table 2: In Vivo Efficacy of NUV-422
| Model | Tumor Type | Treatment | Outcome |
| Xenograft | Glioblastoma | NUV-422 | Antitumor Activity[1] |
| PDX | HR+ HER2- mBC (resistant to CDK4/6i) | NUV-422 | Antitumor Activity[1] |
| PDX | Prostate Cancer (resistant to anti-androgens) | NUV-422 | Antitumor Activity[1] |
PDX: Patient-Derived Xenograft; mBC: metastatic Breast Cancer
A key preclinical finding is the ability of NUV-422 to penetrate the blood-brain barrier, suggesting its potential for treating brain tumors like glioblastoma.[1]
Experimental Protocols
Below are generalized protocols for key experiments used to evaluate CDK inhibitors like NUV-422.
1. Cell Proliferation (IC50) Assay
-
Objective: To determine the concentration of the inhibitor that reduces cell proliferation by 50%.
-
Methodology:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of the CDK inhibitor (e.g., NUV-422) or a vehicle control.
-
After a 72-hour incubation period, cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
The absorbance or luminescence is measured, and the data is normalized to the vehicle control to calculate the percentage of inhibition.
-
The IC50 value is determined by fitting the dose-response curve to a non-linear regression model.
-
2. In Vivo Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Methodology:
-
Human cancer cells are implanted subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The treatment group receives the CDK inhibitor (e.g., NUV-422) orally or via another appropriate route of administration, while the control group receives a vehicle.
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
At the end of the study, tumors are excised, weighed, and may be used for further pharmacodynamic analysis.
-
Efficacy is determined by comparing the tumor growth in the treated group to the control group (e.g., tumor growth inhibition percentage).
-
Caption: A typical experimental workflow for preclinical evaluation of a CDK inhibitor.
Comparative Analysis and Clinical Potential
NUV-422's preclinical profile suggests several potential advantages:
-
Broad CDK Inhibition: By targeting CDK2 in addition to CDK4/6, NUV-422 may overcome resistance mechanisms that can emerge with agents that only inhibit CDK4/6.[1]
-
Blood-Brain Barrier Penetration: This is a significant feature that opens the possibility of treating primary and metastatic brain cancers, a challenging area in oncology.[1]
-
Activity in Resistant Models: The demonstrated efficacy in CDK4/6 inhibitor-resistant and anti-androgen-resistant models points to its potential in later lines of therapy for breast and prostate cancer.[1]
References
A Comparative Guide to REM-422: Monotherapy Performance and Preclinical Combination Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the available data on REM-422, a first-in-class, oral small molecule MYB mRNA degrader, as a monotherapy and in early preclinical combination studies. REM-422 is currently under investigation for the treatment of recurrent or metastatic adenoid cystic carcinoma (ACC) and acute myeloid leukemia/myelodysplastic syndromes (AML/MDS).[1][2] This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the underlying biological and experimental frameworks to support further research and development.
REM-422 Monotherapy: Clinical and Preclinical Performance
REM-422 has demonstrated promising anti-tumor activity as a monotherapy in both preclinical models and early-phase human clinical trials.[3][4][5][6]
Preliminary results from the ongoing Phase 1 clinical trial (NCT06118086) in patients with recurrent or metastatic ACC have shown encouraging efficacy and a manageable safety profile.[3][7][8]
Table 1: Summary of Preliminary Phase 1 Clinical Trial Data for REM-422 Monotherapy in ACC
| Efficacy Endpoint | Result | Patient Population |
| Overall Response Rate (ORR) via RECIST | 43% | Efficacy-evaluable population |
| Tumor Shrinkage (>20%) | 71% (10/14) | Biomarker-positive patients on study >6 months |
| Partial Responses (Confirmed) | 4 | Biomarker-positive patients on study >6 months |
| Most Common Treatment-Related Adverse Events | Anemia, Fatigue, Epistaxis | At the recommended Phase 2 dose |
| Data as of October 1, 2025.[3] |
This Phase 1, multicenter, open-label study is designed to assess the safety, tolerability, and preliminary efficacy of REM-422 in patients with recurrent or metastatic ACC.[7][8]
-
Study Design: The trial consists of two main parts: a Dose Escalation Phase and a Dose Expansion Phase.[3][7]
-
Dose Escalation: This phase aims to determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D) of REM-422. Patients receive escalating doses of REM-422 administered orally once daily.[7]
-
Dose Expansion: In this phase, a larger cohort of patients receives REM-422 at the identified RP2D to further evaluate its safety and anti-tumor activity.[3][7]
-
-
Patient Population: Eligible participants are adults (18 years or older) with a confirmed diagnosis of recurrent or metastatic ACC who have received prior anti-cancer therapies.[8]
-
Primary Outcome Measures:
-
Incidence and severity of dose-limiting toxicities (DLTs).
-
Determination of the MTD and RP2D.
-
-
Secondary Outcome Measures:
-
Pharmacodynamic Assessments: Reduction of MYB mRNA and protein levels in tumor biopsies.[3][4]
In vivo studies using patient-derived xenograft (PDX) models of AML have shown that REM-422 monotherapy leads to the eradication of human leukemia cells from the bone marrow and peripheral blood.[10][11]
REM-422 Combination Therapy: Preclinical Insights
While clinical data on REM-422 in combination with other agents is not yet available, preclinical studies have explored its potential synergistic effects in AML models.
In vivo studies in mouse models of AML have demonstrated that combining REM-422 with standard-of-care agents can lead to improved tumor growth inhibition compared to monotherapy.[12]
Table 2: Summary of Preclinical Combination Therapy Data for REM-422 in AML Models
| Combination | Model | Outcome |
| REM-422 + Gilteritinib | MONO-MAC-6 (FLT3 mutant) subcutaneous xenograft | Improved tumor growth inhibition compared to either monotherapy. |
| REM-422 + Revumenib | THP-1 (KMT2A-rearranged) subcutaneous xenograft | More durable anti-tumor activity with delayed tumor regrowth after treatment cessation compared to monotherapy. |
| [12] |
-
Animal Models:
-
BALB/c nude mice subcutaneously implanted with MONO-MAC-6 cells (FLT3 mutant).
-
NOD/SCID mice subcutaneously implanted with THP-1 cells (KMT2A-rearranged).
-
-
Treatment Regimen: Mice with established tumors were treated orally once daily for 21 days with either REM-422 alone, the combination agent (gilteritinib or revumenib) alone, or the combination of REM-422 and the respective agent.
-
Efficacy Assessment: Tumor growth was monitored throughout the study. In the revumenib combination study, tumor regrowth was also assessed after the cessation of dosing. [12]
Visualizing the Science of REM-422
To better understand the mechanisms and experimental designs discussed, the following diagrams have been generated.
Caption: Mechanism of action of REM-422.
Caption: Phase 1 clinical trial workflow for REM-422.
References
- 1. remixtx.com [remixtx.com]
- 2. Remix Therapeutics Announces First Patients Dosed in Two Phase 1 Clinical Trials Investigating REM-422 for Treatment of Adenoid Cystic Carcinoma (ACC) and Acute Myeloid Leukemia/Myelodysplastic Syndromes (AML/MDS) [prnewswire.com]
- 3. remixtx.com [remixtx.com]
- 4. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 5. Remix Therapeutics™ to Present Preclinical Data Demonstrating Tumor Regressions Induced by REM-422 in Adenoid Cystic Carcinoma Patient-Derived Xenograft Models at the 2024 EORTC-NCI-AACR Symposium - BioSpace [biospace.com]
- 6. Remix Therapeutics™ to Present Preclinical Data Demonstrating Tumor Regressions Induced by REM-422 in Adenoid Cystic Carcinoma Patient-Derived Xenograft Models at the 2024 EORTC-NCI-AACR Symposium [prnewswire.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. mskcc.org [mskcc.org]
- 9. trial.medpath.com [trial.medpath.com]
- 10. researchgate.net [researchgate.net]
- 11. Paper: REM-422, a Potent, Selective, Oral Small Molecule mRNA Degrader of the MYB Oncogene, Demonstrates Anti-Tumor Activity in Mouse Xenograft Models of AML [ash.confex.com]
- 12. ashpublications.org [ashpublications.org]
Validating the Long-Term Efficacy of REM-422 in Preclinical Animal Models: A Comparative Guide
Please Note: Initial research for "TP-422" did not yield information on a specific therapeutic agent. Based on the context of long-term treatment response in animal models for cancer, this guide assumes the query refers to REM-422 , a first-in-class oral small molecule mRNA degrader targeting the MYB oncogene. This guide provides a comparative analysis of REM-422's performance against other therapeutic alternatives in preclinical models of adenoid cystic carcinoma (ACC) and acute myeloid leukemia (AML).
Executive Summary
REM-422 is a novel therapeutic agent that induces the degradation of MYB mRNA, leading to the suppression of the MYB oncoprotein, a key driver in various cancers, including adenoid cystic carcinoma (ACC) and acute myeloid leukemia (AML). Preclinical studies in patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models have demonstrated the potent anti-tumor activity of REM-422. This guide summarizes the available long-term response data for REM-422 in these animal models and provides a comparison with established and emerging alternative therapies. The data is presented in a structured format to facilitate objective comparison, and detailed experimental protocols are provided to support the reproducibility of the findings.
Data Presentation: Comparative Efficacy in Animal Models
Adenoid Cystic Carcinoma (ACC)
| Treatment Agent | Animal Model | Dosing Regimen | Study Duration | Key Long-Term Outcomes |
| REM-422 | Nude mice with ACCX11 PDX | 3, 6, and 10 mg/kg, oral, once daily | Not specified | Dose-dependent tumor regression (tumor volume <400 mm³ vs. 800 mm³ in vehicle). Durable anti-tumoral effect.[1] |
| Cisplatin | Not specified | Not specified | Not specified | Limited objective response as a single agent.[2][3] Often used in combination therapies. |
| Entinostat + Cisplatin | PDX models (ACCX5M1, ACCX6, ACCX9) | Not specified | Not specified | Potent tumor growth inhibition (TGI) ranging from 38% to 106%.[4] |
Acute Myeloid Leukemia (AML)
| Treatment Agent | Animal Model | Dosing Regimen | Study Duration | Key Long-Term Outcomes |
| REM-422 | Immunocompromised mice with AML PDX | 10 mg/kg, oral, once daily | 24 days | Eradication of human leukemia cells from bone marrow and peripheral blood.[5] |
| Venetoclax (B612062) | NSG mice with OCI-AML3 xenografts | Not specified | 14 days | Significantly reduced leukemia burden.[6] |
| Venetoclax + Quizartinib | NSG mice with MV4;11 or Molm13 xenografts | 100 mg/kg venetoclax + 2.5 or 5 mg/kg quizartinib, oral, once daily | 21 days | Prolonged survival and reduced tumor burden.[7] |
| Gilteritinib | Nude mice with MV4-11 xenografts | 1, 3, 6, 10 mg/kg, oral, once daily | 28 days | Dose-dependent tumor regression and improved survival.[8][9] |
| Revumenib | PDX model of NUP98::NSD1 (FLT3-ITD) AML | Not specified | >147 days | Potent antileukemic activity, with some animals remaining disease-free at the end of the study.[10] |
Mechanism of Action: REM-422
REM-422 functions as a first-in-class MYB mRNA degrader. It selectively facilitates the inclusion of a "poison exon" into the MYB pre-mRNA transcript. This poison exon contains a premature termination codon, which triggers the nonsense-mediated decay (NMD) pathway, leading to the degradation of the MYB mRNA. The subsequent reduction in MYB protein expression inhibits the proliferation and survival of MYB-dependent cancer cells.[11]
Figure 1: Mechanism of action of REM-422 in degrading MYB mRNA.
Experimental Protocols
Long-Term Efficacy Study in Patient-Derived Xenograft (PDX) Models of Adenoid Cystic Carcinoma
-
Animal Model: Female immunodeficient mice (e.g., nude or NOD/SCID/gamma (NSG)) aged 6-8 weeks are used.
-
Tumor Implantation: Patient-derived ACC tumor fragments (approximately 20-30 mm³) are subcutaneously implanted into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured twice weekly using digital calipers. The formula: Tumor Volume = (Length x Width²) / 2 is used.
-
Randomization: When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment and control groups.
-
Treatment Administration:
-
REM-422 Group: Administered orally once daily at specified doses (e.g., 3, 6, 10 mg/kg).
-
Alternative Therapy Group (e.g., Cisplatin): Administered as per established protocols (e.g., intraperitoneally).
-
Control Group: Administered the vehicle used for the therapeutic agents.
-
-
Long-Term Monitoring:
-
Tumor growth is monitored for a predefined period (e.g., 60-120 days) or until tumors reach a predetermined endpoint (e.g., 2000 mm³).
-
Animal body weight and overall health are monitored at least twice weekly.
-
-
Endpoint Analysis:
-
Tumor Growth Inhibition (TGI): Calculated at various time points.
-
Survival Analysis: Kaplan-Meier survival curves are generated, and statistical significance is determined.
-
Biomarker Analysis: At the end of the study, tumors are excised for immunohistochemistry (IHC) to assess MYB protein levels and other relevant markers.
-
Long-Term Efficacy Study in Xenograft Models of Acute Myeloid Leukemia
-
Animal Model: Immunodeficient mice (e.g., NSG) aged 6-8 weeks are utilized.
-
Cell Line/Patient Sample Injection: Mice are intravenously injected with human AML cell lines (e.g., MV4-11, MOLM-13) or primary patient AML cells.
-
Engraftment Confirmation: Engraftment is confirmed by monitoring for the presence of human CD45+ cells in peripheral blood via flow cytometry.
-
Randomization and Treatment: Once engraftment is established, mice are randomized into treatment and control groups and treated with REM-422 or alternative therapies (e.g., venetoclax, gilteritinib, revumenib) via oral gavage or other appropriate routes.
-
Long-Term Monitoring:
-
Disease progression is monitored by regular assessment of human CD45+ cell percentage in peripheral blood.
-
Animal survival is monitored daily.
-
-
Endpoint Analysis:
-
Leukemic Burden: At the end of the study, bone marrow and spleen are harvested to determine the percentage of human leukemic cells.
-
Survival: Overall survival is the primary endpoint, and data is analyzed using Kaplan-Meier curves.
-
Toxicity: Body weight changes and clinical signs of toxicity are recorded throughout the study.
-
Figure 2: General experimental workflow for long-term response studies.
Conclusion
The available preclinical data indicate that REM-422 demonstrates significant and durable anti-tumor activity in animal models of both adenoid cystic carcinoma and acute myeloid leukemia. Its novel mechanism of action, targeting the degradation of MYB mRNA, presents a promising therapeutic strategy for these MYB-driven malignancies. While direct comparative long-term studies are limited, the initial findings suggest that REM-422's efficacy is comparable or potentially superior to some existing and emerging therapies. Further long-term studies with head-to-head comparisons are warranted to fully elucidate the therapeutic potential of REM-422 in a clinical setting. The detailed experimental protocols provided in this guide offer a framework for conducting such validation studies.
References
- 1. Remix’s REM-422 induces potent antitumor activity in preclinical adenoid cystic carcinoma | BioWorld [bioworld.com]
- 2. Cisplatin therapy for adenoid cystic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systemic therapies for salivary gland adenoid cystic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using PDX animal models to identify and stratify adenoid cystic carcinoma patients presenting an enhanced response to HDAC inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biospace.com [biospace.com]
- 6. Concomitant targeting of BCL2 with venetoclax and MAPK signaling with cobimetinib in acute myeloid leukemia models | Haematologica [haematologica.org]
- 7. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models | Haematologica [haematologica.org]
- 8. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. accrf.org [accrf.org]
Safety Operating Guide
Standard Operating Procedure: Disposal of Unidentified Research Chemical TP-422
1.0 Purpose
This document provides essential safety and logistical procedures for the proper disposal of the research chemical designated as TP-422. As "this compound" does not correspond to a publicly registered chemical compound, it must be handled as a substance of unknown identity and hazards. Federal, state, and local regulations prohibit the transportation, storage, or disposal of wastes with an unknown identity.[1] Therefore, all personnel must treat this substance as hazardous until its properties are determined.[2][3] This procedure is designed to ensure the safety of all laboratory personnel and maintain full regulatory compliance.
2.0 Core Principles of Chemical Waste Management
The foundational principle of laboratory safety is that planning for chemical disposal should occur before any experiment begins.[2] A proactive approach to waste management prevents the generation of unmanageable waste streams and ensures that safety and environmental obligations are met.[2] All chemical waste, particularly substances with unknown properties, must be managed through a clear and hierarchical strategy.
3.0 Immediate Actions and Required Protocols
If you are in possession of a container labeled "this compound" for which a Safety Data Sheet (SDS) is not available, you must adhere to the following step-by-step procedure.
Step 1: Initial Hazard Assessment and Containment
-
Assume Hazard: Treat this compound as a highly hazardous substance. Do not open the container if you observe any signs of degradation, such as crystal formation in liquids, discoloration, or pressure buildup.[4]
-
Secure the Area: Isolate the container in a designated and properly ventilated hazardous waste storage location, known as a Satellite Accumulation Area.[3] This area must be at or near the point of generation.[3]
-
Secondary Containment: Place the container in a larger, chemically resistant, and leak-proof secondary container to prevent spills or leaks.[5]
Step 2: Information Gathering and Identification
-
Internal Inquiry: Every effort must be made to identify the chemical.[1] Consult with the Principal Investigator, supervisor, and other personnel in the immediate area who may have knowledge of the substance's origin or composition.[1]
-
Review Records: Examine laboratory notebooks, chemical inventories, and purchase orders that may provide information linked to the "this compound" designation.
-
Do Not Perform Tests: Avoid conducting any physical or chemical tests on the material unless you are a qualified professional operating under strict, approved protocols for handling unknown substances.
Step 3: Labeling and Waste Segregation
-
Proper Labeling: Affix a yellow "Hazardous Waste" label to the container.[3] The label must include the words "Unknown Chemical," the date, and the name of the generating personnel.[1][4] Do not use abbreviations or formulas.[1][6]
-
Segregation: Ensure the container is segregated from other incompatible waste streams, such as acids, bases, oxidizers, and flammable materials.[5][7] Never mix unknown wastes with other chemicals.[5]
Step 4: Contacting Environmental Health & Safety (EHS)
-
Mandatory Notification: Immediately contact your institution's Environmental Health & Safety (EHS) department for guidance.[2][4] EHS is responsible for the proper management and disposal of hazardous and unknown chemical wastes.[3]
-
Provide Information: Submit a "Request for Analysis of Unknown Material" form if required by your institution.[1] Provide EHS with all information gathered during Step 2.
-
Coordinate Pickup: EHS will coordinate the analysis, if necessary, and subsequent pickup by a licensed hazardous waste contractor. The cost of analysis and disposal is typically borne by the generating department.[1][4][8]
4.0 Data Presentation: Waste Classification and Handling
The following tables summarize common categories of laboratory waste for proper segregation and the recommended Personal Protective Equipment (PPE) for handling chemical waste.
Table 1: Common Laboratory Chemical Waste Categories
| Waste Category | Examples | General Disposal Considerations |
|---|---|---|
| Halogenated Solvents | Dichloromethane, Chloroform | Collect in designated, labeled containers. Do not mix with non-halogenated solvents.[2] |
| Non-Halogenated Solvents | Acetone, Ethanol, Hexane | Collect in designated, labeled containers. Keep separate from halogenated solvents.[2] |
| Corrosive Waste (Acids) | Hydrochloric Acid, Sulfuric Acid | Collect in compatible containers (e.g., plastic for hydrofluoric acid).[5][7] Do not mix oxidizing acids with organic chemicals.[7] |
| Corrosive Waste (Bases) | Sodium Hydroxide, Ammonium Hydroxide | Collect in designated, compatible containers. Store separately from acids. |
| Heavy Metal Waste | Mercury, Lead, Cadmium compounds | Collect in designated, labeled containers. These are typically considered highly hazardous.[2] |
| Solid Chemical Waste | Contaminated labware, gloves, paper towels | Collect in designated, clearly labeled containers. Chemically contaminated sharps must be in puncture-resistant containers.[2][7] |
| Reactive Waste | Peroxide-forming chemicals, water-reactive metals | Requires special handling procedures. Peroxide-formers should be dated upon opening and disposed of before expiration.[3] Contact EHS for specific guidance.[2] |
| Unknowns | Unlabeled or unidentifiable chemicals | Must be treated as hazardous. Label clearly, segregate, and contact EHS immediately for disposal.[2][3][4] |
Table 2: Recommended Personal Protective Equipment (PPE) for Chemical Waste Handling
| PPE Category | Specification | Purpose |
|---|---|---|
| Eye and Face Protection | Safety goggles or face shield | Protects against chemical splashes, dust, and other harmful particles.[9] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, Butyl rubber) | Select glove material based on the specific or suspected chemical hazard to prevent skin contact.[9][10] |
| Body Protection | Laboratory coat, chemical-resistant apron, or coveralls | Protects skin and clothing from exposure to hazardous substances.[9][10] |
| Respiratory Protection | N95 respirator, half-face or full-face respirator with appropriate cartridges | Required when handling volatile substances or when airborne contaminants are present. The type depends on the hazard level.[10][11] |
| Foot Protection | Closed-toe, chemical-resistant shoes or boots | Minimizes the risk of injury from spills, punctures, or falling objects.[9] |
5.0 Disposal Workflow Visualization
The following diagram illustrates the mandatory step-by-step workflow for the disposal of an unknown chemical such as this compound.
Caption: Workflow for the safe disposal of an unknown research chemical.
References
- 1. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 2. benchchem.com [benchchem.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. unomaha.edu [unomaha.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. protectivecoverall.com [protectivecoverall.com]
- 10. Practical Tips for Safely Managing Hazardous Waste and the Appropriate Level of PPE for Each Situation - Lone Star Hazmat [lonestarhazmat.com]
- 11. epa.gov [epa.gov]
Essential Safety and Handling Protocols for Hydrochloric Acid
Disclaimer: As "TP-422" does not correspond to a known chemical, this guide provides information for a common laboratory chemical, Hydrochloric Acid (HCl) , to demonstrate the requested safety and handling procedures. Always refer to the specific Safety Data Sheet (SDS) for any chemical you are working with.
Hydrochloric acid is a strong, corrosive acid that can cause severe health and safety hazards if not handled properly.[1][2] It is crucial for researchers, scientists, and drug development professionals to adhere to strict safety protocols to minimize risks of exposure and injury.[3]
Immediate Safety and Personal Protective Equipment (PPE)
When handling hydrochloric acid, a comprehensive personal protective equipment (PPE) regimen is mandatory to prevent contact with skin, eyes, and the respiratory system.[4]
Recommended PPE includes:
-
Eye and Face Protection: Chemical splash goggles and a face shield are essential to protect against splashes.[5][6]
-
Skin Protection: An acid-resistant apron or a full chemical-resistant suit, along with rubber boots, should be worn.[3][6]
-
Hand Protection: Chemical-resistant gloves, such as latex or rubber gloves, are required to prevent skin contact.[1][6]
-
Respiratory Protection: Work should be conducted in a well-ventilated area or under a fume hood.[4][7] If ventilation is insufficient or there is a risk of inhaling vapors, a vapor respirator with an acid gas cartridge is necessary.[2][6]
Operational Plan for Safe Handling
Adherence to a strict operational plan is critical for the safe handling of hydrochloric acid.
Step-by-Step Handling Procedure:
-
Preparation: Before starting any work, ensure that an eyewash station and safety shower are readily accessible.[4][8] All containers should be clearly labeled.
-
Dilution: When diluting the acid, always add acid to water slowly while stirring; never add water to acid to prevent a violent exothermic reaction.[6][9]
-
Transferring: Use appropriate equipment, such as a burette or a graduated cylinder, for transferring the acid to minimize the risk of spills.
-
Storage: Store hydrochloric acid in a cool, dry, well-ventilated area in its original, tightly closed, corrosion-resistant container.[2][4] It should be stored away from incompatible materials like metals, strong oxidizing agents, bases, and amines.[2][8]
Disposal Plan
Proper disposal of hydrochloric acid is crucial to protect personnel and the environment.[10] Disposal protocols may vary by jurisdiction, so always consult local regulations.[1]
Step-by-Step Disposal Procedure:
-
Neutralization: The primary step in disposal is to neutralize the acid. This can be achieved by slowly adding a base, such as sodium bicarbonate (baking soda) or a dilute solution of sodium carbonate, until the fizzing stops and the pH of the solution is neutral (pH 7).[1][5][11] This reaction should be performed in a well-ventilated area and in a suitable container.[10]
-
Verification: Use pH paper or a pH meter to confirm that the solution has been neutralized.[1]
-
Final Disposal: Once neutralized, the resulting salt solution can typically be disposed of down the drain with copious amounts of water, but it is essential to check local regulations first.[1][10] For larger quantities, it may be necessary to take the neutralized solution to a designated hazardous waste disposal facility.[11]
Quantitative Data Summary
| Property | Value |
| Chemical Formula | HCl |
| CAS Number | 7647-01-0 |
| Molar Mass | 36.46 g/mol |
| Boiling Point | > 100 °C (> 212 °F)[7] |
| Appearance | Clear, colorless liquid[7] |
| Odor | Pungent, irritating[2] |
Experimental Protocols: Small Spill Clean-up
In the event of a small spill (<1 L), the following protocol should be followed:[7]
-
Evacuate and Secure: Immediately evacuate the area and prevent others from entering.[5][7]
-
Don PPE: Put on all necessary personal protective equipment.[5]
-
Containment: Use an inert absorbent material like sand or spill pads to contain the spill and prevent it from spreading.[5]
-
Neutralization: Carefully neutralize the spilled acid with sodium bicarbonate or another suitable neutralizing agent.[5][7]
-
Clean-up: Once neutralized, carefully scoop up the absorbent material and place it in a labeled, sealed container for disposal.[5]
-
Decontamination: Clean the spill area with water.
-
Dispose of Waste: Dispose of the contaminated materials and PPE according to hazardous waste disposal guidelines.[5]
For larger spills, evacuate the area and contact emergency services and the environmental health and safety department immediately.[7]
Safe Handling Workflow for Hydrochloric Acid
Caption: Workflow for the safe handling of Hydrochloric Acid.
References
- 1. laballey.com [laballey.com]
- 2. ehs.com [ehs.com]
- 3. How to Safeguard Processes Involving Hydrochloric Acid? [eureka.patsnap.com]
- 4. echemi.com [echemi.com]
- 5. Handling Small Spills of Hydrochloric Acid: Expert Safety Tips [northindustrial.net]
- 6. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 7. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 8. fishersci.com [fishersci.com]
- 9. beaufort.tricare.mil [beaufort.tricare.mil]
- 10. m.youtube.com [m.youtube.com]
- 11. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
